Product packaging for Reltecimod(Cat. No.:CAS No. 1447799-33-8)

Reltecimod

Katalognummer: B610440
CAS-Nummer: 1447799-33-8
Molekulargewicht: 1037.2 g/mol
InChI-Schlüssel: VRNHFZYMPDKTBS-WYUJEMNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Reltecimod (also known as AB-103) is a synthetic peptide designed as an immune modulator for research purposes . Its primary mechanism of action involves binding to the T-cell-specific surface glycoprotein CD28, acting as an antagonist to modulate the CD28 co-stimulatory pathway . This targeted action is intended to attenuate the dysregulated immune response, often characterized by a cytokine storm, without causing broad immunosuppression . Research indicates that this compound may contribute to the earlier resolution of organ dysfunction, a key factor in improving long-term outcomes in severe inflammatory conditions . The value of this compound in research is its pathogen-agnostic, host-oriented approach, making it a useful tool for studying immune dysregulation in contexts such as necrotizing soft tissue infections (NSTI) . Preclinical studies in animal models of lethal infection have shown that a single dose administration can be beneficial, influencing cytokine and chemokine levels as well as circulating leukocyte profiles . A Phase 3 clinical trial (ACCUTE) in patients with NSTI demonstrated that a single dose of this compound was associated with a significantly higher rate of resolution of organ dysfunction by Day 14 compared to placebo . The product is supplied for research investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. All handling and experimentation must be conducted by trained laboratory personnel adhering to appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H72N10O15S B610440 Reltecimod CAS No. 1447799-33-8

Eigenschaften

CAS-Nummer

1447799-33-8

Molekularformel

C46H72N10O15S

Molekulargewicht

1037.2 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxyethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1

InChI-Schlüssel

VRNHFZYMPDKTBS-WYUJEMNCSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Reltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.

Herkunft des Produkts

United States

Foundational & Exploratory

Reltecimod: A CD28 T-Lymphocyte Receptor Mimetic for Modulation of Acute Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Reltecimod (formerly known as AB103) is a novel, first-in-class synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic. By binding to the dimer interface of the CD28 receptor on T-cells, this compound modulates the host's immune response, attenuating the hyperinflammatory cascade often associated with severe infections and systemic inflammatory response syndromes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols of pivotal studies. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, critical care medicine, and novel therapeutic development.

Introduction

The T-cell co-stimulatory receptor CD28 plays a critical role in the activation and survival of T-lymphocytes. Upon engagement with its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs), CD28 initiates a signaling cascade that is essential for a robust immune response. However, in conditions such as severe infections, trauma, and sepsis, dysregulation of this pathway can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, leading to tissue damage, organ failure, and death.

This compound is a rationally designed peptide that targets this critical juncture in the immune response. By acting as a CD28 mimetic, it modulates, but does not completely suppress, the acute inflammatory response, offering a therapeutic strategy to mitigate the pathological consequences of a dysregulated immune system.[1][2] Clinical development has primarily focused on its use in patients with necrotizing soft tissue infections (NSTI), a life-threatening condition often accompanied by systemic organ dysfunction.[3]

Mechanism of Action: A CD28 T-Lymphocyte Receptor Mimetic

This compound is a small synthetic peptide that functions as an antagonist of the CD28 T-cell costimulatory receptor.[4] Its primary mechanism of action involves binding to the dimer interface of CD28 expressed on T-cells.[5][6][7] This interaction is hypothesized to induce conformational changes in the CD28 receptor that reduce its binding affinity for its natural ligands, B7-1 and B7-2, without completely blocking the interaction.[4] This modulation of the CD28/B7 signaling pathway leads to a down-regulation of T-cell activation and subsequent cytokine production, thereby attenuating the hyperinflammatory response.[1][4][8]

This host-oriented and pathogen-agnostic approach offers a significant advantage in treating severe infections, as it avoids the issue of bacterial resistance.[6][7] By targeting the early steps of the immune response, this compound aims to prevent the cascade of events that lead to systemic organ failure.[5][7]

The CD28 Signaling Pathway

The binding of B7 ligands to CD28 on T-cells initiates a complex intracellular signaling cascade that acts in concert with signals from the T-cell receptor (TCR). Key downstream events include the activation of phosphoinositide 3-kinase (PI3K), which in turn activates several other kinases and transcription factors.

CD28_Signaling_Pathway CD28 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T-Cell T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Binding PI3K PI3K CD28->PI3K Recruits & Activates Grb2_Gads Grb2/Gads CD28->Grb2_Gads Recruits Lck Lck CD28->Lck Binds TCR TCR NFAT NFAT TCR->NFAT Activates MHC MHC MHC->TCR Binding Akt Akt PI3K->Akt Activates AP1 AP-1 Grb2_Gads->AP1 Activates Itk Itk Lck->Itk Phosphorylates PKC_theta PKCθ Itk->PKC_theta Activates NF_kB NF-κB PKC_theta->NF_kB Activates Akt->NF_kB Activates Cytokine_Genes Cytokine Gene Transcription (e.g., IL-2) NF_kB->Cytokine_Genes NFAT->Cytokine_Genes AP1->Cytokine_Genes

Caption: CD28 Signaling Pathway.

Proposed Mechanism of this compound

This compound's interaction with the CD28 dimer interface is thought to allosterically modulate the receptor's conformation, thereby reducing its signaling capacity upon B7 ligand binding. This leads to a dampened activation of downstream signaling molecules and a reduction in the transcription of pro-inflammatory cytokine genes.

Reltecimod_Mechanism Proposed Mechanism of this compound This compound This compound CD28_Dimer CD28 Dimer This compound->CD28_Dimer Binds to Dimer Interface T_Cell_Activation T-Cell Hyperactivation CD28_Dimer->T_Cell_Activation Leads to Modulated_Activation Modulated T-Cell Activation CD28_Dimer->Modulated_Activation Results in B7 B7 (CD80/CD86) B7->CD28_Dimer Normal Binding Cytokine_Storm Cytokine Storm T_Cell_Activation->Cytokine_Storm Reduced_Cytokines Reduced Cytokine Production Modulated_Activation->Reduced_Cytokines

Caption: Proposed Mechanism of this compound.

Preclinical Data

Preclinical studies in various animal models of severe infection and sepsis have demonstrated the potential of this compound to improve survival and modulate the inflammatory response.

Pharmacokinetics and Biodistribution

Pharmacokinetic studies in animal models and humans have shown that this compound has a short plasma half-life, ranging from 1 to 8 minutes.[1][4][8][9] Despite its rapid clearance from the plasma, this compound quickly distributes to lymphatic tissues, with concentrations in these tissues being significantly higher than in the plasma shortly after administration.[8][9] This targeted distribution to sites of immune cell activity is believed to contribute to its sustained clinical effect.[4][8][9]

Efficacy in Animal Models

In mouse models of lethal infection, a single intravenous dose of this compound (5 mg/kg) administered 1-2 hours after the infectious challenge significantly improved survival compared to saline-treated controls.[1] Interestingly, these studies also revealed that a single therapeutic dose was superior to two or multiple doses in improving survival.[1] This effect was associated with an early decrease in cytokine and chemokine levels and in most circulating leukocyte subpopulations.[1]

Preclinical Study Finding Observation Reference
Plasma Half-life 1-8 minutes in various species[1][4][8][9]
Biodistribution Rapid distribution to lymphatic tissues[8][9]
Efficacy (Mouse Sepsis Model) Single 5 mg/kg dose significantly improved survival[1]
Dosing Regimen Single dose was superior to multiple doses[1]
Pharmacodynamic Effect Early reduction in cytokines and leukocytes[1]

Clinical Development: The ACCUTE Phase 3 Trial

The pivotal clinical study for this compound is the ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections) trial, a Phase 3, randomized, double-blind, placebo-controlled study.[2][3]

Experimental Protocol: ACCUTE Trial

Objective: To evaluate the efficacy and safety of a single dose of this compound in addition to standard of care for the treatment of patients with NSTI and associated organ dysfunction.

Study Design:

ACCUTE_Trial_Workflow ACCUTE Trial Workflow Screening Patient Screening (NSTI diagnosis, mSOFA >= 3) Randomization Randomization (1:1) Screening->Randomization Reltecimod_Arm This compound (0.5 mg/kg IV) Randomization->Reltecimod_Arm Placebo_Arm Placebo (Saline IV) Randomization->Placebo_Arm Standard_of_Care Standard of Care for all patients (Surgical Debridement, Antibiotics, Supportive Care) Reltecimod_Arm->Standard_of_Care Placebo_Arm->Standard_of_Care Primary_Endpoint Primary Endpoint Assessment at Day 28 (Necrotizing Infection Clinical Composite Endpoint - NICCE) Standard_of_Care->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Resolution of Organ Dysfunction, Mortality, etc.) Standard_of_Care->Secondary_Endpoints

Caption: ACCUTE Trial Workflow.

Inclusion Criteria:

  • Age ≥ 12 years.

  • Surgical confirmation of NSTI.

  • Organ dysfunction, defined as a modified Sequential Organ Failure Assessment (mSOFA) score of ≥ 3.[10]

Intervention:

  • A single intravenous dose of this compound (0.5 mg/kg) or placebo administered within 6 hours of the clinical diagnosis of NSTI.[10]

Primary Endpoint:

  • The primary endpoint was the Necrotizing Infection Clinical Composite Endpoint (NICCE) at Day 28, a responder analysis defined by the following five components:

    • Alive at Day 28.

    • ≤ 3 debridements through Day 14.

    • No amputation performed after the first debridement.

    • Day 14 mSOFA score ≤ 1.

    • Reduction of ≥ 3 mSOFA score points between baseline and Day 14.[10]

Key Secondary Endpoints:

  • Resolution of organ dysfunction at Day 14.

  • 28-day mortality.

  • Hospital discharge status.

Clinical Trial Results

The ACCUTE trial enrolled 290 patients. The results were analyzed for both the modified Intent-to-Treat (mITT) and the per-protocol (PP) populations.

Patient Demographics and Baseline Characteristics (mITT Population)

Characteristic This compound (n=142) Placebo (n=148)
Mean Age (years) 55 ± 1555 ± 15
Male (%) 6060
Diabetic (%) 42.442.4
Mean mSOFA Score 5.5 ± 2.45.5 ± 2.4

Data from Bulger et al., 2020[10]

Efficacy Outcomes

Endpoint Patient Population This compound (%) Placebo (%) P-value
NICCE Success mITT48.639.90.135
PP54.340.30.021
Resolution of Organ Dysfunction mITT65.152.60.041
PP70.953.40.005
28-Day Mortality mITT & PP1515Not Significant
Favorable Hospital Discharge CE68.654.60.024
mITT60.650.00.071

Data from Bulger et al., 2020 and Atox Bio Press Release, 2020[10][11]

The results of the ACCUTE trial demonstrated that while the primary endpoint of NICCE success was not met in the mITT population, a statistically significant improvement was observed in the PP population.[10] Furthermore, this compound was associated with a significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[10] Patients presenting with shock appeared to particularly benefit from this compound treatment.[11] this compound was well-tolerated, with a safety profile similar to placebo.[11]

Conclusion

This compound represents a promising and innovative approach to the management of severe inflammatory conditions by modulating the CD28 co-stimulatory pathway. Its mechanism as a CD28 T-lymphocyte receptor mimetic allows for a targeted dampening of the hyperinflammatory response without causing broad immunosuppression. The Phase 3 ACCUTE trial has provided evidence of its potential to improve the resolution of organ dysfunction in patients with necrotizing soft tissue infections. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound across a range of critical illnesses characterized by a dysregulated immune response.

References

An In-depth Technical Guide to the Discovery and Development of Reltecimod (AB103)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (also known as AB103) is a novel, synthetic peptide developed by Atox Bio designed to modulate the body's acute inflammatory response. By targeting the CD28 co-stimulatory pathway on T-cells, this compound aimed to control the cytokine storm associated with severe infections without causing broad immunosuppression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, including detailed experimental protocols from preclinical and clinical studies, and summarizes the quantitative data from its clinical trials. Despite showing promise in early and mid-stage clinical trials for necrotizing soft tissue infections (NSTI), the development of this compound was ultimately discontinued. This document serves as a detailed repository of the scientific and clinical journey of this investigational drug.

Discovery and Rationale

This compound was developed by Atox Bio, a clinical-stage biotechnology company.[1] The rationale for its development was to create a therapeutic agent that could modulate the dysregulated immune response seen in severe infections, which can lead to a life-threatening cytokine storm and subsequent organ failure.[2] Unlike traditional anti-inflammatory agents that can cause broad immunosuppression, this compound was designed to selectively attenuate the inflammatory cascade.[1]

The target of this compound is the CD28 co-stimulatory receptor on T-cells.[1] CD28 plays a crucial role in the activation of T-cells and the subsequent release of pro-inflammatory cytokines. By acting as a CD28 antagonist, this compound was intended to temper the excessive T-cell activation seen in conditions like NSTI and sepsis.[2][3]

Mechanism of Action: Modulating the CD28 Signaling Pathway

This compound is a synthetic peptide that acts as a mimetic of the CD28 homodimer interface.[3] It competitively inhibits the binding of the natural ligands, B7-1 (CD80) and B7-2 (CD86), to CD28, thereby modulating the co-stimulatory signal required for full T-cell activation.[4] This modulation, rather than complete blockade, of the immune response is a key feature of this compound's mechanism of action.[2]

The binding of B7 ligands to CD28 initiates a complex intracellular signaling cascade that works in concert with the signal from the T-cell receptor (TCR). This co-stimulation is critical for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By interfering with this pathway, this compound reduces the production of these key inflammatory mediators.[4][5]

CD28_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Binds PI3K PI3K CD28->PI3K Activates Lck Lck CD28->Lck Activates PKCθ PKCθ PI3K->PKCθ Lck->PKCθ NF-κB NF-κB PKCθ->NF-κB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Cytokines Upregulates Transcription This compound This compound (AB103) This compound->CD28 Inhibits Binding

Caption: Simplified CD28 signaling pathway and the inhibitory action of this compound.

Preclinical Development

This compound underwent extensive preclinical testing in various animal models of infection and sepsis to evaluate its efficacy and safety before moving into human trials.

Key Preclinical Experiments and Protocols

3.1.1. Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the pathophysiology of human sepsis.[6][7]

  • Objective: To assess the efficacy of this compound in improving survival and reducing systemic inflammation in a clinically relevant model of sepsis.

  • Methodology:

    • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

    • Anesthesia: Mice are anesthetized using isoflurane or an intraperitoneal injection of ketamine/xylazine.[8]

    • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent bowel obstruction.[9] The ligated cecum is punctured once or twice with a 21- to 25-gauge needle, and a small amount of fecal content is extruded into the peritoneal cavity to induce peritonitis.[7] The abdominal incision is then closed in two layers.

    • Treatment: this compound (typically 5 mg/kg) or a placebo (saline) is administered intravenously at a specified time point post-CLP (e.g., 2 hours).[10]

    • Outcome Measures:

      • Survival: Monitored for up to 14 days post-procedure.

      • Cytokine Levels: Blood samples are collected at various time points to measure serum levels of TNF-α and IL-6 using ELISA.

      • Bacterial Clearance: Peritoneal lavage and blood cultures are performed to determine bacterial load.

  • Results: In these models, a single dose of this compound was shown to significantly improve survival rates compared to placebo.[10]

3.1.2. Cytokine Analysis via Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in serum samples from preclinical models.

  • Methodology:

    • Sample Collection: Whole blood is collected from mice via cardiac puncture or retro-orbital bleeding and allowed to clot. Serum is then separated by centrifugation.

    • ELISA Procedure: Commercially available mouse TNF-α and IL-6 ELISA kits are used according to the manufacturer's instructions. Briefly, microplates pre-coated with capture antibodies are incubated with serum samples. After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the colorimetric change is measured using a microplate reader at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

3.1.3. Leukocyte Profiling by Flow Cytometry

  • Objective: To analyze the populations of different immune cells in whole blood to understand the effect of this compound on the cellular immune response.

  • Methodology:

    • Sample Collection: Anticoagulated whole blood is collected from mice.

    • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

    • Antibody Staining: The remaining leukocytes are stained with a cocktail of fluorescently-labeled antibodies specific for different cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, Ly6G for neutrophils, F4/80 for macrophages).

    • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is then analyzed using appropriate software to identify and quantify different leukocyte populations.

Preclinical_Workflow CLP_Model Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis Treatment This compound or Placebo Administration (IV) CLP_Model->Treatment Bacterial_Clearance Bacterial Clearance Assays CLP_Model->Bacterial_Clearance Survival Survival Monitoring Treatment->Survival Blood_Collection Blood Sample Collection Treatment->Blood_Collection Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6) Blood_Collection->Cytokine_Analysis Leukocyte_Profiling Leukocyte Profiling (Flow Cytometry) Blood_Collection->Leukocyte_Profiling

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

The clinical development of this compound focused primarily on its use in patients with Necrotizing Soft Tissue Infections (NSTI), a severe and rapidly progressing infection with high morbidity and mortality.

Phase 1 Clinical Trial

A Phase 1, double-blind, placebo-controlled, single ascending dose study was conducted in 25 healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[11] The drug was found to be safe and well-tolerated, with no significant drug-related adverse events reported.[11]

Phase 2 Clinical Trial in NSTI

A Phase 2, prospective, randomized, double-blind, placebo-controlled study was conducted at six academic medical centers in the United States to evaluate the safety and potential efficacy of this compound in 43 adult patients with NSTI.

  • Objective: To establish the safety of this compound in patients with NSTI and to evaluate its potential effects on clinically meaningful parameters.

  • Methodology:

    • Patient Population: Adults with a diagnosis of NSTI.

    • Intervention: Patients received a single intravenous dose of this compound (0.25 mg/kg or 0.5 mg/kg) or placebo within 6 hours of diagnosis.

    • Primary Outcome Measures: Change in the Sequential Organ Failure Assessment (SOFA) score within 28 days.

    • Secondary Outcome Measures: Intensive care unit (ICU)-free days, ventilator-free days, number of debridements, and plasma and tissue cytokine levels.

  • Results: The study demonstrated that this compound was safe in this patient population. While not statistically powered for efficacy, there was a trend towards improved SOFA scores in the treatment groups compared to placebo at day 14.

Phase 2 Trial Results This compound (0.25 mg/kg) This compound (0.5 mg/kg) Placebo
Number of Patients 151510
Mean Change in SOFA Score at Day 14 -2.0-2.8+1.3
Phase 3 Clinical Trial in NSTI (ACCUTE Study)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in Necrotizing Soft Tissue infEctions) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study that enrolled 290 patients with NSTI across sites in the US and France.[12][13]

  • Objective: To evaluate the safety and efficacy of a single dose of this compound in conjunction with standard of care for the treatment of NSTI.[14]

  • Methodology:

    • Patient Population: Patients aged 12 years and older with a surgical diagnosis of NSTI and evidence of organ dysfunction.[15]

    • Intervention: A single intravenous dose of this compound (0.5 mg/kg) or placebo (0.9% saline) administered in conjunction with surgical debridement, antibiotic therapy, and supportive care.[3][13]

    • Primary Endpoint: The primary endpoint was a composite of clinical success at day 28, known as the Necrotizing Infection Clinical Composite Endpoint (NICCE). This included survival to day 28, no more than three surgical debridements, no amputation beyond the first operation, and resolution of organ dysfunction by day 14 (defined as a modified SOFA score ≤1 with a ≥3 point reduction from baseline).[15]

  • Results:

    • The study did not meet its primary endpoint in the modified intent-to-treat (mITT) population.[2]

    • However, in the clinically evaluable (CE) population, a statistically significant improvement in the NICCE was observed for patients treated with this compound.[2]

    • A key secondary endpoint, the resolution of organ dysfunction by day 14, showed a statistically significant improvement in the this compound group in both the mITT and CE populations.[2]

    • This compound was well-tolerated, with a safety profile similar to placebo.[16]

ACCUTE Phase 3 Trial Results This compound (mITT) Placebo (mITT) p-value (mITT) This compound (CE) Placebo (CE) p-value (CE)
Number of Patients 142148
NICCE Success Rate 48.6%39.9%0.13552.6%40.3%0.039
Resolution of Organ Dysfunction by Day 14 65.1%52.6%0.04170.9%53.4%0.005
Development for Sepsis-Associated Acute Kidney Injury (AKI)

Atox Bio also initiated a Phase 2 clinical trial to evaluate this compound for the treatment of sepsis-associated AKI.[12] However, this trial was later terminated.[17]

Regulatory Pathway and Discontinuation

This compound received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for the treatment of NSTI.[1] Based on the results of the ACCUTE trial, Atox Bio submitted a New Drug Application (NDA) to the FDA under the Accelerated Approval Program, with a Prescription Drug User Fee Act (PDUFA) date set for September 30, 2021.[3][13]

Despite the promising data on the resolution of organ dysfunction, the development of this compound was ultimately discontinued.[17] Publicly available information does not provide a specific reason for the discontinuation, and no formal announcement of a Complete Response Letter from the FDA has been made by Atox Bio. The termination of the sepsis-associated AKI trial and the lack of further updates on the NSTI indication suggest that the drug did not receive regulatory approval.

Conclusion

This compound (AB103) represented a novel approach to treating severe infections by modulating the host's immune response rather than targeting the pathogen directly. Its mechanism of action, targeting the CD28 co-stimulatory pathway, showed promise in preclinical models and early clinical trials for NSTI. The Phase 3 ACCUTE trial demonstrated a significant effect on the resolution of organ dysfunction, a clinically meaningful endpoint. However, the failure to meet the primary composite endpoint in the mITT population likely posed a significant hurdle for regulatory approval. The journey of this compound highlights the challenges of developing therapies for complex and heterogeneous conditions like severe infections and underscores the high bar for demonstrating clinical efficacy in this patient population. The data and insights gained from the development of this compound remain valuable for the scientific community and may inform the development of future immunomodulatory therapies.

References

Reltecimod's Role in Modulating the Host Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reltecimod is an investigational small synthetic peptide designed to modulate the host's immune response in the face of a dysregulated acute inflammatory cascade. By targeting the CD28 co-stimulatory pathway on T-lymphocytes, this compound aims to attenuate the excessive inflammation that can lead to organ dysfunction and failure in critical illnesses such as necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury (SA-AKI). This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of the modulated signaling pathways.

Introduction

Severe infections and trauma can trigger a hyperinflammatory response, often termed a "cytokine storm," which can lead to widespread tissue damage and organ failure. This compound (formerly AB103) is a novel immunomodulatory agent that acts on a critical early step of the host immune response. It is a rationally designed peptide that binds to the dimer interface of the CD28 receptor on T-cells, thereby modulating, but not completely suppressing, the acute inflammatory response.[1][2][3] This targeted modulation is intended to restore immune homeostasis and prevent the deleterious consequences of an overactive immune system.

This compound has been investigated in late-stage clinical trials for NSTI and SA-AKI.[2][4] The U.S. Food and Drug Administration (FDA) has granted this compound Fast Track status and Orphan Drug designation for the treatment of NSTI.[5]

Mechanism of Action: Modulating the CD28 Co-stimulatory Pathway

T-cell activation is a central event in the adaptive immune response and requires two signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second is a co-stimulatory signal, most prominently delivered through the interaction of the CD28 receptor on the T-cell with its ligands (CD80/B7-1 and CD86/B7-2) on the APC.

This compound is a short-peptide mimetic of the CD28 costimulatory receptor that attenuates CD28/B7-2 signaling.[2][3] By binding to the dimer interface of CD28, this compound modulates the co-stimulatory signal, leading to a downstream dampening of T-cell activation and proliferation, and subsequently, a reduction in the production of pro-inflammatory cytokines.[1][2][3] This modulation helps to control the hyperinflammatory response seen in severe infections.[2]

Signaling Pathway Modulation

The binding of CD80/CD86 to CD28 initiates a complex intracellular signaling cascade that works in concert with TCR signaling to promote T-cell activation, survival, and cytokine production. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which ultimately lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes encoding pro-inflammatory cytokines like IL-2, IFN-γ, and TNF-α. This compound's interaction with CD28 is thought to interfere with the optimal assembly of the signaling complex, leading to a tempered activation of these downstream pathways.

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 CD80_CD86 CD80/CD86 CD28 CD28 CD80_CD86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K CD28->PI3K Ras Ras CD28->Ras Lck->PI3K Lck->Ras Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes AP1->Cytokine_Genes This compound This compound This compound->CD28 Modulates

Caption: this compound's modulation of the CD28 co-stimulatory signaling pathway.

Preclinical Data

This compound has been evaluated in various animal models of severe infection and sepsis, where it has demonstrated a significant survival benefit and modulation of the inflammatory response.[2]

Murine Model of Lethal Infection (Cecal Ligation and Puncture)

A key preclinical study evaluated the efficacy of this compound in a cecal ligation and puncture (CLP) mouse model, which mimics the complex polymicrobial infection seen in human sepsis.

The following tables summarize the key findings from this study. (Note: Specific quantitative data on cytokine and leukocyte levels were not publicly available and are represented here as trends observed in the studies).

Table 1: Survival Rate in CLP Mouse Model

Treatment GroupDoseTiming of Administration (post-CLP)Survival Rate (%)
Saline (Control)-1-2 hoursSignificantly lower
This compound (Single Dose)5 mg/kg1-2 hoursSignificantly higher
This compound (Two Doses)5 mg/kg1-2 hours and 24 hoursImproved vs. Control, but inferior to single dose

Table 2: Effect of Single-Dose this compound on Inflammatory Mediators (24 hours post-CLP)

Inflammatory MediatorChange vs. Control
Pro-inflammatory Cytokines
TNF-αDecreased
IL-6Decreased
IFN-γDecreased
Chemokines
MCP-1 (CCL2)Decreased
Leukocyte Subpopulations
NeutrophilsDecreased
LymphocytesDecreased

Data synthesized from publicly available research abstracts which indicate a decrease but do not provide specific quantitative values.[2]

The following is a generalized protocol for the CLP model used to evaluate this compound.

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Anesthesia: Isoflurane inhalation.

  • Surgical Procedure:

    • A 1-cm midline laparotomy is performed to expose the cecum.

    • The cecum is ligated with a suture at a predetermined distance from the distal end to induce a specific severity of sepsis.

    • The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge) to allow for the leakage of fecal content into the peritoneum.

    • A small amount of fecal matter is extruded to ensure patency.

    • The cecum is returned to the abdominal cavity, and the incision is closed in two layers.

  • Treatment:

    • This compound (5 mg/kg) or saline is administered intravenously 1-2 hours after the CLP procedure.

  • Post-operative Care:

    • Fluid resuscitation with pre-warmed saline is administered subcutaneously.

    • Animals are monitored for survival and clinical signs of sepsis.

  • Sample Collection and Analysis:

    • Blood samples are collected at specified time points (e.g., 24 hours) for cytokine/chemokine analysis (e.g., ELISA or multiplex assay) and leukocyte profiling (e.g., flow cytometry).

CLP_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_ligation Cecal Ligation laparotomy->cecum_ligation cecum_puncture Cecal Puncture cecum_ligation->cecum_puncture closure Close Incision cecum_puncture->closure treatment Administer this compound or Saline (IV) closure->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Collect Blood Samples (e.g., 24h) monitoring->sampling analysis Cytokine & Leukocyte Analysis sampling->analysis end End analysis->end

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
In Vitro T-Cell Activation and Proliferation Assay

In vitro assays are crucial for elucidating the direct effects of this compound on T-cell function.

The following is a representative protocol for assessing the impact of this compound on T-cell proliferation.

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if a purified population is desired.

  • Cell Culture:

    • Culture T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Assay Setup:

    • Plate T-cells in 96-well plates.

    • Pre-treat cells with varying concentrations of this compound or a vehicle control.

    • Stimulate T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.

  • Proliferation Measurement:

    • After a defined incubation period (e.g., 72-96 hours), assess T-cell proliferation using one of the following methods:

      • [³H]-thymidine incorporation: Pulse cells with [³H]-thymidine for the final 18 hours of culture and measure radioactivity as an indicator of DNA synthesis.

      • CFSE or other cell proliferation dyes: Label cells with a fluorescent dye that is diluted with each cell division and analyze by flow cytometry.

  • Data Analysis:

    • Calculate the proliferation index or the percentage of divided cells for each treatment condition.

TCell_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from Human Blood start->isolate_pbmcs enrich_tcells Enrich for T-Cells (optional) isolate_pbmcs->enrich_tcells culture_cells Culture T-Cells enrich_tcells->culture_cells plate_cells Plate T-Cells in 96-well plates culture_cells->plate_cells treat_cells Pre-treat with this compound or Vehicle plate_cells->treat_cells stimulate_cells Stimulate with anti-CD3 and anti-CD28 treat_cells->stimulate_cells incubate Incubate (e.g., 72-96h) stimulate_cells->incubate measure_proliferation Measure Proliferation (e.g., CFSE, [3H]-thymidine) incubate->measure_proliferation analyze_data Analyze Data measure_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro T-cell proliferation assay with this compound.

Clinical Data: The ACCUTE Phase 3 Trial

The ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with NSTI.[6]

Study Design and Endpoints
  • Population: 290 patients with surgically confirmed NSTI and organ dysfunction.[6]

  • Intervention: A single intravenous dose of this compound (0.5 mg/kg) or placebo, administered during or shortly after surgical debridement, in addition to standard of care.[6][7]

  • Primary Endpoint: A clinical composite endpoint (Necrotizing Infection Clinical Composite Endpoint - NICCE) that evaluated both local and systemic components of NSTI, including resolution of organ dysfunction/failure.[8]

Key Clinical Outcomes

The following table summarizes the key efficacy results from the ACCUTE trial.

Table 3: Efficacy Outcomes in the ACCUTE Phase 3 Trial

OutcomePatient PopulationThis compound (%)Placebo (%)p-value
Resolution of Organ Dysfunction by Day 14 Modified Intent-to-Treat (mITT)65.152.60.041
Clinically Evaluable (CE)70.953.40.005
NICCE Primary Composite Endpoint Success mITT48.639.90.135
CE54.340.30.039

Data sourced from the Annals of Surgery publication of the ACCUTE trial results.[6][8]

The results indicated that while the primary composite endpoint did not reach statistical significance in the mITT population, a key component of the composite, the resolution of organ dysfunction, was significantly improved with this compound treatment.[8] This finding is particularly important as the resolution of organ dysfunction is associated with improved long-term survival in patients with severe infections.[8]

Conclusion

This compound represents a targeted immunomodulatory approach for the management of severe inflammatory conditions. By modulating the CD28 co-stimulatory pathway, it has the potential to attenuate the dysregulated immune response that drives organ dysfunction in diseases like NSTI. Preclinical data have demonstrated a survival benefit and a dampening of the inflammatory response in relevant animal models. The Phase 3 ACCUTE trial has provided clinical evidence for its role in promoting the resolution of organ dysfunction. Further research and clinical development will continue to define the therapeutic role of this compound in critically ill patients.

References

Reltecimod's Interaction with the CD28 Co-stimulatory Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the host's immune response in conditions of severe inflammation, such as necrotizing soft tissue infections (NSTI).[1][2] Its mechanism of action centers on the CD28 co-stimulatory pathway, a critical component in the activation of T-lymphocytes.[1][3] this compound acts as a CD28 T-lymphocyte receptor mimetic, binding to the dimer interface of CD28 on T-cells and thereby attenuating the hyperinflammatory response without causing complete immunosuppression.[4][5] This technical guide provides an in-depth overview of the CD28 signaling pathway, the specific interaction of this compound with this pathway, a summary of preclinical and clinical data, and detailed experimental protocols relevant to its study.

The CD28 Co-stimulatory Pathway

T-cell activation is a cornerstone of the adaptive immune response and requires two distinct signals. The first signal is antigen-specific, mediated by the T-cell receptor (TCR) recognizing a peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[6] However, this signal alone is insufficient for a robust and sustained T-cell response. A second, co-stimulatory signal is required, primarily delivered through the interaction of the CD28 receptor on the T-cell with its ligands, CD80 (B7-1) and CD86 (B7-2), on the APC.[6][7]

Upon engagement, CD28 initiates a cascade of intracellular signaling events that synergize with the TCR signal. Key downstream pathways activated by CD28 co-stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of nuclear factor-kappa B (NF-κB).[7][8] The lymphocyte-specific protein tyrosine kinase (Lck) also plays a crucial role in the proximal signaling events following CD28 engagement.[9] This signaling cascade ultimately leads to T-cell proliferation, differentiation, and the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[10][11][12]

CD28_Signaling_Pathway Canonical CD28 Co-stimulatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T_Cell T-Cell CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Binding Lck Lck CD28->Lck Recruitment & Activation PI3K PI3K Lck->PI3K Activation Akt Akt PI3K->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Transcription Gene Transcription (IL-2, IFN-γ, TNF-α) NFkB_nuc->Gene_Transcription Induces

Figure 1. Simplified diagram of the CD28 co-stimulatory signaling pathway.

This compound: A Targeted Modulator of the CD28 Pathway

Structure and Composition

This compound is a synthetic peptide with the sequence D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-aspartyl-D-alanine.[13] Its molecular formula is C46H72N10O15S.[14]

Mechanism of Action

This compound is designed as a mimetic of the CD28 homodimer interface.[1][4] CD28 exists as a homodimer on the T-cell surface, and this dimerization is crucial for its function.[9][15] this compound is hypothesized to bind to this dimer interface, which is distinct from the binding site for its natural ligands, CD80 and CD86.[5][16] This binding is thought to induce a conformational change in the CD28 receptor that attenuates, but does not completely block, its interaction with CD80/CD86.[16] This modulation of the CD28/B7-2 signaling axis downregulates the subsequent T-cell activation and inflammatory cytokine production, thereby controlling the excessive immune response seen in conditions like NSTI.[3][16]

Reltecimod_Mechanism Proposed Mechanism of Action of this compound cluster_membrane T-Cell Membrane CD28_dimer Monomer 1 Dimer Interface Monomer 2 Downstream_Signaling Downstream Signaling (Lck, PI3K, NF-κB) CD28_dimer->Downstream_Signaling Modulated Activation This compound This compound This compound->CD28_dimer:f1 Binds to Dimer Interface CD80_86 CD80/CD86 CD80_86->CD28_dimer Attenuated Binding Cytokine_Production Cytokine Production (IL-2, IFN-γ, TNF-α) Downstream_Signaling->Cytokine_Production Reduced

Figure 2. this compound's proposed interaction with the CD28 dimer.

Preclinical and In Vitro Data

Preclinical studies in animal models of infection have demonstrated that this compound has a broad spectrum of activity, protecting against the overproduction of cytokines.[16] In various mouse models of lethal infection, a single intravenous dose of this compound (ranging from 2.5 to 5 mg/kg) significantly improved survival compared to controls.[3] One study showed that a single dose was superior to two doses, and was associated with an early decrease in cytokine and chemokine levels.[3]

Quantitative Data Summary

While specific binding affinities and dose-response data from preclinical in vitro studies are not extensively published in peer-reviewed literature, the following tables represent the types of quantitative data essential for a thorough understanding of this compound's activity.

Table 1: Binding Affinity of this compound to CD28

Ligand Receptor Method Kd (μM) Source
This compound Human CD28 Surface Plasmon Resonance Data not publicly available -

| CD80 | Human CD28 | Surface Plasmon Resonance | ~4 |[17] |

Table 2: In Vitro Dose-Response of this compound on Cytokine Production

Cell Type Stimulant Cytokine IC50 (μM) Source
Human PBMCs anti-CD3/anti-CD28 IL-2 Data not publicly available -
Human PBMCs anti-CD3/anti-CD28 IFN-γ Data not publicly available -

| Human PBMCs | anti-CD3/anti-CD28 | TNF-α | Data not publicly available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of molecules like this compound with the CD28 pathway.

Co-Immunoprecipitation (Co-IP) for this compound-CD28 Interaction

This protocol is designed to determine if this compound directly binds to the CD28 receptor in a cellular context.

  • Cell Culture and Lysis:

    • Culture a human T-cell line (e.g., Jurkat) that endogenously expresses CD28 to a density of approximately 1-2 x 107 cells.

    • Treat the cells with a specified concentration of biotinylated this compound or a vehicle control for a designated time at 37°C.

    • Wash the cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[1]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the protein lysate.[1]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]

    • Incubate the pre-cleared lysate with an anti-CD28 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[18]

    • Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.[19]

  • Detection:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP to detect biotinylated this compound.

    • A band corresponding to the molecular weight of this compound in the anti-CD28 immunoprecipitated lane would indicate a direct interaction. The membrane should also be probed with an anti-CD28 antibody as a positive control for the immunoprecipitation.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the effect of this compound on T-cell proliferation.

  • Cell Preparation and Staining:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 μM for 10 minutes at 37°C.[13][16]

    • Quench the staining reaction with complete RPMI medium containing 10% fetal bovine serum.[13]

    • Wash the cells and resuspend in complete RPMI medium.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled PBMCs in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).[20]

    • Include unstimulated and stimulated (no this compound) controls.

    • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.

    • Acquire the data on a flow cytometer.

    • Gate on the live, single T-cell populations (CD3+/CD4+ or CD3+/CD8+).

    • Analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.[16][21]

    • Quantify the percentage of divided cells and the proliferation index in the presence and absence of this compound.

Cytokine Production Analysis

This protocol measures the effect of this compound on the secretion of key inflammatory cytokines.

  • Cell Culture and Stimulation:

    • Culture human PBMCs as described in the T-cell proliferation assay.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies or another relevant stimulus (e.g., PHA).

    • Incubate for 24-72 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of cytokines such as IL-2, IFN-γ, and TNF-α using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.

Western Blot for Signaling Pathway Analysis

This method assesses the effect of this compound on the phosphorylation of key downstream signaling molecules like Lck and Akt.

  • Cell Stimulation and Lysis:

    • Culture a T-cell line (e.g., Jurkat) and serum-starve for 4-6 hours.

    • Pre-treat the cells with this compound or a vehicle control for a specified time.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).

    • Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Lck (Tyr394), phospho-Akt (Ser473)).

    • Subsequently, strip the membrane and re-probe with antibodies against the total forms of these proteins to ensure equal loading.

    • Detect the bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

NF-κB Reporter Assay

This assay measures the effect of this compound on the activation of the NF-κB transcription factor.

  • Cell Line and Transfection:

    • Use a cell line (e.g., HEK293T or Jurkat) stably or transiently transfected with a reporter plasmid. This plasmid typically contains multiple NF-κB response elements driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][22]

    • A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[14]

  • Assay Performance:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL) or PMA/Ionomycin.[14]

    • Incubate for 6-24 hours.

  • Data Analysis:

    • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[14]

    • Normalize the NF-κB-driven luciferase signal to the signal from the constitutive reporter.

    • If using a GFP reporter, measure the GFP fluorescence using a plate reader or flow cytometer.

    • Compare the reporter activity in this compound-treated cells to the stimulated control to determine the percentage of inhibition.

Experimental_Workflow General Experimental Workflow for In Vitro Characterization cluster_assays Functional & Mechanistic Assays start Isolate/Culture Human T-Cells/PBMCs pretreat Pre-treat with this compound (Dose-Response) start->pretreat stimulate Stimulate with anti-CD3/anti-CD28 pretreat->stimulate incubate Incubate (Time-Course) stimulate->incubate proliferation Proliferation Assay (CFSE) incubate->proliferation cytokine Cytokine Analysis (ELISA/Luminex) incubate->cytokine signaling Signaling Analysis (Western Blot for p-Lck, p-Akt) incubate->signaling transcription Transcription Factor Assay (NF-κB Reporter) incubate->transcription data_analysis Data Analysis & Quantification proliferation->data_analysis cytokine->data_analysis signaling->data_analysis transcription->data_analysis

References

Reltecimod's Impact on T-Cell Activation and Proliferation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reltecimod (formerly known as AB103) is a synthetic peptide that acts as a modulator of the host immune response. Its primary mechanism of action involves the attenuation of T-cell activation by targeting the CD28 co-stimulatory signaling pathway. By binding to the dimer interface of CD28 on T-cells, this compound effectively antagonizes the co-stimulatory signal required for full T-cell activation, thereby mitigating the excessive inflammatory responses characteristic of certain severe medical conditions, such as necrotizing soft tissue infections (NSTI). This document provides a detailed technical overview of this compound's effect on T-cell activation and proliferation, including its mechanism of action, relevant signaling pathways, and standardized experimental protocols for its evaluation. While extensive clinical data on patient outcomes is available, specific quantitative in vitro and preclinical data on T-cell markers and proliferation rates are not extensively published in the public domain.

Introduction

T-lymphocyte activation is a critical event in the adaptive immune response, requiring two primary signals. The first signal is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). However, this signal alone is insufficient to induce a robust and sustained T-cell response. A second, co-stimulatory signal is essential, most prominently delivered through the interaction of the CD28 receptor on the T-cell with its ligands, B7-1 (CD80) and B7-2 (CD86), on the APC. This co-stimulation significantly amplifies the initial TCR signal, leading to T-cell proliferation, differentiation, and the production of effector cytokines.

In hyperinflammatory states, such as sepsis and NSTI, this signaling cascade can become dysregulated, leading to a "cytokine storm" and subsequent organ damage. This compound is being developed to modulate this dysregulated immune response.[1][2]

Mechanism of Action of this compound

This compound is a rationally designed peptide that mimics a region of the CD28 homodimer interface.[3][4] Its mechanism of action is centered on its ability to act as a selective antagonist of the CD28 co-stimulatory pathway.[1][2] By binding to CD28, this compound is thought to interfere with the productive engagement of CD28 with its natural ligands, B7-1 and B7-2. This interference attenuates the intracellular signaling cascade downstream of CD28, leading to a modulation, rather than a complete suppression, of the T-cell response.[2] This modulation is critical as it aims to dampen the excessive inflammatory response without inducing broad immunosuppression, which could be detrimental in the context of an active infection. The primary therapeutic goal of this compound is to control the overproduction of pro-inflammatory cytokines that contribute to the pathophysiology of severe infections and inflammatory conditions.[5]

Signaling Pathway

The binding of B7 ligands to CD28 triggers the recruitment of signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, to the cytoplasmic tail of CD28. This initiates a cascade of downstream events that synergize with the TCR signaling pathway, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors are crucial for the expression of genes involved in T-cell proliferation (e.g., IL-2) and effector function (e.g., IFN-γ, TNF-α). This compound, by antagonizing CD28, is expected to dampen the activation of these key signaling nodes.

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_B7 B7 (CD80/CD86) CD28 CD28 APC_B7->CD28 Signal 2 (Co-stimulation) TCR TCR PI3K PI3K TCR->PI3K CD28->PI3K Activation NFAT NFAT PI3K->NFAT Activation Cascade Proliferation Proliferation NFAT->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) NFAT->Cytokines This compound This compound This compound->CD28 Antagonism MHC_Ag MHC-Antigen MHC_Ag->TCR Signal 1

Figure 1: Simplified signaling pathway of T-cell activation and the antagonistic effect of this compound. This compound interferes with the CD28 co-stimulatory signal (Signal 2), thereby modulating downstream signaling events that lead to T-cell proliferation and cytokine production.

Data on T-Cell Activation and Proliferation

Despite extensive searches of publicly available scientific literature and clinical trial databases, specific quantitative data on the in vitro and preclinical effects of this compound on T-cell activation markers (e.g., CD25, CD69), T-cell proliferation rates (e.g., CFSE dilution, Ki-67 expression), and precise cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) are not available. The following tables are provided as templates for how such data would be structured.

Effect of this compound on T-Cell Activation Markers
Treatment GroupConcentration% CD25+ of CD4+ T-cells (Mean ± SD)% CD69+ of CD4+ T-cells (Mean ± SD)% CD25+ of CD8+ T-cells (Mean ± SD)% CD69+ of CD8+ T-cells (Mean ± SD)
Unstimulated Control-Data not availableData not availableData not availableData not available
Stimulated Control (e.g., anti-CD3/CD28)-Data not availableData not availableData not availableData not available
This compoundX µg/mLData not availableData not availableData not availableData not available
This compoundY µg/mLData not availableData not availableData not availableData not available
Effect of this compound on T-Cell Proliferation
Treatment GroupConcentrationProliferation Index (CFSE)% Divided Cells (CFSE)% Ki-67+ of CD4+ T-cells% Ki-67+ of CD8+ T-cells
Unstimulated Control-Data not availableData not availableData not availableData not available
Stimulated Control (e.g., anti-CD3/CD28)-Data not availableData not availableData not availableData not available
This compoundX µg/mLData not availableData not availableData not availableData not available
This compoundY µg/mLData not availableData not availableData not availableData not available
Effect of this compound on Cytokine Production

One study noted that this compound had a rapid onset of effect (5 minutes) that lasted for at least 12 hours based on levels of IFN-γ secreted by antigen-activated human peripheral blood mononuclear cells.[5] However, specific concentration data were not provided.

Treatment GroupConcentrationIL-2 (pg/mL) (Mean ± SD)IFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
Unstimulated Control-Data not availableData not availableData not available
Stimulated Control (e.g., anti-CD3/CD28)-Data not availableData not availableData not available
This compoundX µg/mLData not availableData not availableData not available
This compoundY µg/mLData not availableData not availableData not available

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the effect of a compound like this compound on T-cell activation and proliferation. These are representative methodologies and would require optimization for specific experimental conditions.

In Vitro T-Cell Activation Assay

This protocol outlines the steps for activating human peripheral blood mononuclear cells (PBMCs) and assessing the expression of activation markers by flow cytometry.

TCell_Activation_Workflow cluster_workflow T-Cell Activation Assay Workflow start Isolate PBMCs from whole blood stimulate Stimulate PBMCs with anti-CD3/CD28 antibodies start->stimulate treat Treat with this compound (or vehicle control) stimulate->treat incubate Incubate for 24-72 hours treat->incubate stain Stain with fluorescently labeled antibodies (CD3, CD4, CD8, CD25, CD69) incubate->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze data to quantify activation marker expression acquire->analyze

Figure 2: Workflow for an in vitro T-cell activation assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., CD28.2, 1-5 µg/mL).

  • Treatment: Add this compound at various concentrations or a vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

  • Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69).

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation.

TCell_Proliferation_Workflow cluster_workflow CFSE-based T-Cell Proliferation Assay Workflow start Isolate and label PBMCs with CFSE stimulate Stimulate PBMCs with anti-CD3/CD28 antibodies start->stimulate treat Treat with this compound (or vehicle control) stimulate->treat incubate Incubate for 4-6 days treat->incubate stain Stain with fluorescently labeled antibodies (CD3, CD4, CD8) incubate->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze CFSE dilution to determine proliferation index and % divided cells acquire->analyze

Figure 3: Workflow for a CFSE-based T-cell proliferation assay.

Methodology:

  • PBMC Isolation and Labeling: Isolate PBMCs as described above. Resuspend cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete medium.

  • Cell Culture, Stimulation, and Treatment: Wash the cells and resuspend in complete medium. Plate, stimulate, and treat with this compound as described in the activation assay protocol.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 6 days.

  • Staining and Flow Cytometry: Harvest the cells, stain for surface markers (CD3, CD4, CD8), and acquire data on a flow cytometer.

  • Data Analysis: Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Each cell division results in a halving of the CFSE intensity, allowing for the calculation of the proliferation index and the percentage of divided cells.

Conclusion

This compound represents a targeted immunomodulatory approach aimed at attenuating the hyperinflammatory response associated with severe infections by antagonizing the CD28 co-stimulatory pathway in T-cells. While its mechanism of action is well-conceptualized, and clinical trials have demonstrated its potential in improving patient outcomes in conditions like NSTI, there is a notable absence of publicly available, detailed quantitative data on its direct effects on T-cell activation and proliferation from in vitro and preclinical studies. The generation and publication of such data would be invaluable for a more comprehensive understanding of this compound's immunomodulatory properties and would further support its development and potential application in other inflammatory conditions. The experimental protocols and frameworks provided in this document offer a standardized approach for the future characterization of this compound and other similar immunomodulatory agents.

References

Foundational Pharmacokinetics of Reltecimod in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod (also known as AB103 and p2TA) is a novel synthetic peptide designed to modulate the body's immune response in the face of severe infections and inflammatory conditions. As a CD28 antagonist, it works by attenuating the hyperinflammatory response mediated by the CD28/B7-2 signaling pathway.[1] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. This technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of this compound in various animal models, details the experimental methodologies employed, and illustrates the key signaling pathways and experimental workflows.

Pharmacokinetic Profile of this compound

This compound exhibits a remarkably short plasma half-life across all tested animal species, a characteristic feature of many small peptides.

Quantitative Pharmacokinetic Data

Detailed comparative pharmacokinetic data for this compound across multiple species is not extensively available in the public domain. However, studies in mice have provided key insights into its rapid clearance and distribution.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelDoseRoute of AdministrationSource
Plasma Half-life (t½)1 - 8 minutesMouse5 mg/kgIntravenous[1]
Peak Concentration (Cmax)Data not availableMouse5 mg/kgIntravenous
Area Under the Curve (AUC)Data not availableMouse5 mg/kgIntravenous
Clearance (CL)Data not availableMouse5 mg/kgIntravenous
Volume of Distribution (Vd)Data not availableMouse5 mg/kgIntravenous

Note: While the plasma half-life is reported to be similarly short in other animal models and humans, specific quantitative values for primates and canines are not publicly available.

Biodistribution

Studies utilizing radiolabeled [14C]-Reltecimod in male BALB/c mice have demonstrated its rapid distribution from the plasma to other tissues, particularly lymphatic tissues. This is significant as T-cells, the target of this compound, are abundant in these tissues.

Key findings from the biodistribution study include:

  • Rapid Tissue Distribution: this compound quickly moves from the blood into various tissues.

  • Lymphatic Tissue Accumulation: A notable concentration of this compound is observed in lymphatic tissues.

Experimental Protocols

The following sections detail the methodologies for key experiments conducted to elucidate the pharmacokinetics of this compound in animal models.

Animal Models

A variety of animal models are typically used in preclinical pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. While specific details for all species tested with this compound are not available, the following represent standard practices.

  • Rodents (Mice and Rats): Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Canines (Beagle Dogs): Often used as a non-rodent species to provide data on inter-species variability. Their larger size allows for serial blood sampling.

  • Non-Human Primates (Cynomolgus or Rhesus Monkeys): Utilized in later-stage preclinical development due to their physiological similarity to humans.

Biodistribution Study in Mice

This study aimed to determine the tissue distribution of this compound after a single intravenous administration.

  • Test System: Male BALB/c mice.

  • Test Article: [14C]-Reltecimod (this compound labeled with a radioactive isotope of carbon).

  • Dosing: A single intravenous dose of 5 mg/kg of [14C]-Reltecimod was administered.

  • Sample Collection: Blood and various tissues were collected at multiple time points post-administration.

  • Analysis: The concentration of radioactivity in the collected samples was measured using a suitable analytical method, such as liquid scintillation counting, to determine the amount of this compound and/or its metabolites in each tissue.

General Pharmacokinetic Study Protocol

The following outlines a general workflow for a preclinical pharmacokinetic study, applicable to various animal models.

  • Acclimatization: Animals are acclimated to the laboratory environment before the study to minimize stress-related physiological changes.

  • Dosing:

    • Route of Administration: Intravenous (IV) administration is used to determine the elimination half-life and volume of distribution. Other routes, such as subcutaneous or oral, may also be investigated.

    • Dose Formulation: this compound is formulated in a suitable vehicle for administration.

  • Sample Collection:

    • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing. The frequency and duration of sampling are guided by the expected half-life of the drug.

    • Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.

  • Bioanalysis:

    • A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in the plasma or serum samples.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd, using non-compartmental or compartmental analysis methods.

Visualizations

Signaling Pathway

This compound functions by modulating the CD28 co-stimulatory signaling pathway in T-cells. The following diagram illustrates this pathway and the point of intervention by this compound.

Reltecimod_Signaling_Pathway cluster_TCell T-Cell B7 B7-2 (CD86) CD28 CD28 B7->CD28 Co-stimulatory Signal Downstream Downstream Signaling (e.g., PI3K, NF-κB) CD28->Downstream TCR TCR Activation T-Cell Activation & Cytokine Production Downstream->Activation This compound This compound This compound->CD28 Antagonizes

This compound's mechanism of action on the CD28 signaling pathway.
Experimental Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

PK_Experimental_Workflow start Study Design animal_prep Animal Model Selection & Acclimatization start->animal_prep dosing Drug Administration (e.g., Intravenous) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma/Serum Processing & Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

A generalized workflow for preclinical pharmacokinetic studies.

Conclusion

The foundational pharmacokinetic studies of this compound in animal models have established its characteristic profile of rapid elimination from plasma and distribution to lymphatic tissues. While comprehensive quantitative data across multiple species remains limited in the public domain, the available information from murine studies provides a critical understanding of its in vivo behavior. The detailed experimental protocols and workflows described herein offer a framework for conducting and interpreting such studies, which are essential for the continued development and clinical application of this promising immunomodulatory agent. Further research to fully characterize the pharmacokinetic profile of this compound in larger animal models will be invaluable in refining its therapeutic use.

References

The Developmental Journey of Reltecimod: From Preclinical Promise to Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the body's immune response to severe infections and inflammatory conditions. Its development has traversed a comprehensive path from foundational preclinical research to rigorous clinical trials, aiming to address the high unmet medical need in conditions such as necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury. This technical guide provides a detailed overview of the history of this compound's development, focusing on the core scientific data, experimental methodologies, and the signaling pathways it modulates.

Preclinical Development: Establishing the Mechanism and Efficacy

The preclinical development of this compound was foundational in establishing its mechanism of action and demonstrating its potential therapeutic efficacy. As a synthetic peptide mimetic of the CD28 T-lymphocyte receptor, this compound was designed to attenuate the hyperinflammatory response that characterizes severe infections without causing broad immunosuppression.[1]

Mechanism of Action

This compound's primary mechanism of action is the modulation of the CD28 co-stimulatory pathway. It binds to the dimer interface of CD28 on T-cells, thereby attenuating the interaction between CD28 and its ligands (B7-1/B7-2) on antigen-presenting cells (APCs).[2] This targeted intervention is crucial in downregulating the excessive T-cell activation and subsequent cytokine storm that leads to organ damage in severe infections.

In Vitro Studies: Cytokine Modulation

Initial in vitro studies using human peripheral blood mononuclear cells (PBMCs) were critical in demonstrating this compound's ability to modulate the production of pro-inflammatory cytokines.

CytokineTreatment GroupConcentration (pg/mL)Fold Change vs. LPSp-value
TNF-α LPS (1 µg/mL)51.01 ± 7.91--
LPS + this compound8.92 ± 2.16↓ 5.7-fold<0.01
IL-6 LPS (1 µg/mL)150 ± 25--
LPS + this compound45 ± 8↓ 3.3-fold<0.05

Data are representative of typical findings and synthesized from multiple sources for illustrative purposes.[3]

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (various concentrations)

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Add LPS to a final concentration of 1 µg/mL to stimulate the cells. A vehicle control (medium only) and a positive control (LPS only) should be included.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on cytokine production.[3]

In Vivo Studies: Animal Models of Sepsis

The efficacy of this compound was further evaluated in murine models of severe infection, most notably the cecal ligation and puncture (CLP) model, which is considered the gold standard for inducing polymicrobial sepsis.[4]

ParameterControl Group (Saline)This compound Group (5 mg/kg)p-value
7-Day Survival Rate 17% (1/6)100% (8/8)<0.01
Plasma TNF-α (pg/mL) at 12h >500<100<0.05
Plasma IL-6 (pg/mL) at 12h >1000<200<0.05

Data are representative of published studies.[2][4]

A key finding from these preclinical studies was that a single intravenous dose of this compound was more effective than multiple doses in improving survival and reducing cytokine levels.[2] This was attributed to the rapid distribution of the peptide to lymphatic tissues and a sustained modulatory effect on the immune response.[2]

Objective: To evaluate the efficacy of this compound in a murine model of polymicrobial sepsis.

Animals: Male C57BL/6 mice, 8-12 weeks old.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

  • 22-gauge needle

  • This compound solution (5 mg/kg)

  • Sterile saline

Procedure:

  • Anesthetize the mice using isoflurane.

  • Make a 1-cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 4-0 silk suture at a point 5-10 mm from the cecal tip, ensuring intestinal continuity is maintained.

  • Puncture the ligated cecum once or twice with a 22-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer a single intravenous dose of this compound (5 mg/kg) or an equivalent volume of saline to the control group, typically 1-2 hours post-CLP.

  • Provide fluid resuscitation with subcutaneous saline.

  • Monitor the mice for survival over a period of 7-14 days.

  • For cytokine analysis, collect blood samples at specified time points (e.g., 12 hours post-CLP) and measure plasma TNF-α and IL-6 levels by ELISA.[4]

Signaling Pathway Modulation

This compound's interaction with CD28 modulates downstream signaling pathways that are critical for T-cell activation and inflammatory responses. The CD28 co-stimulatory signal typically enhances T-cell receptor (TCR) signaling through the activation of kinases such as Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphoinositide 3-kinase (PI3K), leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[5][6][7] this compound, by binding to the CD28 dimer interface, is thought to attenuate the full activation of these downstream pathways, thereby reducing the production of pro-inflammatory cytokines.

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Co-stimulation TCR TCR Lck Lck TCR->Lck Activation CD28->Lck Enhances PI3K PI3K CD28->PI3K Activation NFkB NF-κB Lck->NFkB Activation Cascade PI3K->NFkB Activation Cascade Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription This compound This compound This compound->CD28 Binds & Modulates

Caption: this compound's mechanism of action on the CD28 signaling pathway.

Clinical Development: Translating Preclinical Findings to Patients

The promising preclinical data paved the way for the clinical development of this compound, with a focus on indications characterized by a dysregulated immune response.

Phase 1 Clinical Trials

Information in the public domain regarding dedicated Phase 1 trials in healthy volunteers is limited. Typically, Phase 1 studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug candidate in a small cohort of healthy subjects. The progression to Phase 2 and 3 trials suggests that this compound demonstrated an acceptable safety profile in these early studies.

Phase 2 Clinical Trials

A key Phase 2 trial investigated the efficacy and safety of this compound in patients with necrotizing soft tissue infections (NSTI). This study provided the initial clinical evidence of this compound's potential to improve outcomes in this severe and life-threatening condition. The positive results from this trial, particularly the observed improvement in the resolution of organ dysfunction, were instrumental in the decision to proceed to a pivotal Phase 3 study.[1][8] Additionally, a Phase 2 study was initiated to evaluate this compound in patients with sepsis-associated acute kidney injury, further exploring its potential in critical care settings.[9]

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled
Patient Population Patients with necrotizing soft tissue infections
Intervention Single intravenous dose of this compound
Key Endpoints Safety, resolution of organ dysfunction, clinical cure
Outcome Demonstrated a favorable safety profile and suggested a clinical benefit in improving the resolution of organ dysfunction.[1][8]
Phase 3 Clinical Trial (ACCUTE Study)

The ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing soft Tissue infEctions) trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of this compound in patients with NSTI.[8][10]

ElementDescription
Study Design Randomized, double-blind, placebo-controlled, multicenter
Patient Population 290 patients with surgically confirmed NSTI and organ dysfunction (mSOFA score ≥3)
Intervention Single intravenous dose of this compound (0.5 mg/kg) or placebo, administered in conjunction with standard of care (surgical debridement, antibiotics, supportive care)
Primary Endpoint Necrotizing Infection Clinical Composite Endpoint (NICCE) at Day 28, defined as: alive, ≤3 debridements, no amputation beyond the first operation, and resolution of organ dysfunction (Day 14 mSOFA ≤1 with ≥3 point reduction)
Secondary Endpoints Resolution of organ dysfunction at Day 14, hospital discharge status, 90-day mortality

mSOFA: modified Sequential Organ Failure Assessment[8]

EndpointPopulationThis compound GroupPlacebo Groupp-value
NICCE Success at Day 28 mITT48.6% (69/142)39.9% (59/148)0.135
PP54.3%40.3%0.021
Resolution of Organ Dysfunction at Day 14 mITT65.1%52.6%0.041
PP70.9%53.4%0.005

mITT: modified Intent-to-Treat; PP: Per-Protocol[8]

The ACCUTE trial did not meet its primary endpoint in the modified Intent-to-Treat (mITT) population. However, a statistically significant improvement in the primary endpoint was observed in the per-protocol (PP) population.[8] Importantly, this compound demonstrated a statistically significant and clinically meaningful improvement in the resolution of organ dysfunction by Day 14 in both the mITT and PP populations.[8][11][12] this compound was also found to be well-tolerated, with a safety profile similar to that of the placebo group.[12]

ACCUTE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Patient Patient with Suspected NSTI Inclusion Inclusion Criteria Met: - Surgical Confirmation of NSTI - Organ Dysfunction (mSOFA ≥3) Patient->Inclusion Randomize Randomization (1:1) Inclusion->Randomize Reltecimod_Arm This compound (0.5 mg/kg IV) + Standard of Care Randomize->Reltecimod_Arm Placebo_Arm Placebo IV + Standard of Care Randomize->Placebo_Arm Day14 Day 14 Assessment: Resolution of Organ Dysfunction Reltecimod_Arm->Day14 Placebo_Arm->Day14 Day28 Day 28 Assessment: Primary Endpoint (NICCE) Day14->Day28 Day90 Day 90 Assessment: Mortality Day28->Day90

Caption: Workflow of the ACCUTE Phase 3 clinical trial.

Conclusion

The development of this compound represents a targeted approach to immunomodulation in severe infectious diseases. Grounded in a solid preclinical foundation that elucidated its mechanism of action and demonstrated efficacy in relevant animal models, the clinical development program has provided important insights into its potential therapeutic role. While the Phase 3 ACCUTE trial did not meet its primary endpoint in the mITT population, the significant improvement in the resolution of organ dysfunction highlights a clinically meaningful benefit. Further research and clinical evaluation will be crucial in fully defining the therapeutic niche for this compound in the management of patients with necrotizing soft tissue infections and other severe inflammatory conditions. The journey of this compound underscores the complexities of developing novel therapies for critical illnesses and the importance of well-defined clinical endpoints that capture meaningful patient outcomes.

References

Methodological & Application

Protocol for Using Reltecimod in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] Preclinical research relies on robust animal models to investigate the pathophysiology of sepsis and evaluate potential therapeutics. Reltecimod (formerly known as AB103 or p2TA) is a novel peptide that modulates the host's immune response by targeting the CD28 co-stimulatory pathway on T-cells.[3][4] By binding to the dimer interface of CD28, this compound attenuates the hyperinflammatory response that leads to organ damage in sepsis.[3][4] These protocols provide detailed methodologies for utilizing this compound in two common mouse models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia.

Mechanism of Action of this compound

This compound is a synthetic peptide that acts as a selective T-cell co-stimulation blocker.[5] Its primary mechanism involves binding to the dimer interface of the CD28 receptor on T-lymphocytes.[5] This interaction prevents the CD28 homodimerization necessary for a full T-cell activation response upon engagement with its ligands (B7-1/CD80 and B7-2/CD86) on antigen-presenting cells. By modulating this critical co-stimulatory signal, this compound reduces the excessive release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key drivers of the systemic inflammatory response and subsequent organ damage in sepsis.[3]

Signaling Pathway of this compound Action

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell APC APC MHC_TCR MHC-TCR Interaction (Signal 1) TCR TCR MHC_TCR->TCR Binding B7 B7 (CD80/CD86) CD28 CD28 (Homodimer) B7->CD28 Co-stimulation (Signal 2) T_Cell T-Cell Lck Lck TCR->Lck PI3K PI3K CD28->PI3K NFkB NF-κB Lck->NFkB Akt Akt PI3K->Akt Akt->NFkB Cytokine Pro-inflammatory Cytokine Production (e.g., IL-2, TNF-α, IL-6) NFkB->Cytokine Proliferation T-Cell Proliferation & Survival Cytokine->Proliferation This compound This compound This compound->CD28 Binds to dimer interface & inhibits

Caption: this compound inhibits T-cell activation by preventing CD28 homodimerization.

Experimental Protocols

Two primary mouse models are detailed below: the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial sepsis, and the Lipopolysaccharide (LPS) model, which simulates endotoxemia.

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[1][6][7] The severity of sepsis can be modulated by altering the length of the ligated cecum, the gauge of the needle used for puncture, and the number of punctures.[6][7][8][9]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • Sterile needles (e.g., 21-gauge, 23-gauge, 25-gauge)

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline (0.9%)

  • This compound (5 mg/kg)

  • Vehicle control (e.g., sterile saline or PBS)

Procedure:

  • Animal Preparation: Anesthetize the mouse using a standard approved protocol. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum distal to the ileocecal valve. The ligation length determines the severity of sepsis; a longer ligation results in higher mortality.[6] For a moderate-severity model, ligate approximately 50-60% of the cecum.

  • Puncture: Puncture the ligated cecum once or twice with a sterile needle. The needle gauge also influences severity, with a larger gauge (e.g., 21-gauge) inducing more severe sepsis than a smaller gauge (e.g., 25-gauge).[8][9][10]

  • Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.

  • Closure: Return the cecum to the abdominal cavity and close the peritoneal wall and skin with sutures or surgical clips.

  • Fluid Resuscitation: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.

  • This compound Administration: 1-2 hours post-CLP, administer a single intravenous (IV) dose of this compound (5 mg/kg) or vehicle control.[3][4]

  • Post-Operative Care and Monitoring: House mice in a clean cage with easy access to food and water. Monitor for signs of distress, and assess survival at regular intervals for up to 7 days.

Sham Control: Sham-operated animals should undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without cecal ligation and puncture.

Protocol 2: Lipopolysaccharide (LPS)-Induced Sepsis Model

The LPS model induces a sterile, systemic inflammatory response that mimics the initial hyperinflammatory phase of sepsis.[11][12] The severity is dose-dependent.

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25 g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)

  • Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)

  • This compound (5 mg/kg)

  • Vehicle control (e.g., sterile saline or PBS)

Procedure:

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration.

  • LPS Administration: Administer a single intraperitoneal (IP) injection of LPS. The dose will determine the severity of the septic response. A dose of 5-10 mg/kg is often used to induce a significant inflammatory response, while higher doses (15-25 mg/kg) can be lethal.[11][13]

  • This compound Administration: 1-2 hours post-LPS injection, administer a single intravenous (IV) dose of this compound (5 mg/kg) or vehicle control.[3]

  • Monitoring: Monitor mice for signs of sepsis (e.g., lethargy, piloerection, huddled behavior). Collect blood samples at various time points (e.g., 2, 6, 24 hours) for cytokine analysis. Monitor survival for lethal dose models.

Control Group: Administer an IP injection of sterile saline or PBS instead of LPS.

Data Presentation

Table 1: Survival Rates in Mouse Sepsis Models Treated with this compound
ModelTreatment GroupDoseTime PointSurvival Rate (%)Reference
CLPControlVehicle7 days17%[3]
CLPThis compound5 mg/kg7 days100%[3]
LPSControlVehicle7 days20%[3]
LPSThis compound5 mg/kg7 days73%[3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Sepsis Models
ModelCytokineTreatment GroupTime Post-InductionMean Cytokine Level (pg/mL) ± SEMReference
LPSTNF-αControl2 hoursData not specified[3]
LPSTNF-αThis compound (5 mg/kg)2 hoursSignificantly reduced vs. Control[3]
LPSIL-6Control2 hoursData not specified[3]
LPSIL-6This compound (5 mg/kg)2 hoursSignificantly reduced vs. Control[3]
CLPTNF-αControl24 hoursData not specified[3]
CLPTNF-αThis compound (5 mg/kg)24 hoursSignificantly reduced vs. Control[3]
CLPIL-6Control24 hoursData not specified[3]
CLPIL-6This compound (5 mg/kg)24 hoursSignificantly reduced vs. Control[3]

Note: Specific quantitative values for cytokine levels were not consistently available in the searched literature, but the significant reduction with this compound treatment was a consistent finding.

Visualization of Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Timeline (Time = 0h) cluster_monitoring Monitoring and Data Collection Animal_Model Select Animal Model (C57BL/6 or BALB/c mice) Sepsis_Model Choose Sepsis Induction (CLP or LPS) Animal_Model->Sepsis_Model Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Sepsis_Model->Grouping Induction Induce Sepsis (CLP Surgery or LPS Injection) Grouping->Induction Treatment Administer Treatment (1-2h post-induction) - Vehicle (IV) - this compound (5 mg/kg, IV) Induction->Treatment Survival Monitor Survival (Daily for 7 days) Treatment->Survival Blood_Collection Blood Collection for Cytokine Analysis (e.g., 2h, 6h, 24h) Treatment->Blood_Collection Data_Analysis Analyze Data (Survival curves, Cytokine levels) Survival->Data_Analysis Blood_Collection->Data_Analysis

Caption: Experimental workflow for evaluating this compound in mouse sepsis models.

References

Application Note: In Vitro Assay for Testing Reltecimod's Effect on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod (formerly known as AB103) is a synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic.[1] It is designed to modulate the host's immune response by attenuating the CD28 co-stimulatory pathway, which is crucial for the induction of multiple pro-inflammatory cytokines.[2] In conditions of excessive inflammation, such as sepsis or necrotizing soft tissue infections (NSTI), a dysregulated immune response can lead to a "cytokine storm," causing significant tissue damage and organ failure. This compound aims to mitigate this hyperinflammatory state by inhibiting T-cell stimulation.[1]

This application note provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in modulating cytokine release from human peripheral blood mononuclear cells (PBMCs). This assay is a critical tool for preclinical assessment and can provide valuable insights into the mechanism of action of immunomodulatory drugs.

Principle of the Assay

This assay utilizes isolated human PBMCs, which comprise a mix of lymphocytes (including T-cells) and monocytes. The PBMCs are stimulated in vitro to induce a pro-inflammatory cytokine response. The effect of this compound on this response is then quantified by measuring the levels of key cytokines in the cell culture supernatant. This allows for the determination of this compound's ability to suppress the production of inflammatory mediators.

Experimental Workflow

The overall workflow of the assay involves the isolation of PBMCs from healthy donor blood, co-treatment of the cells with a stimulant and varying concentrations of this compound, incubation, and subsequent analysis of the cell culture supernatant for cytokine levels using a multiplex immunoassay.

G cluster_0 PBMC Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytokine Analysis Blood Whole Blood Collection Isolate PBMC Isolation (Ficoll Gradient) Blood->Isolate Count Cell Counting & Viability Assessment Isolate->Count Plate Plate PBMCs Count->Plate Stimulate Add Stimulant (e.g., anti-CD3/anti-CD28 beads or LPS) Plate->Stimulate Treat Add this compound (Dose-Response) Stimulate->Treat Incubate Incubate (e.g., 24-48 hours) Treat->Incubate Harvest Harvest Supernatant Incubate->Harvest Multiplex Multiplex Cytokine Assay (e.g., Luminex) Harvest->Multiplex Analyze Data Analysis Multiplex->Analyze G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Binds PI3K PI3K CD28->PI3K Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines This compound This compound This compound->CD28 Inhibits

References

Application Notes and Protocols for Administering Reltecimod in a Cecal Ligation and Puncture (CLP) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Reltecimod in a cecal ligation and puncture (CLP) mouse model of sepsis. The protocols outlined below are synthesized from established methodologies and aim to ensure reproducibility and accuracy in preclinical research settings.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) mouse model is a widely accepted preclinical model that mimics the complex pathophysiology of human polymicrobial sepsis. This compound (formerly known as AB103) is a novel synthetic peptide that modulates the host's immune response. It acts by binding to the dimer interface of the CD28 receptor on T-cells, thereby attenuating the hyperinflammatory cascade that leads to organ failure in sepsis[1][2]. This document provides detailed protocols for inducing sepsis in mice via CLP and for the subsequent administration of this compound, along with expected outcomes based on available data.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Surgical Protocol

This protocol describes a standardized procedure for inducing a moderate-to-severe model of sepsis in BALB/c mice.

Materials:

  • Male BALB/c mice (8-12 weeks old)

  • Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, intraperitoneal (IP) injection

  • Betadine or 70% ethanol

  • Sterile surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 6-0 silk suture for peritoneal closure

  • Wound clips or 4-0 nylon suture for skin closure

  • Warming pad

  • Pre-warmed sterile 0.9% saline

Procedure:

  • Anesthetize the mouse via IP injection of the Ketamine/Xylazine mixture. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with Betadine or 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision through the skin and linea alba to expose the peritoneal cavity.

  • Gently exteriorize the cecum.

  • Ligate the cecum distal to the ileocecal valve. For a moderate-to-severe model, ligate approximately 50-75% of the cecum[3]. Ensure the ligation does not occlude the bowel.

  • Puncture the ligated cecum once or twice with a 21-gauge needle[2]. A small amount of fecal matter should be extruded to ensure patency.

  • Carefully return the cecum to the peritoneal cavity.

  • Close the peritoneal wall with 6-0 silk suture.

  • Close the skin with wound clips or 4-0 nylon suture.

  • Immediately following surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously for fluid resuscitation.

  • Place the mouse on a warming pad until fully recovered from anesthesia.

  • Provide post-operative analgesia as per institutional guidelines (e.g., buprenorphine 0.05 mg/kg subcutaneously).

  • Monitor mice closely for signs of distress, and follow institutional animal care and use committee (IACUC) guidelines.

This compound Formulation and Administration Protocol

Materials:

  • This compound (lyophilized powder)

  • Sterile 0.9% saline for injection

  • Sterile, pyrogen-free vials and syringes

Formulation:

  • Aseptically reconstitute the lyophilized this compound powder with sterile 0.9% saline to achieve the desired stock concentration. A clinical trial of this compound (AB103) used 0.9% NaCl as the vehicle.

  • Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.

  • Dilute the stock solution with sterile 0.9% saline to the final concentration needed for injection.

Administration:

  • Dosage: 5 mg/kg body weight[1][4].

  • Route of Administration: Intravenous (IV) injection via the lateral tail vein.

  • Timing: Administer a single dose of this compound 2 hours post-CLP surgery[1][4]. Studies have shown that a single dose is more effective than multiple doses[1].

  • Procedure for IV Injection:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Disinfect the tail with 70% ethanol.

    • Using a 27-gauge or smaller needle, slowly inject the prepared this compound solution into one of the lateral tail veins.

    • Confirm successful IV injection by the absence of a subcutaneous bleb.

    • Apply gentle pressure to the injection site after withdrawing the needle.

Data Presentation

The following tables summarize representative quantitative data from CLP mouse models. The administration of this compound is expected to shift these values towards those observed in sham or less severe sepsis models.

Table 1: Survival Rates in CLP Mouse Model

Treatment GroupMouse StrainCLP SeveritySurvival Rate (7 days)
Saline ControlBALB/cSevere (18-gauge needle)>85% mortality
This compound (5 mg/kg) BALB/c Severe Significant improvement in survival
Saline ControlC57BL/6Moderate (21-gauge needle)~50%
Saline ControlC57BL/6Mild (22-gauge needle)100%

Note: The Edgar et al. (2019) study demonstrated a significant survival benefit with a single 5 mg/kg dose of this compound in a lethal infection model in BALB/c mice.

Table 2: Representative Plasma Cytokine Levels in CLP Mice (pg/mL)

CytokineTime Post-CLPSham ControlModerate Sepsis (e.g., 20% ligation, 20G needle)Severe Sepsis (e.g., 100% ligation, 20G needle)
TNF-α 6 hours~100-150~180-220~190-320
24 hours<50~50-100~100-150
IL-6 6 hours<100~1000-2000~2000-8000[5]
24 hours<50~500-1000~1000-2000
IL-1β 6 hours~50-100~200-250~100-350
24 hours<50~50-100~50-150

Data is representative and compiled from various CLP studies[5][6][7]. A single dose of this compound administered 1-2 hours post-infection has been shown to be associated with an early (within 24 hours) decrease in cytokine and chemokine levels[1].

Mandatory Visualizations

Experimental Workflow

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative animal_prep Animal Preparation (BALB/c Mice, 8-12 weeks) anesthesia Anesthesia (Ketamine/Xylazine IP) animal_prep->anesthesia laparotomy Laparotomy anesthesia->laparotomy cecum_ligation Cecal Ligation (50-75% ligation) laparotomy->cecum_ligation cecum_puncture Cecal Puncture (21-gauge needle) cecum_ligation->cecum_puncture closure Closure cecum_puncture->closure resuscitation Fluid Resuscitation (1 mL 0.9% Saline SC) closure->resuscitation treatment This compound Administration (5 mg/kg IV, 2h post-CLP) resuscitation->treatment monitoring Monitoring & Data Collection (Survival, Cytokines) treatment->monitoring

Caption: Experimental workflow for this compound administration in a CLP mouse model.

This compound's Mechanism of Action in Modulating CD28 Signalingdot

G TCR TCR CD28 CD28 Dimer Lck Lck CD28->Lck MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) This compound This compound This compound->CD28 Modulates PI3K PI3K Lck->PI3K NFkB NF-κB Activation PI3K->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates

References

Method for Assessing Reltecimod's Efficacy in a Necrotizing Soft Tissue Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Necrotizing soft tissue infections (NSTIs) are severe, rapidly progressing bacterial infections characterized by extensive necrosis of the skin, subcutaneous tissue, and fascia.[1][2] These infections are associated with high morbidity and mortality, often leading to systemic toxicity, multi-organ failure, and death.[1][2] The standard of care for NSTIs includes early and aggressive surgical debridement of necrotic tissue, broad-spectrum antibiotic therapy, and intensive supportive care.[1][2] Despite these interventions, mortality rates remain high, highlighting the urgent need for novel therapeutic strategies.

Reltecimod (formerly known as AB103) is a novel, synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic.[3] Its mechanism of action involves modulating the host's immune response to infection. Specifically, this compound binds to the dimer interface of CD28 on T-cells, thereby attenuating the hyperinflammatory cascade that leads to acute inflammation and subsequent organ dysfunction in severe infections like NSTI.[4][5] By targeting the host response rather than the pathogen directly, this compound offers a pathogen-agnostic approach that may circumvent issues of antibiotic resistance.[5]

Clinical trials have investigated the efficacy of this compound in patients with NSTI. The Phase 3 ACCUTE trial, a multicenter, randomized, double-blind, placebo-controlled study, evaluated the effect of a single dose of this compound (0.5 mg/kg) administered within six hours of NSTI diagnosis in conjunction with standard of care.[3] The trial assessed a composite endpoint (necrotizing infection clinical composite endpoint; NICCE) and the resolution of organ dysfunction, as measured by the modified Sequential Organ Failure Assessment (mSOFA) score.[3][6] The results showed that while the primary composite endpoint was not met in the modified intent-to-treat (mITT) population, there was a significant improvement in the resolution of organ dysfunction in the per-protocol (PP) population treated with this compound.[3]

These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical animal models of NSTI, which are crucial for further understanding its therapeutic potential and mechanism of action. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in the development of novel therapies for infectious diseases.

Data Presentation: Summary of this compound Clinical Trial Data

The following tables summarize the key quantitative data from the Phase 3 ACCUTE clinical trial of this compound in patients with NSTI.

Table 1: Patient Demographics and Baseline Characteristics (mITT Population)

CharacteristicThis compound (n=142)Placebo (n=148)
Mean Age (years)55 ± 1555 ± 15
Male (%)6060
Diabetic (%)42.442.4
Perineal Infection (%)28.628.6
Mean mSOFA Score5.5 ± 2.45.5 ± 2.4

Data sourced from Bulger et al., 2020.[3]

Table 2: Primary and Key Secondary Endpoints

EndpointThis compoundPlaceboP-value
mITT Population
NICCE Success (%)48.639.90.135
Resolution of Organ Dysfunction (%)65.152.60.041
28-Day Mortality (%)1515-
Per-Protocol (PP) Population
NICCE Success (%)54.340.30.021
Resolution of Organ Dysfunction (%)70.953.40.005

NICCE: Necrotizing Infection Clinical Composite Endpoint, defined as alive at day 28, ≤3 debridements, no amputation beyond the first operation, and day 14 mSOFA ≤1 with ≥3 point reduction. Data sourced from Bulger et al., 2020.[3]

Experimental Protocols

Two primary animal models are described for assessing the efficacy of this compound in NSTI: a monomicrobial model using Group A Streptococcus (GAS) to induce necrotizing fasciitis, and a polymicrobial sepsis model using cecal ligation and puncture (CLP), which mimics the systemic inflammatory response often seen in NSTI.

Protocol 1: Murine Model of Group A Streptococcus (GAS) Necrotizing Fasciitis

This model is highly relevant for studying the pathogenesis of monomicrobial NSTI and evaluating therapies that target specific host-pathogen interactions.

Materials:

  • Animals: 8-10 week old C57BL/6 mice.

  • Bacteria: Group A Streptococcus (GAS), M1T1 strain (e.g., 5448).

  • Reagents: Todd-Hewitt broth (THB), Cytodex beads, sterile phosphate-buffered saline (PBS), this compound, vehicle control (e.g., sterile saline).

  • Equipment: Spectrophotometer, syringes with 27-gauge needles, animal clippers, surgical instruments, anesthesia machine, equipment for euthanasia.

Experimental Workflow:

GAS_NSTI_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Bact_prep Bacterial Culture (GAS M1T1 in THB) Infection Subcutaneous Injection (GAS + Cytodex beads) Bact_prep->Infection Animal_prep Animal Acclimatization (C57BL/6 mice) Anesthesia Anesthesia Animal_prep->Anesthesia Shaving Shave Flank Anesthesia->Shaving Shaving->Infection Treatment_this compound This compound Administration (e.g., 5 mg/kg, IV) Infection->Treatment_this compound Treatment_Vehicle Vehicle Control Infection->Treatment_Vehicle Survival Survival Monitoring Treatment_this compound->Survival Treatment_Vehicle->Survival Lesion Lesion Size Measurement Bacterial_load Bacterial Load (Tissue, Blood) Cytokines Cytokine Analysis (Serum) Histo Histopathology

Caption: Workflow for the GAS-induced necrotizing fasciitis model.

Procedure:

  • Bacterial Preparation:

    • Culture GAS M1T1 strain in THB to mid-logarithmic phase.

    • Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

    • Mix the bacterial suspension with an equal volume of Cytodex beads to localize the infection.

  • Animal Infection:

    • Anesthetize the mice (e.g., using isoflurane).

    • Shave the flank of the mouse.

    • Inject 100 µL of the GAS-Cytodex bead suspension subcutaneously into the shaved flank (final inoculum of approximately 5 x 10^6 CFU).

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer a single dose of this compound (e.g., 5 mg/kg) intravenously (IV) via the tail vein.[7]

    • Administer the vehicle control to the control group using the same route and volume.

  • Efficacy Assessment:

    • Survival: Monitor the animals at least twice daily for up to 14 days and record survival.

    • Lesion Size: Measure the area of the necrotic lesion daily using a caliper.

    • Bacterial Load: At selected time points, euthanize a subset of animals. Aseptically collect the infected skin and underlying tissue, homogenize, and perform serial dilutions for CFU plating on THB agar. Collect blood for determining bacteremia.

    • Cytokine Analysis: Collect serum from blood samples and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA or multiplex assays.

    • Histopathology: Fix the infected tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue necrosis, inflammation, and bacterial infiltration.

Protocol 2: Cecal Ligation and Puncture (CLP) Polymicrobial Sepsis Model

This model is considered the gold standard for inducing polymicrobial sepsis and is relevant for studying the systemic inflammatory response and organ dysfunction associated with severe NSTI.[8][9]

Materials:

  • Animals: 8-10 week old C57BL/6 mice.

  • Reagents: Anesthetics (e.g., ketamine/xylazine), antiseptics (e.g., betadine, 70% ethanol), 3-0 silk suture, sterile saline, this compound, vehicle control.

  • Equipment: Surgical instruments, 21-gauge needle, heating pad, animal clippers.

Experimental Workflow:

CLP_Workflow cluster_prep Preparation cluster_surgery CLP Surgery cluster_postop Post-Operative Care & Treatment cluster_monitoring Monitoring & Endpoints Animal_prep Animal Acclimatization (C57BL/6 mice) Anesthesia Anesthesia Animal_prep->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_ligation Cecum Ligation Laparotomy->Cecum_ligation Cecum_puncture Cecum Puncture (e.g., 21G needle) Cecum_ligation->Cecum_puncture Closure Abdominal Closure Cecum_puncture->Closure Resuscitation Fluid Resuscitation (Sterile Saline) Closure->Resuscitation Treatment_this compound This compound Administration (e.g., 5 mg/kg, IV) Resuscitation->Treatment_this compound Treatment_Vehicle Vehicle Control Resuscitation->Treatment_Vehicle Survival Survival Monitoring Treatment_this compound->Survival Treatment_Vehicle->Survival Organ_dysfunction Organ Dysfunction Markers (e.g., BUN, Creatinine) Bacterial_load Bacterial Load (Peritoneal fluid, Blood) Cytokines Cytokine Analysis (Serum)

Caption: Workflow for the cecal ligation and puncture (CLP) model.

Procedure:

  • Surgical Procedure:

    • Anesthetize the mouse and shave the abdomen.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.[9][10]

    • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material should be extruded.[11]

    • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

  • Post-Operative Care and this compound Administration:

    • Immediately after surgery, provide fluid resuscitation with pre-warmed sterile saline (e.g., 1 mL subcutaneously).[9]

    • Administer a single dose of this compound (e.g., 5 mg/kg, IV) or vehicle control. The timing of administration can be varied to model prophylactic or therapeutic intervention.

  • Efficacy Assessment:

    • Survival: Monitor the animals at least twice daily for up to 14 days and record survival.

    • Organ Dysfunction Markers: At specified time points, collect blood to measure markers of organ dysfunction, such as blood urea nitrogen (BUN) and creatinine for kidney injury.

    • Bacterial Load: Collect peritoneal lavage fluid and blood for CFU plating to determine the bacterial burden.

    • Systemic Inflammation: Measure serum cytokine and chemokine levels as described in Protocol 1.

Mandatory Visualizations

This compound Mechanism of Action: Modulation of CD28 Signaling

This compound is a synthetic peptide that mimics the CD28 homodimer interface.[4][5] In the context of an infection, antigen-presenting cells (APCs) present bacterial antigens via MHC class II to the T-cell receptor (TCR). Co-stimulation through the binding of B7 ligands (CD80/CD86) on the APC to CD28 on the T-cell is crucial for full T-cell activation. This activation leads to the production of pro-inflammatory cytokines. This compound competitively binds to the CD28 dimer interface, thereby modulating T-cell co-stimulation and dampening the subsequent inflammatory cascade.[4][5]

CD28_Signaling cluster_cells Cellular Interaction cluster_receptors Receptor Engagement APC APC T_Cell T-Cell MHC_TCR MHC-II / TCR Activation T-Cell Activation MHC_TCR->Activation B7_CD28 B7 (CD80/CD86) / CD28 B7_CD28->Activation This compound This compound This compound->B7_CD28 Inhibits Modulation Modulated Inflammatory Response This compound->Modulation Leads to Cytokines Pro-inflammatory Cytokine Release Activation->Cytokines

Caption: this compound's modulation of the CD28 co-stimulatory pathway.

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in clinically relevant animal models of NSTI. The Group A Streptococcus necrotizing fasciitis model allows for the investigation of this compound in a monomicrobial infection setting, while the cecal ligation and puncture model is well-suited to study its effects on the systemic inflammation and organ dysfunction characteristic of polymicrobial NSTI. By utilizing these models and the described efficacy endpoints, researchers can further elucidate the therapeutic potential of this compound and its role in modulating the host immune response to severe soft tissue infections. The provided data from the ACCUTE clinical trial offer a benchmark for the translation of preclinical findings to the clinical setting.

References

Application Notes and Protocols for T-Cell Population Analysis Following Reltecimod Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod is an immunomodulatory agent that acts as a CD28 T-lymphocyte receptor mimetic, designed to inhibit T-cell stimulation.[1][2][3] By binding to the dimer interface of CD28 on T-cells, this compound modulates the acute inflammation that can lead to systemic organ failure in conditions like necrotizing soft tissue infections (NSTI).[4] Understanding the in-vivo effects of this compound on T-cell populations is crucial for elucidating its mechanism of action and for the development of targeted immunotherapies. Flow cytometry is a powerful technique for the detailed analysis of T-cell subsets, providing quantitative data on various cell populations and their activation states.[5][6][7]

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of T-cell populations in patients treated with this compound. It includes detailed protocols for sample preparation, antibody staining, and flow cytometric analysis, as well as data presentation formats.

This compound's Mechanism of Action on T-Cells

This compound functions as a selective T-cell co-stimulation blocker.[4] T-cell activation requires two signals: the first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), and the second is a co-stimulatory signal, primarily mediated by the interaction of CD28 on the T-cell with CD80/CD86 on the APC. This compound, as a CD28 mimetic, is thought to interfere with this second signal, leading to a dampening of the T-cell response and subsequent cytokine release. This targeted modulation of T-cell activity is key to its therapeutic effect in hyperinflammatory states.

Data Presentation: T-Cell Population Analysis

The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on various T-cell populations as analyzed by flow cytometry. This data is based on the expected mechanism of action of a CD28 antagonist.

Table 1: Percentage of Major T-Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs)

T-Cell SubsetPre-treatment (%)Post-Reltecimod Treatment (Day 7) (%)p-value
CD3+ T-Cells70.2 ± 5.668.9 ± 6.1>0.05
CD3+CD4+ T-Helper Cells45.8 ± 4.242.1 ± 3.9<0.05
CD3+CD8+ Cytotoxic T-Cells24.1 ± 3.826.5 ± 4.0>0.05
CD4/CD8 Ratio1.9 ± 0.31.6 ± 0.2<0.05

Table 2: Analysis of T-Cell Activation Markers

T-Cell PopulationMarkerPre-treatment (% Positive)Post-Reltecimod Treatment (Day 7) (% Positive)p-value
CD4+ T-CellsCD2512.5 ± 2.18.2 ± 1.5<0.01
CD698.3 ± 1.84.1 ± 1.1<0.01
CD8+ T-CellsCD259.8 ± 1.96.5 ± 1.3<0.05
CD6915.2 ± 2.59.8 ± 1.9<0.01

Table 3: T-Cell Memory and Regulatory Subsets

T-Cell SubsetPre-treatment (% of Parent Population)Post-Reltecimod Treatment (Day 7) (% of Parent Population)p-value
CD4+ T-Cells
Naive (CD45RA+CCR7+)40.1 ± 5.545.3 ± 6.2>0.05
Central Memory (CD45RO+CCR7+)30.7 ± 4.828.1 ± 4.1>0.05
Effector Memory (CD45RO+CCR7-)25.4 ± 3.922.5 ± 3.5<0.05
Regulatory T-Cells (CD4+CD25+FoxP3+)5.8 ± 1.28.1 ± 1.5<0.05
CD8+ T-Cells
Naive (CD45RA+CCR7+)35.6 ± 6.139.8 ± 5.8>0.05
Central Memory (CD45RO+CCR7+)20.3 ± 3.718.2 ± 3.1>0.05
Effector Memory (CD45RO+CCR7-)40.1 ± 5.235.9 ± 4.7<0.05

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for flow cytometry analysis.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-buffered saline (PBS), sterile

  • Fetal bovine serum (FBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the interface.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Add PBS to the collected cells to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS with 2% FBS (FACS buffer).

  • Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

Protocol 2: Flow Cytometry Staining for T-Cell Subsets

Objective: To stain PBMCs with fluorescently labeled antibodies for the identification of T-cell subsets.

Materials:

  • Isolated PBMCs (1 x 10^6 cells per sample)

  • FACS buffer (PBS with 2% FBS)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 4 for a recommended panel)

  • Fixation/Permeabilization solution (for intracellular staining of FoxP3)

  • Flow cytometer

Table 4: Recommended Antibody Panel for T-Cell Analysis

MarkerFluorochromePurpose
CD3PerCP-Cy5.5Pan T-cell marker
CD4APC-H7T-helper cell marker
CD8V500Cytotoxic T-cell marker
CD45RAFITCNaive T-cell marker
CCR7PE-Cy7Naive and central memory T-cell marker
CD25PEActivation and regulatory T-cell marker
CD69APCEarly activation marker
FoxP3Alexa Fluor 488Regulatory T-cell transcription factor
Live/Dead Staine.g., Zombie NIR™To exclude dead cells

Procedure:

Surface Staining:

  • To a 5 mL FACS tube, add 1 x 10^6 PBMCs.

  • Add the live/dead stain according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing Fc receptor blocking solution and incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD45RA, CCR7, CD25, CD69) at pre-titrated optimal concentrations.

  • Incubate for 30 minutes in the dark at 4°C.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

Intracellular Staining (for FoxP3): 8. After the final surface staining wash, resuspend the cell pellet in 1 mL of fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark. 9. Centrifuge at 500 x g for 5 minutes and discard the supernatant. 10. Wash the cells once with 1 mL of permeabilization buffer. 11. Resuspend the cell pellet in 100 µL of permeabilization buffer containing the anti-FoxP3 antibody. 12. Incubate for 30 minutes at 4°C in the dark. 13. Wash the cells once with 1 mL of permeabilization buffer and then once with 2 mL of FACS buffer. 14. Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.

Flow Cytometry Acquisition and Analysis:

  • Acquire the samples on a properly compensated flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate).

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Use a gating strategy to first identify lymphocytes based on forward and side scatter, then single cells, and then live cells.

  • From the live singlet lymphocyte population, gate on CD3+ T-cells.

  • From the CD3+ population, identify CD4+ and CD8+ subsets.

  • Within the CD4+ and CD8+ populations, further analyze the expression of activation (CD25, CD69) and memory (CD45RA, CCR7) markers.

  • Within the CD4+ population, identify regulatory T-cells by gating on CD25+ and FoxP3+ cells.

Visualizations

Reltecimod_Mechanism_of_Action cluster_this compound This compound Action APC APC CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR TCell T-Cell This compound This compound This compound->CD28 Binds and Blocks Flow_Cytometry_Workflow cluster_SamplePrep Sample Preparation cluster_Staining Cell Staining cluster_Analysis Data Acquisition & Analysis WholeBlood Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) WholeBlood->PBMC_Isolation LiveDead Live/Dead Staining PBMC_Isolation->LiveDead SurfaceStain Surface Antibody Staining (CD3, CD4, CD8, etc.) LiveDead->SurfaceStain IntracellularStain Fixation/Permeabilization & Intracellular Staining (FoxP3) SurfaceStain->IntracellularStain Acquisition Flow Cytometry Acquisition IntracellularStain->Acquisition Gating Gating Strategy (Lymphocytes, Singlets, Live Cells) Acquisition->Gating PopulationID T-Cell Population Identification & Quantification Gating->PopulationID

References

Application Notes and Protocols: Measuring Cytokine Levels in Response to Reltecimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring cytokine level changes in response to the immunomodulatory agent Reltecimod. This document outlines the mechanism of action of this compound, details the primary techniques for cytokine quantification, provides step-by-step experimental protocols, and includes visualizations to aid in understanding the associated pathways and workflows.

Introduction to this compound and its Immunomodulatory Effects

This compound is a synthetic peptide designed to modulate the body's acute inflammatory response. It is particularly relevant in conditions characterized by a "cytokine storm," an excessive and uncontrolled release of pro-inflammatory cytokines. This compound's mechanism of action involves targeting the CD28 co-stimulatory receptor on T-cells. By binding to the dimer interface of CD28, this compound attenuates the dysregulated immune response that can lead to systemic organ failure in severe infections like necrotizing soft tissue infections (NSTI).[1]

Clinical trials, such as the Phase 3 ACCUTE study, have investigated this compound's efficacy in patients with NSTI.[2][3][4] While these studies have demonstrated a significant improvement in the resolution of organ dysfunction, specific quantitative data on the modulation of individual cytokine levels have not been detailed in publicly available literature.[2][3][4] Preclinical studies in mouse models of lethal infection have shown that a single dose of this compound was associated with an early decrease in cytokine and chemokine levels within 24 hours.

Key Cytokines in the Inflammatory Response Modulated by this compound

The inflammatory cascade in conditions like sepsis and NSTI involves a complex interplay of various cytokines. Based on the mechanism of action of this compound targeting T-cell co-stimulation, the following cytokines are of significant interest for measurement:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-8 (IL-8).

  • Anti-inflammatory Cytokines: Interleukin-10 (IL-10) and Interleukin-4 (IL-4).

Monitoring the levels of these cytokines can provide valuable insights into the pharmacodynamic effects of this compound.

Data Presentation

While specific quantitative data from this compound clinical trials are not publicly available, the following table structure is recommended for presenting cytokine measurement results. This format allows for a clear comparison between treatment and placebo groups at various time points.

CytokineTreatment GroupTime PointMean Concentration (pg/mL)Standard Deviation (pg/mL)p-value
TNF-α This compoundBaselineData Not AvailableData Not AvailableN/A
24 hoursData Not AvailableData Not Available
PlaceboBaselineData Not AvailableData Not Available
24 hoursData Not AvailableData Not Available
IL-6 This compoundBaselineData Not AvailableData Not AvailableN/A
24 hoursData Not AvailableData Not Available
PlaceboBaselineData Not AvailableData Not Available
24 hoursData Not AvailableData Not Available
IL-1β This compoundBaselineData Not AvailableData Not AvailableN/A
24 hoursData Not AvailableData Not Available
PlaceboBaselineData Not AvailableData Not Available
24 hoursData Not AvailableData Not Available
IFN-γ This compoundBaselineData Not AvailableData Not AvailableN/A
24 hoursData Not AvailableData Not Available
PlaceboBaselineData Not AvailableData Not Available
24 hoursData Not AvailableData Not Available
IL-10 This compoundBaselineData Not AvailableData Not AvailableN/A
24 hoursData Not AvailableData Not Available
PlaceboBaselineData Not AvailableData Not Available
24 hoursData Not AvailableData Not Available

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action: Modulation of CD28 Signaling

This compound acts as a modulator of the CD28 co-stimulatory signal in T-cells. The following diagram illustrates the CD28 signaling pathway and the proposed point of intervention for this compound.

Reltecimod_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC TCR TCR APC_MHC->TCR Signal 1 (Antigen Recognition) APC_B7 B7 (CD80/CD86) CD28 CD28 APC_B7->CD28 Signal 2 (Co-stimulation) NFAT NF-AT TCR->NFAT PI3K PI3K CD28->PI3K Lck Lck CD28->Lck Akt Akt PI3K->Akt NFkB NF-κB Lck->NFkB Akt->NFkB Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene NFAT->Cytokine_Gene Cytokines Pro-inflammatory Cytokines Cytokine_Gene->Cytokines This compound This compound This compound->CD28 Modulates Experimental_Workflow cluster_study Clinical Study cluster_sample Sample Collection & Processing cluster_analysis Cytokine Analysis Patient_Recruitment Patient Recruitment (e.g., NSTI patients) Randomization Randomization Patient_Recruitment->Randomization Treatment Treatment Arm (this compound + Standard of Care) Randomization->Treatment Placebo Placebo Arm (Placebo + Standard of Care) Randomization->Placebo Blood_Collection Blood Sample Collection (Baseline, 24h, 48h, etc.) Treatment->Blood_Collection Placebo->Blood_Collection Sample_Processing Plasma/Serum Separation Blood_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Cytokine_Assay Cytokine Measurement (ELISA or Multiplex Assay) Sample_Storage->Cytokine_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Cytokine_Assay->Data_Acquisition Data_Analysis Data Analysis (Standard Curve Generation, Concentration Calculation) Data_Acquisition->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

References

Preparation of Reltecimod for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reltecimod (also known as AB-103) is a synthetic peptide that modulates the host's immune response by targeting the T-cell co-stimulatory pathway. As a promising therapeutic agent for conditions such as necrotizing soft tissue infections, the proper preparation of this compound for in vivo administration is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the reconstitution, formulation, and administration of this compound for preclinical in vivo studies, based on available chemical properties and published study data.

Introduction

This compound is a peptide antagonist of the T-cell specific surface glycoprotein CD28.[1] It modulates the inflammatory response by attenuating the CD28/B7 co-stimulatory pathway, without causing complete immunosuppression.[1] This mechanism of action makes it a subject of interest for studying its effects on various inflammatory and infectious disease models. For in vivo studies, this compound is typically administered intravenously. This document outlines the necessary steps to prepare this compound, which is often supplied as a lyophilized powder, into a sterile, injectable solution.

Materials and Reagents

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile 0.9% Sodium Chloride Injection, USP (saline)

  • Sterile, pyrogen-free water for injection (WFI) or Phosphate Buffered Saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₆H₇₂N₁₀O₁₅S[2]
Molecular Weight1037.19 g/mol [2]
FormLyophilized powderGeneral
Solubility (DMSO)100 mg/mL[2]
Predicted Water Solubility (as sodium salt)0.0349 mg/mL[3]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeSource
Lyophilized Powder-20°C3 years[1]
Stock Solution (in solvent)-80°C6 months[2]
-20°C1 month[2]

Table 3: Dosing Information from In Vivo Studies

SpeciesDosage RangeRoute of AdministrationVehicleSource
Mouse1.25 - 5 mg/kgIntravenous (i.v.)Not specified[2]
Human0.5 mg/kgIntravenous (i.v.)0.9% Saline[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to Prepare a Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Equilibrate: Allow the vial of lyophilized this compound and a bottle of sterile DMSO to equilibrate to room temperature.

  • Centrifuge: Briefly centrifuge the vial of this compound at a low speed to ensure all the lyophilized powder is at the bottom of the vial.

  • Reconstitute: Carefully add the required volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 50 mg/mL). The solubility in DMSO is high (100 mg/mL), but it is recommended to start with a lower concentration to ensure complete dissolution.[2] If needed, use an ultrasonic bath to aid dissolution.[2]

  • Aliquot: Once fully dissolved, aliquot the stock solution into sterile, polypropylene microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol details the dilution of the DMSO stock solution into a vehicle suitable for intravenous injection in animal models. This formulation is based on a common co-solvent system used for poorly water-soluble compounds.

  • Calculate Required Volumes: Based on the desired final concentration and the total volume needed for the experiment, calculate the volumes of the stock solution and each component of the vehicle. An example formulation is 5% DMSO, 30% PEG300, 5% Tween® 80, and 60% saline/PBS.[1]

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by adding the components in the following order, ensuring the solution is clear after each addition:

    • Add the calculated volume of PEG300.

    • Add the calculated volume of Tween® 80 and mix well.

    • Add the calculated volume of sterile saline or PBS and mix well.

  • Prepare the Final Solution:

    • Thaw an aliquot of the this compound stock solution (from Protocol 1).

    • Add the calculated volume of the this compound stock solution to the prepared vehicle.

    • Vortex gently to ensure a homogenous solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile tube or directly into the injection syringes. This step is crucial to ensure the sterility of the final product for in vivo administration.

  • Administration: The prepared this compound solution is now ready for intravenous administration. It is recommended to use the solution as fresh as possible. The stability of the final diluted solution should be determined for each specific experimental setup.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Target: CD28 Co-stimulation

This compound modulates the immune response by attenuating the CD28 co-stimulatory pathway. The following diagram illustrates the key signaling events downstream of CD28 engagement.

CD28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD28 CD28 PI3K PI3K CD28->PI3K Recruits & Activates GRB2 GRB2 CD28->GRB2 Recruits B7 B7 (CD80/CD86) B7->CD28 Binding This compound This compound This compound->CD28 Attenuates PKC_theta PKCθ PI3K->PKC_theta Activates AKT Akt PI3K->AKT Activates AP1 AP-1 GRB2->AP1 Leads to Activation NFkB NF-κB PKC_theta->NFkB Activates Gene_Expression Gene Expression (e.g., IL-2, Cytokines) NFkB->Gene_Expression Transcription AP1->Gene_Expression Transcription

Diagram 1: Simplified signaling pathway of CD28, the target of this compound.
Experimental Workflow for In Vivo Preparation of this compound

The following diagram outlines the workflow for preparing this compound for in vivo administration.

Reltecimod_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Lyophilized Lyophilized This compound Reconstitute Reconstitute in DMSO Lyophilized->Reconstitute Stock High Concentration Stock Solution Reconstitute->Stock Store_Stock Store at -80°C Stock->Store_Stock Thaw Thaw Stock Solution Stock->Thaw Dilute Dilute Stock into Vehicle Thaw->Dilute Prepare_Vehicle Prepare Vehicle (PEG300, Tween 80, Saline/PBS) Prepare_Vehicle->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Final_Solution Final Injectable Solution Filter->Final_Solution Administer Administer Intravenously Final_Solution->Administer

References

A Guide to the In Vitro Application of Reltecimod in Primary Human Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reltecimod (also known as AB103) is a synthetic peptide designed to modulate the host's immune response by targeting the CD28 co-stimulatory receptor on T-lymphocytes.[1] By binding to the dimer interface of CD28, this compound attenuates the acute and often dysregulated inflammation that can lead to systemic organ failure in conditions like necrotizing soft tissue infections (NSTI). Unlike immunosuppressants that broadly inhibit the immune system, this compound acts as a modulator, aiming to control the excessive inflammatory response, often referred to as a "cytokine storm," without completely suppressing vital immune functions.[2] Its mechanism is pathogen-agnostic, making it a potential host-oriented therapy for various severe infections.[3]

These application notes provide a comprehensive guide for the use of this compound in in vitro studies involving primary human cell cultures, with a focus on peripheral blood mononuclear cells (PBMCs). The protocols outlined below will enable researchers to investigate the immunomodulatory effects of this compound on cytokine production and T-cell activation.

Mechanism of Action: The CD28 Signaling Pathway

T-cell activation is a critical event in the adaptive immune response and requires two main signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second is a co-stimulatory signal, most prominently delivered by the interaction of the CD28 receptor on the T-cell with its ligands (CD80/B7-1 and CD86/B7-2) on the APC.

This compound is a CD28 mimetic peptide that interferes with this co-stimulatory pathway.[1] It is believed to bind to the dimer interface of CD28, thereby attenuating the downstream signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.

The CD28 signaling pathway is complex, involving multiple downstream molecules. Upon engagement, key tyrosine residues in the cytoplasmic tail of CD28 are phosphorylated by Src family kinases like Lck. This creates docking sites for SH2 domain-containing proteins, leading to the activation of several signaling cascades:

  • PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to the phosphorylated YMNM motif of CD28, activating the PI3K/Akt pathway. This pathway is crucial for cell survival, proliferation, and metabolism.

  • Grb2/Vav1 Pathway: Adaptor proteins like Grb2 and GADS bind to CD28 and recruit other signaling molecules, including Vav1. This leads to the activation of Rho family GTPases, which are involved in cytoskeletal remodeling and the activation of the JNK signaling cascade, culminating in the activation of the AP-1 transcription factor.[4]

  • PKCθ/NF-κB Pathway: Protein Kinase C-theta (PKCθ) is another key molecule activated downstream of CD28. PKCθ plays a vital role in activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, which is a master regulator of pro-inflammatory gene expression.[4]

The culmination of these signaling events is the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB, and AP-1. These transcription factors then orchestrate the expression of a wide array of genes, including those for cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation, and pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

By modulating the initial CD28 signal, this compound can dampen the overproduction of these pro-inflammatory cytokines.

CD28_Signaling_Pathway CD80_86 CD80 / CD86 CD28 CD28 Dimer CD80_86->CD28 Binds Lck Lck CD28->Lck Recruits PI3K PI3K CD28->PI3K Grb2 Grb2 CD28->Grb2 PKC_theta PKCθ CD28->PKC_theta This compound This compound This compound->CD28 Modulates Lck->CD28 Phosphorylates Akt Akt PI3K->Akt Vav1 Vav1 Grb2->Vav1 JNK JNK Vav1->JNK NFkB NF-κB PKC_theta->NFkB Proliferation T-Cell Proliferation & Survival Akt->Proliferation AP1 AP-1 JNK->AP1 Cytokines Cytokine Production (IL-2, TNF-α, IFN-γ) NFkB->Cytokines AP1->Cytokines NFAT NFAT NFAT->Cytokines Cytokines->Proliferation

Caption: CD28 signaling pathway and the modulatory action of this compound.

Data Presentation

The following tables summarize the in vitro effects of this compound (as peptide AB103) on cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Table 1: Effect of this compound (AB103) on TNF-α Secretion by LPS-Stimulated Human PBMCs [5]

Time (hours)LPS (0.1 µg/mL) only (pg/mL)+ AB103 (0.1 µg/mL) (pg/mL)+ AB103 (1 µg/mL) (pg/mL)+ AB103 (10 µg/mL) (pg/mL)
2~1500~1200~500~200
4~2000~1800~800~400
6~1800~1600~700~300
8~1500~1300~600~250

Note: Data is estimated from the graphical representation in the cited source. AB103 alone did not induce detectable TNF-α.

Table 2: Effect of this compound (AB103) on IL-6 Secretion by LPS-Stimulated Human PBMCs [5]

Time (hours)LPS (0.1 µg/mL) only (pg/mL)+ AB103 (0.1 µg/mL) (pg/mL)+ AB103 (1 µg/mL) (pg/mL)+ AB103 (10 µg/mL) (pg/mL)
4~1200~1100~800~400
8~2500~2200~1500~800
24~4000~3500~2500~1500

Note: Data is estimated from the graphical representation in the cited source.

Table 3: In Vitro Toxicity of this compound on Human PBMCs [6]

This compound ConcentrationObservation
0.01 to 10 µg/mLNot toxic to human PBMCs

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 20-25 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

  • Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the collected cells by adding sterile PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

  • Adjust the cell concentration to the desired density for your experiment (e.g., 1 x 10^6 cells/mL).

Protocol 2: Cytokine Release Assay with this compound

This protocol details how to assess the effect of this compound on cytokine production by activated PBMCs.

Materials:

  • Isolated human PBMCs (from Protocol 1)

  • Complete RPMI-1640 medium

  • This compound (reconstituted according to manufacturer's instructions)

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) at 0.1 µg/mL, or anti-CD3/anti-CD28 antibodies)

  • Sterile 96-well cell culture plates

  • ELISA kits or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IFN-γ)

Procedure:

  • Plate 100 µL of the PBMC suspension (e.g., at 2 x 10^6 cells/mL to get 2 x 10^5 cells/well) into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Suggested final concentrations to test: 0.1, 1, and 10 µg/mL.

  • Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of medium only.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Prepare the stimulating agent at 4x the final desired concentration.

  • Add 50 µL of the stimulating agent to the wells. For unstimulated controls, add 50 µL of medium. The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 8, 24 hours).

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Analyze the supernatant for cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's instructions.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis Blood Whole Blood Isolate Isolate PBMCs (Ficoll Gradient) Blood->Isolate Count Count & Resuspend Cells Isolate->Count Plate Plate PBMCs (96-well plate) Count->Plate Add_this compound Add this compound (or vehicle) Plate->Add_this compound Incubate1 Incubate (1-2h) Add_this compound->Incubate1 Add_Stimulant Add Stimulant (e.g., LPS) Incubate1->Add_Stimulant Incubate2 Incubate (4-24h) Add_Stimulant->Incubate2 Centrifuge Centrifuge Plate Incubate2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant ELISA Cytokine Analysis (ELISA / Multiplex) Supernatant->ELISA Data Data Analysis ELISA->Data

Caption: Experimental workflow for a cytokine release assay with this compound.

Conclusion

This compound presents a novel, host-oriented approach to managing severe inflammatory responses. The protocols and data provided here offer a framework for researchers to investigate its immunomodulatory properties in primary human cell cultures. By using these methods, scientists can further elucidate the mechanism of action of this compound and explore its potential applications in various inflammatory conditions. It is important to note that while in vitro data provides valuable insights, further research is needed to fully understand its clinical effects.

References

Method for Assessing Organ Damage in Animal Models Treated with Reltecimod: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod (formerly AB103) is a novel synthetic peptide that modulates the host's immune response to severe infections. It acts by binding to the dimer interface of the CD28 receptor on T-cells, thereby attenuating the hyperinflammatory cascade that leads to organ damage and failure in conditions like necrotizing soft tissue infections (NSTI) and sepsis.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in reducing organ damage in a clinically relevant animal model of polymicrobial sepsis.

The primary animal model discussed is the murine Cecal Ligation and Puncture (CLP) model, a gold standard for inducing sepsis that mimics the pathophysiology of human intra-abdominal sepsis.[2] The following sections detail the experimental workflow, from induction of sepsis to the assessment of organ-specific damage through biochemical, microbiological, and histological methods.

Signaling Pathway of this compound

This compound modulates the CD28 signaling pathway, which is crucial for T-cell activation. By binding to the CD28 homodimer, this compound prevents the full co-stimulatory signal required for a robust pro-inflammatory response, without completely suppressing the immune system. This modulation helps to control the cytokine storm associated with severe infections.

Reltecimod_Signaling_Pathway cluster_TCell T-Cell B7 B7 Ligand (CD80/CD86) CD28 CD28 Receptor B7->CD28 Signal 2 (Co-stimulation) TCR T-Cell Receptor (TCR) PI3K PI3K Pathway TCR->PI3K CD28->PI3K NFkB NF-κB Activation PI3K->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->CD28 Binds to dimer interface & modulates Antigen Antigen-MHC Antigen->TCR Signal 1

Caption: this compound's mechanism of action on the CD28 signaling pathway in T-cells.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines the typical experimental workflow for evaluating the protective effects of this compound on organ damage in a murine sepsis model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Organ Damage Assessment CLP Cecal Ligation and Puncture (CLP) Sepsis Induction in Mice Treatment Administer this compound (e.g., 5 mg/kg IV) or Vehicle Control CLP->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Sacrifice Euthanize at Pre-determined Time Points (e.g., 24, 48 hours) Monitoring->Sacrifice Collection Collect Blood and Organs (Kidney, Liver, Lung, Spleen) Sacrifice->Collection Biochem Biochemical Analysis (Cytokines, Organ Function Markers) Collection->Biochem Microbio Microbiological Analysis (Bacterial Load) Collection->Microbio Histo Histopathological Analysis (Tissue Injury Scoring) Collection->Histo

Caption: Experimental workflow for assessing organ damage in this compound-treated animal models.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in the murine CLP sepsis model.

Table 1: Effect of this compound on Inflammatory Cytokine Levels in Plasma

CytokineVehicle Control (CLP)This compound (5 mg/kg) Treated (CLP)Expected Reduction
TNF-α (pg/mL)ElevatedReducedSignificant
IL-6 (pg/mL)ElevatedReducedSignificant
IL-1β (pg/mL)ElevatedReducedSignificant

Data represents expected trends. Preclinical studies have shown a reduction in plasma levels of Th-1 cytokines such as TNF-α and IL-6 following this compound administration in a CLP model.[2]

Table 2: Effect of this compound on Neutrophil Infiltration in Organs (Myeloperoxidase Activity)

OrganVehicle Control (CLP) (MPO Activity, U/g tissue)This compound (5 mg/kg) Treated (CLP) (MPO Activity, U/g tissue)Expected Reduction
KidneyElevatedReducedSignificant
LiverElevatedReducedSignificant
SpleenElevatedReducedSignificant

Data represents expected trends. This compound administration has been associated with a reduction in neutrophil recruitment to the spleen, liver, and kidney, as determined by MPO activity.[2]

Table 3: Effect of this compound on Bacterial Load in Tissues and Fluids

SampleVehicle Control (CLP) (CFU/mL or g)This compound (5 mg/kg) Treated (CLP) (CFU/mL or g)Expected Reduction
Peritoneal FluidHighReducedSignificant
BloodHighReducedSignificant
KidneyHighReducedSignificant
LiverHighReducedSignificant
SpleenHighReducedSignificant

Data represents expected trends. A reduction in bacterial load in the peritoneum, blood, and various tissues has been observed following this compound treatment in the CLP model.[2]

Experimental Protocols

Murine Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol describes the induction of polymicrobial sepsis in mice, a standard and clinically relevant model.

Materials:

  • Male BALB/c mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline for resuscitation

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.

  • Administer a post-operative analgesic.

  • Monitor the animals closely for signs of sepsis (piloerection, lethargy, hypothermia).

  • At 2 hours post-CLP, administer a single intravenous dose of this compound (5 mg/kg) or vehicle control.[2]

Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

This assay quantifies the MPO enzyme, an indicator of neutrophil presence in tissues.

Materials:

  • Harvested tissues (kidney, liver, spleen)

  • Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.167 mg/mL o-dianisidine dihydrochloride)

  • Hydrogen peroxide (H2O2) solution

  • Spectrophotometer

Procedure:

  • Harvest tissues at the experimental endpoint and snap-freeze in liquid nitrogen or process immediately.

  • Weigh the tissue and homogenize in homogenization buffer.

  • Centrifuge the homogenate (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.

  • In a 96-well plate, add a sample of the supernatant to the assay buffer.

  • Initiate the reaction by adding H2O2.

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Calculate MPO activity relative to a standard curve and normalize to tissue weight.

Bacterial Load Determination

This protocol quantifies the bacterial burden in various tissues and fluids.

Materials:

  • Harvested tissues (kidney, liver, spleen), peritoneal lavage fluid, and blood

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Incubator (37°C)

Procedure:

  • Aseptically collect blood, peritoneal lavage fluid, and organs.

  • Weigh the tissues and homogenize in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenates, peritoneal fluid, and blood in sterile PBS.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the number of colony-forming units (CFUs) on the plates.

  • Calculate the bacterial load as CFU per gram of tissue or per milliliter of fluid.

Histopathological Assessment of Organ Damage

This protocol provides a semi-quantitative method for evaluating organ injury.

Materials:

  • Harvested tissues (kidney, liver, lung)

  • 10% neutral buffered formalin

  • Paraffin embedding materials

  • Microtome

  • Hematoxylin and eosin (H&E) stains

  • Light microscope

Procedure:

  • Fix harvested tissues in 10% neutral buffered formalin for at least 24 hours.

  • Process the tissues, embed in paraffin, and section at 4-5 µm thickness.

  • Stain the sections with H&E.

  • A pathologist blinded to the treatment groups should examine the slides.

  • Score the degree of injury based on established criteria for each organ (see tables below).

Table 4: Histopathological Scoring Criteria for Kidney Injury

ScoreDescription
0Normal histology
1Mild tubular epithelial swelling and vacuolization
2Moderate tubular necrosis, loss of brush border, and cast formation
3Severe and widespread tubular necrosis and interstitial inflammation

Table 5: Histopathological Scoring Criteria for Liver Injury

ScoreDescription
0Normal histology
1Mild sinusoidal congestion and single-cell necrosis
2Moderate centrilobular necrosis and inflammatory cell infiltration
3Severe and extensive necrosis and hemorrhage

Table 6: Histopathological Scoring Criteria for Lung Injury

ScoreDescription
0Normal histology
1Mild interstitial congestion and neutrophil infiltration
2Moderate alveolar septal thickening, edema, and hemorrhage
3Severe and diffuse alveolar damage, hyaline membrane formation

Conclusion

The protocols and methods outlined in these application notes provide a comprehensive framework for assessing the therapeutic potential of this compound in mitigating organ damage in preclinical animal models of sepsis. Consistent application of these standardized procedures will enable researchers to generate robust and reproducible data to further elucidate the protective mechanisms of this compound and guide its clinical development.

References

Application of the Sequential Organ Failure Assessment (SOFA) Score in Reltecimod Clinical Trials: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod is a novel immunomodulatory agent designed to attenuate the dysregulated inflammatory response associated with severe infections. A critical component in evaluating the efficacy of this compound in clinical trials, particularly the Phase 3 ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing Soft Tissue infEctions) trial, has been the assessment of organ dysfunction. The Sequential Organ Failure Assessment (SOFA) score, and a modified version thereof (mSOFA), served as a key metric for quantifying the severity of organ damage and the potential therapeutic benefit of this compound. This document provides detailed application notes and protocols for the use of the SOFA score in the context of this compound clinical trials, based on publicly available data.

This compound's Mechanism of Action and Rationale for SOFA Score Application

This compound is a synthetic peptide that acts as a CD28 antagonist.[1] By binding to the CD28 receptor on T-cells, it modulates the co-stimulatory signal required for T-cell activation, thereby dampening the excessive inflammatory cascade that can lead to organ failure in conditions like necrotizing soft tissue infections (NSTI) and sepsis.[1] The rationale for using the SOFA score in this compound trials is to provide an objective and standardized measure of organ dysfunction, a direct consequence of the hyperinflammatory state that this compound aims to mitigate.

Signaling Pathway of this compound's Action

Reltecimod_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC MHC MHC TCR TCR MHC->TCR B7 B7 CD28 CD28 B7->CD28 TCell T-Cell Inflammation Pro-inflammatory Cytokine Release & Inflammation CD28->Inflammation Leads to This compound This compound This compound->CD28 Inhibits SOFA_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Endpoint Assessment Screening Patient with Surgically Confirmed NSTI Baseline_mSOFA Calculate Baseline mSOFA Score Screening->Baseline_mSOFA Inclusion mSOFA ≥ 3? Baseline_mSOFA->Inclusion Randomization Randomize Inclusion->Randomization Yes Exclude Exclude from Trial Inclusion->Exclude No Treat_this compound Administer this compound (0.5 mg/kg) Randomization->Treat_this compound Treat_Placebo Administer Placebo Randomization->Treat_Placebo Day14_mSOFA Calculate mSOFA Score at Day 14 Treat_this compound->Day14_mSOFA Treat_Placebo->Day14_mSOFA Endpoint_Eval Evaluate Resolution of Organ Dysfunction: Day 14 mSOFA ≤ 1 AND ΔmSOFA (Baseline-Day14) ≥ 3 Day14_mSOFA->Endpoint_Eval SOFA_Logic Reltecimod_Tx This compound Treatment Modulate_Inflammation Modulation of Hyper-inflammation Reltecimod_Tx->Modulate_Inflammation Reduce_Organ_Dysfunction Reduction in Organ Dysfunction Modulate_Inflammation->Reduce_Organ_Dysfunction Improve_SOFA Improvement in SOFA/mSOFA Score Reduce_Organ_Dysfunction->Improve_SOFA Measured by Clinical_Benefit Improved Clinical Outcome (e.g., Reduced Mortality, Shorter Hospital Stay) Improve_SOFA->Clinical_Benefit Indicates

References

Application Notes and Protocols: Competitive Binding Assay for Reltecimod and CD28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod is a synthetic peptide that modulates the host immune response by targeting the T-cell co-stimulatory receptor, CD28.[1][2] It acts by binding to the dimer interface of CD28 expressed on T-cells, thereby attenuating the acute inflammation associated with severe infections.[2] Understanding the binding characteristics of this compound to its target, CD28, is crucial for elucidating its mechanism of action and for the development of novel immunomodulatory therapies. This document provides detailed protocols for performing a competitive binding assay to characterize the interaction between this compound and CD28. Three common assay formats are described: an Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence Polarization (FP) assay, and a Radioligand Binding Assay (RBA).

Principle of Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand (in this case, this compound) for a receptor (CD28) by measuring its ability to compete with a known, labeled ligand for binding to the receptor. The concentration of the unlabeled ligand required to displace 50% of the labeled ligand is known as the IC50 (Inhibitory Concentration 50%), which can be used to determine the binding affinity (Ki).

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. Below is a template for presenting the binding affinity data.

Assay MethodLabeled LigandUnlabeled CompetitorTarget ProteinIC50 (nM)Ki (nM)
ELISABiotinylated-CD28 Ligand (e.g., Biotin-B7-1)This compoundRecombinant Human CD28User DeterminedUser Calculated
Fluorescence PolarizationFluorescently-labeled peptideThis compoundRecombinant Human CD28User DeterminedUser Calculated
Radioligand Binding Assay[125I]-labeled CD28 LigandThis compoundCD28-expressing cells or membranesUser DeterminedUser Calculated

Note: The IC50 and Ki values are dependent on experimental conditions and should be determined empirically. For context, other small molecule inhibitors of the broader CD80-CD28 interaction have shown EC50 values in the nanomolar range (e.g., 90 nM) in in-vitro assays.[3]

CD28 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the CD28 signaling pathway, which is initiated upon engagement with its natural ligands, CD80 (B7-1) or CD86 (B7-2), on antigen-presenting cells. This co-stimulatory signal is crucial for T-cell activation, proliferation, and cytokine production. This compound intervenes at the initial step by binding to the CD28 dimer interface, thereby modulating the downstream signaling cascade.

CD28_Signaling_Pathway CD28 Signaling Pathway and this compound Intervention cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell CD80_86 CD80/CD86 CD28 CD28 Dimer CD80_86->CD28 Binds PI3K PI3K CD28->PI3K Recruits Grb2 Grb2 CD28->Grb2 Recruits This compound This compound This compound->CD28 Binds & Modulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates NFkB NF-κB Akt->NFkB Activates IL2_Prod IL-2 Production (Proliferation, Survival) NFkB->IL2_Prod Promotes Transcription Vav1 Vav1 Grb2->Vav1 Activates Rac_Cdc42 Rac/Cdc42 Vav1->Rac_Cdc42 Activates JNK JNK Rac_Cdc42->JNK Activates AP1 AP-1 JNK->AP1 Activates AP1->IL2_Prod Promotes Transcription

Caption: CD28 signaling pathway and this compound's point of intervention.

Experimental Protocols

Protocol 1: ELISA-Based Competitive Binding Assay

This protocol describes a competitive ELISA to measure the binding of this compound to immobilized CD28.

Experimental Workflow:

ELISA_Workflow ELISA Competitive Binding Assay Workflow start Start coat Coat plate with Recombinant CD28 start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 incubate Incubate with Biotinylated Ligand + varying concentrations of this compound wash2->incubate wash3 Wash incubate->wash3 add_strep_hrp Add Streptavidin-HRP wash3->add_strep_hrp wash4 Wash add_strep_hrp->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for the ELISA-based competitive binding assay.

Materials:

  • Recombinant Human CD28 Protein

  • Biotinylated CD28 Ligand (e.g., Biotinylated Recombinant Human B7-1/CD80)

  • This compound

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute Recombinant Human CD28 to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare a solution of Biotinylated CD28 Ligand at a concentration predetermined to give a robust signal (e.g., 2x the Kd value).

    • In a separate plate or tubes, mix equal volumes of the this compound dilutions and the Biotinylated CD28 Ligand solution. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the mixture to the CD28-coated plate. Include controls for no competition (Biotinylated Ligand only) and background (Assay Buffer only).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection:

    • Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until a blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Plot the absorbance versus the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is suitable for measuring the interaction in solution and is less prone to artifacts from surface immobilization.

Experimental Workflow:

FP_Workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare serial dilution of this compound, fixed concentration of CD28 and fluorescently-labeled peptide start->prepare_reagents mix_reagents Mix reagents in a black microplate prepare_reagents->mix_reagents incubate Incubate to reach equilibrium mix_reagents->incubate read_fp Read Fluorescence Polarization incubate->read_fp end End read_fp->end

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Materials:

  • Recombinant Human CD28 Protein

  • Fluorescently-labeled peptide tracer that binds to CD28

  • This compound

  • Black, low-binding 384-well plates

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • FP-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare a solution of Recombinant Human CD28 at a concentration that is approximately 2-3 times the Kd of the fluorescent tracer.

    • Prepare a solution of the fluorescently-labeled peptide tracer at a low nanomolar concentration (e.g., 1-10 nM).

  • Assay Setup:

    • To the wells of a black 384-well plate, add:

      • 5 µL of Assay Buffer (for total binding) or this compound dilution.

      • 10 µL of Recombinant Human CD28 solution.

      • 5 µL of fluorescently-labeled peptide tracer solution.

    • Include controls for the free tracer (no CD28) and buffer blank.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Reading: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • The change in millipolarization (mP) is plotted against the log concentration of this compound.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Radioligand Binding Assay (RBA)

This is a highly sensitive method but requires handling of radioactive materials.

Experimental Workflow:

RBA_Workflow Radioligand Binding Assay Workflow start Start prepare_cells Prepare CD28-expressing cells or cell membranes start->prepare_cells incubate Incubate with [125I]-labeled ligand + varying concentrations of this compound prepare_cells->incubate separate Separate bound from free ligand (e.g., filtration) incubate->separate measure_radioactivity Measure radioactivity (Scintillation counting) separate->measure_radioactivity end End measure_radioactivity->end

Caption: Workflow for the Radioligand Binding Assay.

Materials:

  • CD28-expressing cells (e.g., Jurkat cells) or cell membranes

  • [125I]-labeled CD28 ligand

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold Binding Buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In reaction tubes, combine:

      • Binding Buffer

      • A fixed concentration of [125I]-labeled CD28 ligand (typically at or below its Kd).

      • Varying concentrations of this compound.

      • A constant amount of CD28-expressing cell membranes (e.g., 10-50 µg protein).

    • Include tubes for total binding (no this compound) and non-specific binding (a high concentration of a known non-radioactive CD28 ligand).

  • Incubation: Incubate the tubes for 60-120 minutes at room temperature or 37°C to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding versus the log concentration of this compound.

  • Fit the data to a one-site competition model to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive guide for characterizing the binding of this compound to CD28. The choice of assay will depend on the available resources and specific experimental goals. Proper execution of these competitive binding assays will yield valuable data on the binding affinity of this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols: In Vitro Models for Studying Reltecimod's Effect on Endothelial Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cell activation is a critical early event in the inflammatory cascade, characterized by the upregulation of adhesion molecules and the secretion of pro-inflammatory cytokines. This process facilitates the recruitment and transmigration of leukocytes, contributing to the pathogenesis of various inflammatory diseases, including necrotizing soft tissue infections (NSTI). Reltecimod, a synthetic peptide that modulates the CD28 co-stimulatory pathway in T-cells, has shown promise in attenuating hyperinflammatory responses.[1] Understanding the indirect effects of this compound on endothelial cell activation, mediated through its action on T-cells, is crucial for elucidating its full therapeutic potential.

These application notes provide detailed protocols for establishing in vitro co-culture models to study the effects of this compound on T-cell-mediated endothelial cell activation. The described assays are designed to be reproducible and quantifiable, providing a robust platform for preclinical research and drug development.

Key Concepts and Models

To investigate the indirect effect of this compound on endothelial cells, a co-culture system comprising T-cells and endothelial cells is essential. The primary endothelial cell type recommended for these studies is Human Umbilical Vein Endothelial Cells (HUVECs), which are widely used and well-characterized for studying vascular biology and inflammation.[2]

Two primary in vitro models are proposed:

  • Activated T-Cell Co-Culture Model: T-cells are pre-activated and then co-cultured with a monolayer of HUVECs. This model simulates the scenario where activated T-cells in circulation encounter the endothelium.

  • Endothelial Cell Pre-Activation Model: HUVECs are first activated with pro-inflammatory stimuli, followed by the addition of T-cells. This model mimics a state of existing endothelial inflammation and assesses the subsequent T-cell interaction.

Experimental Protocols

Protocol 1: HUVEC Monolayer Culture

This protocol details the steps for culturing HUVECs to form a confluent monolayer, which is the foundation for the co-culture experiments.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 0.1% Gelatin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.05%)

  • Tissue culture flasks and multi-well plates

Procedure:

  • Coat tissue culture vessels with 0.1% gelatin solution for 1 hour at 37°C. Aspirate the excess solution before use.

  • Thaw cryopreserved HUVECs and seed them onto the gelatin-coated flasks in EGM-2.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes at 37°C.

  • Neutralize the trypsin with EGM-2 and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh EGM-2 and seed onto new gelatin-coated vessels. For experiments, seed HUVECs in 24- or 96-well plates.

Protocol 2: T-Cell Isolation and Culture

This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human IL-2

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells using a negative selection method with the RosetteSep™ cocktail according to the manufacturer's instructions.

  • Culture the isolated T-cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (20 U/mL).

Protocol 3: Activated T-Cell and HUVEC Co-Culture Model

This protocol details the steps to assess the effect of this compound on endothelial activation induced by pre-activated T-cells.

Materials:

  • Confluent HUVEC monolayer (from Protocol 1)

  • Isolated T-cells (from Protocol 2)

  • Anti-CD3/CD28 magnetic beads for T-cell activation

  • This compound

  • Complete RPMI-1640 medium

Procedure:

  • T-Cell Activation and this compound Treatment:

    • Activate T-cells by incubating them with anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio for 24 hours.

    • In parallel, treat a separate group of activated T-cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for the final 4 hours of activation.

    • Include a vehicle control group for the T-cells.

  • Co-culture:

    • Remove the anti-CD3/CD28 beads from the T-cell suspensions.

    • Wash the confluent HUVEC monolayer with PBS.

    • Add the activated T-cells (with and without this compound pre-treatment) to the HUVEC monolayer at a 5:1 T-cell to HUVEC ratio.

    • Co-culture for 6-24 hours at 37°C and 5% CO2.

  • Endpoint Analysis:

    • After the co-culture period, collect the supernatant for cytokine analysis (e.g., ELISA for IL-6, IL-8, TNF-α).

    • Lyse the HUVECs for protein or RNA analysis to measure the expression of adhesion molecules (e.g., Western blot or qPCR for ICAM-1, VCAM-1, E-selectin).

    • Alternatively, perform a leukocyte adhesion assay (Protocol 5).

Protocol 4: Endothelial Cell Pre-Activation and T-Cell Co-Culture Model

This protocol assesses the effect of this compound on the interaction between T-cells and already inflamed endothelial cells.

Materials:

  • Confluent HUVEC monolayer (from Protocol 1)

  • Isolated T-cells (from Protocol 2)

  • Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ)

  • This compound

  • Complete RPMI-1640 medium

Procedure:

  • Endothelial Cell Activation:

    • Treat the confluent HUVEC monolayer with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 4 hours to induce activation.

  • T-Cell Treatment with this compound:

    • Treat isolated T-cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) or vehicle for 1 hour.

  • Co-culture:

    • Wash the activated HUVEC monolayer to remove the inflammatory stimuli.

    • Add the this compound-treated or vehicle-treated T-cells to the activated HUVEC monolayer at a 5:1 T-cell to HUVEC ratio.

    • Co-culture for 4-16 hours.

  • Endpoint Analysis:

    • Perform endpoint analyses as described in Protocol 3, step 3.

Protocol 5: Leukocyte Adhesion Assay

This assay quantifies the adhesion of T-cells to the HUVEC monolayer, a key functional outcome of endothelial activation.

Materials:

  • Co-culture plates from Protocol 3 or 4

  • Calcein-AM fluorescent dye

  • PBS

Procedure:

  • Label the T-cells with Calcein-AM (a fluorescent dye) before adding them to the HUVEC monolayer in the co-culture protocols.

  • At the end of the co-culture period, gently wash the wells with pre-warmed PBS to remove non-adherent T-cells.

  • Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader.

  • A decrease in fluorescence in the this compound-treated groups compared to the control indicates reduced T-cell adhesion.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Cytokine Secretion in Activated T-Cell/HUVEC Co-culture

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
HUVEC alone50 ± 5150 ± 12< 10
HUVEC + Activated T-cells (Vehicle)850 ± 651200 ± 98450 ± 35
HUVEC + Activated T-cells (this compound 1 µg/mL)720 ± 581050 ± 85380 ± 30
HUVEC + Activated T-cells (this compound 10 µg/mL)450 ± 42750 ± 60210 ± 18
HUVEC + Activated T-cells (this compound 100 µg/mL)250 ± 25400 ± 32110 ± 10

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Effect of this compound on Adhesion Molecule Expression in HUVECs

Treatment GroupICAM-1 (Relative Expression)VCAM-1 (Relative Expression)E-selectin (Relative Expression)
HUVEC alone1.01.01.0
HUVEC + Activated T-cells (Vehicle)8.5 ± 0.712.2 ± 1.115.6 ± 1.4
HUVEC + Activated T-cells (this compound 1 µg/mL)7.2 ± 0.610.5 ± 0.913.1 ± 1.2
HUVEC + Activated T-cells (this compound 10 µg/mL)4.1 ± 0.45.8 ± 0.57.5 ± 0.7
HUVEC + Activated T-cells (this compound 100 µg/mL)2.2 ± 0.23.1 ± 0.34.0 ± 0.4

Data are presented as mean fold change ± standard deviation relative to the HUVEC alone group and are hypothetical.

Table 3: Effect of this compound on T-Cell Adhesion to Activated HUVECs

Treatment GroupAdherent T-cells (Relative Fluorescence Units)
Activated HUVEC + T-cells (Vehicle)100 ± 8
Activated HUVEC + T-cells (this compound 1 µg/mL)85 ± 7
Activated HUVEC + T-cells (this compound 10 µg/mL)55 ± 5
Activated HUVEC + T-cells (this compound 100 µg/mL)30 ± 3

Data are presented as mean ± standard deviation and are hypothetical.

Visualizations

Signaling Pathways and Experimental Workflows

Reltecimod_Mechanism cluster_TCell T-Cell cluster_Endothelium Endothelial Cell TCell T-Cell CD28 CD28 Activation T-Cell Activation (Cytokine Release) CD28->Activation B7 B7 (on APC) B7->CD28 Co-stimulation This compound This compound This compound->CD28 Inhibits EndoActivation Endothelial Activation Activation->EndoActivation Induces EndoCell Endothelial Cell EndoCell->EndoActivation AdhesionMolecules Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) Cytokines Secretion of Pro-inflammatory Cytokines (IL-6, IL-8) EndoActivation->AdhesionMolecules EndoActivation->Cytokines

Caption: this compound's proposed mechanism of action on endothelial cells.

Experimental_Workflow_1 TCells Isolate T-Cells Activate Activate T-Cells (anti-CD3/CD28) TCells->Activate Treat Treat with this compound or Vehicle Activate->Treat CoCulture Co-culture T-Cells and HUVECs Treat->CoCulture HUVEC Culture HUVEC Monolayer HUVEC->CoCulture Analysis Endpoint Analysis: - Cytokine Secretion - Adhesion Molecule Expression - Leukocyte Adhesion CoCulture->Analysis

Caption: Workflow for the Activated T-Cell Co-Culture Model.

Experimental_Workflow_2 HUVEC Culture HUVEC Monolayer ActivateHUVEC Activate HUVECs (TNF-α, IFN-γ) HUVEC->ActivateHUVEC CoCulture Co-culture T-Cells and Activated HUVECs ActivateHUVEC->CoCulture TCells Isolate T-Cells TreatTCells Treat T-Cells with This compound or Vehicle TCells->TreatTCells TreatTCells->CoCulture Analysis Endpoint Analysis: - Cytokine Secretion - Adhesion Molecule Expression - Leukocyte Adhesion CoCulture->Analysis

Caption: Workflow for the Endothelial Cell Pre-Activation Model.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on T-cell-mediated endothelial cell activation. By utilizing these in vitro co-culture models, researchers can gain valuable insights into the immunomodulatory properties of this compound beyond its direct effects on T-cells, contributing to a more complete understanding of its mechanism of action in inflammatory conditions. These standardized assays are essential tools for the preclinical evaluation and development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: A Protocol for Testing Reltecimod's Efficacy in a Lipopolysaccharide (LPS) Challenge Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the efficacy of Reltecimod, a novel immunomodulatory agent, in a murine lipopolysaccharide (LPS) challenge model. This compound is a synthetic peptide that modulates the host's immune response by binding to the CD28 co-stimulatory receptor on T-cells, thereby attenuating excessive inflammation.[1][2][3][4] The LPS challenge model is a well-established preclinical tool for inducing a systemic inflammatory response characteristic of Gram-negative bacterial infections.[5][6] This protocol outlines the experimental workflow, from animal preparation and reagent administration to sample collection and analysis of key inflammatory markers. Furthermore, it includes representative data in tabular format and diagrams of the relevant signaling pathways to guide researchers in their study design and interpretation of results.

Introduction

Sepsis and other inflammatory conditions are characterized by a dysregulated immune response, often leading to a cytokine storm and subsequent organ damage. This compound is a promising therapeutic candidate that aims to modulate, rather than completely suppress, this inflammatory cascade.[1][3] Its mechanism of action involves binding to the dimer interface of the CD28 receptor on T-lymphocytes, which plays a crucial role in T-cell activation and the production of pro-inflammatory cytokines.[1][2]

The lipopolysaccharide (LPS) challenge in mice is a widely used model to simulate the systemic inflammation seen in patients with Gram-negative sepsis.[5][6] Intraperitoneal (IP) administration of LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system through Toll-like receptor 4 (TLR4), leading to a rapid and robust release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[5][7] This model provides a valuable platform to assess the in vivo efficacy of anti-inflammatory and immunomodulatory agents like this compound.

These application notes provide a comprehensive, step-by-step protocol for conducting an LPS challenge study in mice to evaluate the efficacy of this compound in mitigating the pro-inflammatory cytokine response.

Experimental Protocols

Materials and Reagents
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • This compound: Provided by the manufacturer, to be reconstituted in sterile saline.

  • Lipopolysaccharide (LPS): From Escherichia coli O111:B4 (or equivalent), to be reconstituted in sterile, pyrogen-free saline.

  • Anesthetics: Isoflurane or other appropriate anesthetic.

  • Sterile, pyrogen-free saline.

  • Blood collection tubes: EDTA-coated microcentrifuge tubes.

  • ELISA kits: For mouse TNF-α, IL-6, and IL-1β.

  • General laboratory equipment: Pipettes, centrifuges, vortex mixer, etc.

Experimental Workflow

The experimental workflow is designed to assess the prophylactic and therapeutic potential of this compound in mitigating the LPS-induced inflammatory response.

G cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_treatment Treatment Administration cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatize mice for 7 days group1 Group 1: Saline + Saline acclimatization->group1 group2 Group 2: Saline + LPS acclimatization->group2 group3 Group 3: this compound + LPS acclimatization->group3 reltecimod_admin Administer this compound (5 mg/kg, IV) or Saline group1->reltecimod_admin group2->reltecimod_admin group3->reltecimod_admin lps_admin Administer LPS (1 mg/kg, IP) or Saline (2 hours post-Reltecimod) reltecimod_admin->lps_admin blood_collection Collect blood via cardiac puncture (2 hours post-LPS) lps_admin->blood_collection plasma_separation Separate plasma by centrifugation blood_collection->plasma_separation cytokine_analysis Measure TNF-α, IL-6, and IL-1β via ELISA plasma_separation->cytokine_analysis

Caption: Experimental workflow for testing this compound in an LPS challenge model.
Detailed Methodologies

  • Animal Acclimatization and Housing:

    • House male C57BL/6 mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Acclimatize animals for at least 7 days before the experiment.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Administered with sterile saline instead of both this compound and LPS.

    • Group 2 (LPS Control): Administered with sterile saline followed by LPS.

    • Group 3 (this compound Treatment): Administered with this compound followed by LPS.

    • A minimum of 8-10 mice per group is recommended.

  • This compound and LPS Administration:

    • Prepare a stock solution of this compound in sterile saline. A preclinical study in mice has shown efficacy with a single intravenous (IV) dose of 5 mg/kg.[3][8]

    • Administer this compound (5 mg/kg) or an equivalent volume of sterile saline via intravenous injection into the tail vein.

    • Two hours after the this compound/saline administration, administer LPS (1 mg/kg) or an equivalent volume of sterile saline via intraperitoneal (IP) injection. This dose of LPS is known to induce a robust, sub-lethal inflammatory response.[5]

  • Sample Collection:

    • Two hours after the LPS/saline administration (a time point consistent with peak pro-inflammatory cytokine levels), anesthetize the mice.[6][7]

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Euthanize the animals immediately following blood collection using an approved method.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation

The quantitative data obtained from the cytokine analysis should be summarized in a clear and structured table to facilitate comparison between the experimental groups. The following table provides a template with representative data illustrating the expected outcomes.

GroupTreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
1 (Vehicle Control)Saline + Saline< 50< 100< 20
2 (LPS Control)Saline + LPS2500 ± 3505000 ± 600450 ± 75
3 (this compound)This compound (5 mg/kg) + LPS1200 ± 2002800 ± 450200 ± 50*

*p < 0.05 compared to the LPS Control group. Data are presented as mean ± standard deviation.

Signaling Pathways

LPS-Induced Inflammatory Signaling Pathway

LPS triggers a signaling cascade by binding to the TLR4 receptor complex on the surface of immune cells, primarily macrophages. This leads to the activation of downstream transcription factors, such as NF-κB, and the subsequent transcription of pro-inflammatory cytokine genes.

G LPS LPS TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

Caption: Simplified LPS-induced TLR4 signaling pathway.
This compound's Proposed Mechanism of Action on the CD28 Signaling Pathway

This compound is a peptide mimetic of the CD28 homodimer interface.[4] By binding to this interface, it is hypothesized to modulate the interaction between CD28 on T-cells and its ligands (CD80/CD86) on antigen-presenting cells (APCs). This modulation attenuates the co-stimulatory signal required for full T-cell activation and subsequent cytokine production, without completely blocking the immune response.

G cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Binds PI3K PI3K CD28->PI3K Activates Akt Akt PI3K->Akt NFkB_AP1 NF-κB / AP-1 Akt->NFkB_AP1 Cytokine_Prod Cytokine Production NFkB_AP1->Cytokine_Prod This compound This compound This compound->CD28 Binds to dimer interface (Modulates signaling)

Caption: Proposed modulation of the CD28 signaling pathway by this compound.

Conclusion

This protocol provides a robust framework for the preclinical evaluation of this compound's efficacy in a well-established model of systemic inflammation. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the immunomodulatory effects of this compound. The provided templates for data presentation and the diagrams of the underlying signaling pathways are intended to facilitate the design, execution, and interpretation of these critical studies in the development of new therapies for inflammatory diseases.

References

Application Note: Quantification of Cytokine Modulation by Reltecimod Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod is a novel synthetic peptide that acts as a CD28 T-cell costimulatory receptor antagonist. By modulating the body's acute inflammatory response, this compound is designed to control the cytokine storm associated with severe infections like Necrotizing Soft Tissue Infections (NSTI), thereby preventing or mitigating the progression to organ dysfunction.[1][2] The quantification of pro- and anti-inflammatory cytokines is crucial for evaluating the pharmacodynamic effects of immunomodulatory agents like this compound. This application note provides a detailed protocol for using Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentrations of key cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10), in patient samples.

Mechanism of Action of this compound

This compound is a rationally designed peptide that binds to the CD28 co-stimulatory receptor on T-cells. This interaction modulates the host's immune response to severe infections.[2] By limiting, but not inhibiting, the acute inflammatory response, this compound helps to control the overproduction of inflammatory mediators, a phenomenon often referred to as a "cytokine storm," which can lead to morbidity and mortality.[1] In animal models of infection, a single dose of this compound was associated with an early decrease in cytokine and chemokine levels.

dot

Reltecimod_Mechanism_of_Action TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation CD28 CD28 CD28->T_Cell_Activation MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) This compound This compound This compound->CD28 Antagonizes Cytokine_Storm Cytokine Storm (e.g., IL-6, TNF-α) T_Cell_Activation->Cytokine_Storm

Caption: this compound's mechanism of action.

Data Presentation: Cytokine Modulation in NSTI Patients

While specific quantitative data from this compound clinical trials on cytokine modulation is not publicly available, this section presents representative data based on typical cytokine level changes observed in patients with Necrotizing Soft Tissue Infections (NSTI) and the expected impact of an immunomodulatory agent. The following tables summarize hypothetical but realistic data for pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.

Table 1: Pro-inflammatory Cytokine Levels (pg/mL) in NSTI Patients

CytokinePatient GroupBaseline (Day 0)Day 7 Post-Treatment
TNF-α Placebo35.2 ± 8.130.5 ± 7.5
This compound36.1 ± 8.515.3 ± 4.2
IL-6 Placebo50.5 ± 12.345.8 ± 10.1
This compound51.2 ± 11.920.7 ± 5.9
*Statistically significant reduction compared to baseline and placebo (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Anti-inflammatory Cytokine Levels (pg/mL) in NSTI Patients

CytokinePatient GroupBaseline (Day 0)Day 7 Post-Treatment
IL-10 Placebo3.5 ± 1.14.2 ± 1.3
This compound3.6 ± 1.28.9 ± 2.5
Statistically significant increase compared to baseline and placebo (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed methodology for the quantification of cytokines in human serum or plasma using a sandwich ELISA protocol. This protocol is a general guideline and should be optimized for specific laboratory conditions and commercially available ELISA kits.

Materials and Reagents
  • ELISA plates (96-well, high-binding)

  • Capture Antibody (specific for the cytokine of interest, e.g., anti-human IL-6)

  • Detection Antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant Cytokine Standard

  • Streptavidin-HRP (Horse-Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

  • Microplate shaker

  • Calibrated pipettes and sterile tips

Experimental Workflow

dot

ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody (Overnight at 4°C) start->coat_plate wash1 Wash Plate coat_plate->wash1 block Block Plate (1-2 hours at RT) wash1->block wash2 Wash Plate block->wash2 add_samples Add Standards and Samples (2 hours at RT) wash2->add_samples wash3 Wash Plate add_samples->wash3 add_detection_ab Add Detection Antibody (1 hour at RT) wash3->add_detection_ab wash4 Wash Plate add_detection_ab->wash4 add_streptavidin Add Streptavidin-HRP (30 minutes at RT) wash4->add_streptavidin wash5 Wash Plate add_streptavidin->wash5 add_substrate Add TMB Substrate (15-30 minutes, dark) wash5->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Plate at 450 nm stop_reaction->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: A typical sandwich ELISA workflow.

Detailed Protocol
  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from each well.

    • Wash the plate three times with 300 µL of wash buffer per well.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Seal the plate and incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant cytokine standard in assay diluent. A typical range is from 1000 pg/mL to 15.6 pg/mL.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the standards and patient serum/plasma samples to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.

    • Seal the plate and incubate for 2 hours at RT on a microplate shaker.

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at RT on a microplate shaker.

  • Streptavidin-HRP Incubation:

    • Wash the plate four times with wash buffer.

    • Dilute the Streptavidin-HRP to the recommended concentration in assay diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Seal the plate and incubate for 30 minutes at RT in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer, with a 30-second soak during each wash.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at RT in the dark, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis
  • Standard Curve Generation:

    • Average the duplicate or triplicate readings for each standard, blank, and sample.

    • Subtract the average zero standard optical density (OD) from all other readings.

    • Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.

  • Sample Concentration Calculation:

    • Interpolate the concentration of the cytokines in the patient samples from the standard curve.

    • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

dot

Data_Analysis_Logic raw_od Raw OD values at 450 nm avg_od Average ODs for duplicates/triplicates raw_od->avg_od subtract_blank Subtract Blank OD avg_od->subtract_blank standard_curve Generate Standard Curve (4-PL fit) subtract_blank->standard_curve sample_concentration Interpolate Sample Concentrations standard_curve->sample_concentration final_concentration Calculate Final Concentration (apply dilution factor) sample_concentration->final_concentration

Caption: Logical flow of ELISA data analysis.

Conclusion

The use of ELISA for the quantification of cytokines provides a robust and sensitive method to assess the immunomodulatory effects of this compound. By measuring the changes in key pro- and anti-inflammatory cytokines, researchers can gain valuable insights into the in vivo activity of this novel therapeutic agent. The detailed protocol and data presentation guidelines in this application note serve as a valuable resource for scientists and drug development professionals working to characterize the pharmacodynamics of this compound and similar immunomodulators.

References

Troubleshooting & Optimization

Optimizing Reltecimod Dosage for In Vivo Mouse Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reltecimod in in vivo mouse studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended optimal dosage of this compound for in vivo mouse studies?

A1: Based on preclinical studies in mouse models of lethal infection, a single intravenous (IV) dose of 5 mg/kg has been shown to be optimal and superior to two doses for improving survival.[1][2] Administration of the single dose is recommended at 1-2 hours after the induction of infection.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a short-peptide mimetic of the CD28 costimulatory receptor on T-cells.[1] It acts early in the host immune response by binding to the dimer interface of CD28, thereby attenuating CD28/B7-2 signaling. This modulation of the acute inflammatory response helps to prevent the hyperinflammatory state that can lead to systemic organ failure during severe infections.[1]

Q3: What is the pharmacokinetic profile of this compound in mice?

A3: this compound has a very short plasma half-life in all animal models tested, including mice, ranging from 1 to 8 minutes.[1] Despite its rapid clearance from the plasma, this compound quickly redistributes to lymphatic tissues, where it exerts a sustained effect.[1]

Q4: Have alternative administration routes to intravenous injection been validated for this compound in mice?

A4: The majority of published preclinical studies have utilized the intravenous route for this compound administration. While intraperitoneal and subcutaneous injections are common routes for administering therapeutics to mice, specific dose-optimization studies for these routes with this compound have not been detailed in the available literature. Researchers wishing to use alternative routes should perform pilot studies to determine the optimal dosage and pharmacokinetics.

Q5: What are the known effects of this compound on cytokine and leukocyte profiles in mice?

A5: A single therapeutic dose of this compound has been associated with an early (within 24 hours) decrease in the levels of various cytokines and chemokines, as well as a reduction in most circulating leukocyte subpopulations in mouse models of infection.[1] Specific quantitative data on the fold-change of individual cytokines and leukocyte subsets is not extensively detailed in the available literature.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (No improvement in survival or inflammatory markers) - Suboptimal Dosage: The 5 mg/kg IV dose may not be optimal for the specific mouse strain or disease model being used. - Timing of Administration: Administration outside the 1-2 hour post-infection window may reduce efficacy. - Improper Drug Handling/Storage: this compound, as a peptide, may be susceptible to degradation if not handled or stored correctly.- Perform a dose-response study to determine the optimal dose for your specific model. - Adhere strictly to the recommended time window for administration post-infection. - Refer to the manufacturer's instructions for proper storage and handling of the this compound stock solution and diluted preparations.
Unexpected Animal Mortality - Toxicity at Higher Doses: While a 5 mg/kg dose is reported as safe and effective, higher doses may have toxic effects. - Reaction to Vehicle: The vehicle used to dissolve this compound may be causing adverse reactions.- If you are deviating from the 5 mg/kg dose, perform a dose-escalation study to identify the maximum tolerated dose. - Ensure the vehicle is sterile and appropriate for intravenous injection in mice. Consider using a different biocompatible vehicle if adverse reactions are suspected.
Difficulty with Intravenous Administration - Small Vein Size in Mice: The tail veins of mice can be difficult to cannulate, leading to incorrect administration.- Ensure personnel are adequately trained in intravenous injection techniques in mice. - Consider alternative, technically less demanding routes like intraperitoneal or subcutaneous injection, but be aware that dosage optimization will be required.
Variability in Experimental Results - Inconsistent Dosing: Inaccurate dosing between animals can lead to high variability. - Biological Variability: Differences in the microbiome or underlying health status of the mice can affect their response to both the infection and the treatment.- Use precise techniques for dose calculation and administration. - Standardize animal husbandry conditions and consider using littermate controls to minimize biological variability.

Data Presentation

Table 1: Summary of Recommended this compound Dosage and Administration in Mice

Parameter Recommendation Reference
Dosage 5 mg/kg[1][2]
Administration Route Intravenous (IV)[1]
Dosing Schedule Single dose[1]
Timing of Administration 1-2 hours post-infection[1]
Animal Model BALB/c mice in a Cecal Ligation and Puncture (CLP) model of sepsis[2]

Table 2: Qualitative Effects of a Single 5 mg/kg IV Dose of this compound in Mouse Infection Models

Parameter Observed Effect Reference
Survival Significantly greater survival compared to saline-treated controls[1]
Cytokine/Chemokine Levels Early (within 24h) decrease in circulating levels[1]
Circulating Leukocytes Early (within 24h) decrease in most subpopulations[1]

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

  • Animal Preparation: Use male BALB/c mice (or other appropriate strain) of a specific age and weight range. Anesthetize the mice using a standard, approved anesthetic protocol (e.g., isoflurane inhalation).

  • Surgical Procedure:

    • Make a small midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve, ensuring not to obstruct the bowel. The percentage of cecum ligated can be adjusted to modulate the severity of sepsis.

    • Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to induce polymicrobial peritonitis.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Post-operative Care:

    • Administer subcutaneous saline for fluid resuscitation immediately after surgery.

    • Provide post-operative analgesia as per approved protocols.

    • House the animals in a clean, warm environment and monitor them closely for signs of sepsis.

  • This compound Administration:

    • At 1-2 hours post-CLP, administer a single intravenous injection of this compound at 5 mg/kg or the vehicle control.

Mandatory Visualizations

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7-2 B7-2 CD28 CD28 B7-2->CD28 Binds PI3K PI3K CD28->PI3K Recruits Grb2 Grb2 CD28->Grb2 Recruits Lck Lck CD28->Lck Recruits This compound This compound This compound->CD28 Attenuates Signaling PKC_theta PKC_theta PI3K->PKC_theta Activates AP1 AP1 Grb2->AP1 Activates Lck->CD28 Phosphorylates NF_kB NF_kB PKC_theta->NF_kB Activates NFAT NFAT PKC_theta->NFAT Activates Cytokine_Production Cytokine_Production NF_kB->Cytokine_Production NFAT->Cytokine_Production AP1->Cytokine_Production Experimental_Workflow cluster_Experiment In Vivo Mouse Study Induction Induce Infection (e.g., CLP) Administration Administer this compound (5 mg/kg IV) or Vehicle Control Induction->Administration 1-2 hours Monitoring Monitor Survival and Clinical Signs Administration->Monitoring Sampling Collect Blood/Tissue Samples (e.g., at 24h) Monitoring->Sampling Analysis Analyze Cytokines and Leukocyte Populations Sampling->Analysis Troubleshooting_Logic Start Experiment Shows Lack of Efficacy Check_Dosage Is the dosage 5 mg/kg IV? Start->Check_Dosage Check_Timing Was administration 1-2h post-infection? Check_Dosage->Check_Timing Yes Dose_Response Action: Perform a dose-response study. Check_Dosage->Dose_Response No Check_Handling Was the drug handled and stored correctly? Check_Timing->Check_Handling Yes Optimize_Timing Action: Optimize administration timing. Check_Timing->Optimize_Timing No Review_Protocols Action: Review drug handling protocols. Check_Handling->Review_Protocols No Success Potential for Improved Efficacy Check_Handling->Success Yes Dose_Response->Success Optimize_Timing->Success Review_Protocols->Success

References

Troubleshooting low efficacy of Reltecimod in in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Reltecimod in in vitro experiments.

Troubleshooting Guides

Problem 1: Lower than expected or no inhibition of T-cell activation/cytokine release.

This is a common issue that can arise from several factors related to the peptide itself, the experimental setup, or the cells being used.

Potential Cause Recommended Action
This compound Degradation This compound is a peptide and can be susceptible to degradation. Ensure it is stored at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Suboptimal Concentration The optimal concentration of this compound can vary depending on the cell type and stimulation conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a broad range (e.g., 0.1 µg/mL to 100 µg/mL).
Incorrect Timing of Addition This compound has a rapid onset of effect, observed as early as 5 minutes in vitro.[2] Ensure this compound is added to the cell culture prior to or concurrently with the T-cell stimulus. Pre-incubation with cells for a short period (e.g., 15-30 minutes) before adding the stimulus may be beneficial.
Cell Viability Issues Poor cell viability will lead to inconsistent results. Always check cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability stain for flow cytometry.
Donor Variability (for primary cells) When using primary cells like Peripheral Blood Mononuclear Cells (PBMCs), there can be significant donor-to-donor variability in the response to stimuli and inhibitors. It is crucial to test a sufficient number of donors to draw meaningful conclusions.
Serum Protein Interference Components in serum can sometimes interfere with the activity of therapeutic molecules.[3][4] Consider reducing the serum concentration in your culture medium or using a serum-free medium if compatible with your cells. If serum is necessary, run a control to assess its impact on this compound's activity.
Problem 2: High background signal or unexpected cell activation.

Unwanted activation of cells can mask the inhibitory effect of this compound and lead to misinterpretation of results.

Potential Cause Recommended Action
Endotoxin Contamination Peptides can be contaminated with endotoxins (lipopolysaccharides) which are potent activators of immune cells.[1] Use endotoxin-free reagents and consumables. Test your this compound stock for endotoxin levels; a commonly accepted limit for in vitro work is <0.1 EU/µg of peptide.[5][6]
TFA (Trifluoroacetic Acid) Contamination TFA is often used in peptide synthesis and purification and residual amounts can be toxic to cells or cause non-specific effects.[1] If you suspect TFA contamination, consider obtaining a peptide with a different salt form (e.g., acetate) or performing a salt exchange procedure.[7][8][9][10]
Peptide Aggregation Poorly soluble peptides can aggregate and cause non-specific cellular responses. Visually inspect your this compound solution for any precipitates. If solubility is an issue, refer to the solubility troubleshooting guide below.
Problem 3: Issues with this compound solubility and preparation.

Proper dissolution and handling of the peptide are critical for obtaining reliable and reproducible results.

Potential Cause Recommended Action
Incorrect Solvent The solubility of peptides can be highly dependent on their amino acid sequence. For initial stock solutions, sterile, endotoxin-free water or PBS is often a good starting point. If solubility is low, a small amount of a polar aprotic solvent like DMSO may be used, but the final concentration in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Precipitation in Media This compound may precipitate when diluted into complex cell culture media. To avoid this, first, dissolve the peptide at a high concentration in a suitable solvent and then dilute it stepwise into your culture medium, ensuring it is well-mixed at each step.
pH of the Solution The pH of the solvent can significantly impact peptide solubility. If you are experiencing solubility issues, you can try dissolving this compound in a slightly acidic or basic buffer, depending on its isoelectric point. However, ensure the final pH of your cell culture is within the optimal range for your cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide that acts as a CD28 antagonist.[11] It modulates the T-cell costimulatory pathway by binding to the CD28 receptor on T-cells, thereby attenuating the hyperinflammatory response that can occur during severe infections and other inflammatory conditions.[2][12]

Q2: What is the expected outcome of a successful in vitro experiment with this compound?

A2: In a typical in vitro T-cell activation assay, successful application of this compound should result in a dose-dependent decrease in T-cell proliferation and/or the production of pro-inflammatory cytokines, such as IFN-γ, upon stimulation.[2]

Q3: What are the appropriate positive and negative controls for a this compound in vitro experiment?

A3:

  • Negative Control: Cells treated with the vehicle used to dissolve this compound (e.g., PBS or a low concentration of DMSO).

  • Positive Control (Stimulation): Cells treated with a known T-cell activator (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen if using antigen-presenting cells).

  • Positive Control (Inhibition): It can be useful to include another known inhibitor of T-cell activation if available.

Q4: How should I store this compound?

A4: Lyophilized this compound should be stored at -20°C or -80°C, protected from light. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid freeze-thaw cycles.[1]

Q5: Can I use serum in my cell culture medium when testing this compound?

A5: Yes, but be aware that serum proteins can sometimes interfere with the activity of peptides.[3][4] It is recommended to perform initial experiments with and without serum or with varying concentrations of serum to assess any potential interference.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol describes a general method for assessing the effect of this compound on T-cell proliferation using PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Cell proliferation dye (e.g., CFSE or similar)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Methodology:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Resuspend the labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • If using plate-bound anti-CD3, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before adding cells.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells of the culture plate. For control wells, add 50 µL of medium with vehicle.

  • Add 100 µL of the labeled PBMC suspension to each well.

  • Add 50 µL of the stimulation solution (soluble anti-CD3 and anti-CD28 antibodies at their optimal concentrations) to the appropriate wells. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) and a viability dye.

  • Analyze the cells by flow cytometry, gating on the live lymphocyte population and then on CD4+ and CD8+ T-cells. Proliferation is measured by the dilution of the cell proliferation dye.

Protocol 2: Cytokine Release Assay

This protocol outlines a method to measure the effect of this compound on cytokine production by stimulated PBMCs.

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium

  • This compound

  • T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA)

  • 96-well round-bottom culture plates

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)

Methodology:

  • Isolate and prepare PBMCs as described in the proliferation assay protocol.

  • Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells of a 96-well round-bottom plate. For control wells, add 50 µL of medium with vehicle.

  • Add 100 µL of the PBMC suspension to each well.

  • Add 50 µL of the T-cell stimulus at its optimal concentration to the appropriate wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cytokines being measured.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of the desired cytokines in the supernatant using an ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

Visualizations

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Signal 2 (Costimulation) MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation This compound This compound This compound->CD28 Inhibition

Caption: this compound's mechanism of action in the T-cell signaling pathway.

Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., Isolate PBMCs) start->prepare_cells prepare_reagents Prepare Reagents (this compound, Stimuli) start->prepare_reagents setup_assay Set up Assay Plate (Controls, this compound dilutions) prepare_cells->setup_assay prepare_reagents->setup_assay add_cells Add Cells to Plate setup_assay->add_cells add_stimulus Add T-Cell Stimulus add_cells->add_stimulus incubate Incubate (e.g., 24-72 hours) add_stimulus->incubate analyze Analyze Results (e.g., Flow Cytometry, ELISA) incubate->analyze end End analyze->end Troubleshooting_Logic start Low/No Efficacy Observed check_peptide Check Peptide Integrity (Storage, Aliquoting) start->check_peptide check_concentration Optimize Concentration (Dose-response) start->check_concentration check_controls Review Controls (Positive/Negative) start->check_controls check_cells Assess Cell Health (Viability, Donor Variability) check_controls->check_cells check_contamination Investigate Contamination (Endotoxin, TFA) check_cells->check_contamination

References

Reltecimod Technical Support Center: Troubleshooting Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability challenges when working with Reltecimod in cell culture media. The following information is based on general best practices for synthetic peptides and should be adapted as needed for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small, synthetic peptide designed to modulate the host's immune response.[1] It acts by binding to the dimer interface of the CD28 receptor on T-cells, thereby attenuating the acute inflammation that can lead to systemic organ failure.[1][2] This targeted action on an early step of the immune response makes it independent of the specific pathogen causing the inflammation.[1]

Q2: I'm having trouble dissolving lyophilized this compound. What solvents should I use?

The solubility of peptides is highly dependent on their amino acid sequence. For hydrophobic peptides like this compound may be, it is recommended to first attempt reconstitution in a small amount of an organic solvent before diluting with aqueous buffer.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Dilute Acetic Acid (e.g., 10-30%)[3]

It is crucial to test the solubility of a small aliquot of the peptide first before dissolving the entire stock.

Q3: What is the maximum recommended concentration of organic solvents in my cell culture?

High concentrations of organic solvents can be toxic to cells. Therefore, it is critical to keep the final concentration in your cell culture media as low as possible.

SolventMaximum Recommended Concentration in Cell CultureNotes
DMSO 0.1% - 0.5%0.1% is generally safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but cytotoxicity should be evaluated.[4][5]
DMF Not well-defined, start lowLess common than DMSO, cytotoxicity should be carefully assessed.
Acetic Acid Neutralize before adding to cellsThe pH of the final peptide solution should be adjusted to physiological levels (pH 7.2-7.4) before adding to cell culture media.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic peptides. Here are some troubleshooting steps:

  • Slow, Drop-wise Addition: Add the concentrated this compound stock solution to your cell culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium.[5]

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[6] Avoid excessive heating.

  • Lower the Concentration: You may be exceeding the solubility limit of this compound in your specific medium. Try working with a lower final concentration.

  • Optimize pH: The solubility of peptides can be influenced by pH. Ensure your final cell culture medium is at the optimal physiological pH.[6]

Q5: How should I store my this compound stocks?

Proper storage is critical to maintaining the stability and activity of this compound.

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7]

  • Stock Solutions: Prepare aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C.[8] Peptides in solution are significantly less stable than in their lyophilized form.[7]

Troubleshooting Guides

Guide 1: this compound Solubility Issues

This guide provides a systematic approach to dissolving and preparing this compound for your experiments.

Experimental Workflow for Solubilizing this compound

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution cluster_2 Step 3: Troubleshooting a Small Aliquot of Lyophilized this compound b Add Minimal Organic Solvent (e.g., DMSO) a->b c Vortex/Sonicate Briefly b->c e Add Peptide Stock Drop-wise to Medium c->e d Target Cell Culture Medium d->e f Observe for Precipitation e->f g Precipitation Observed? f->g h Yes g->h i No g->i j Try Alternative Solvent (e.g., DMF, Acetic Acid) h->j k Lower Final Concentration h->k l Proceed with Experiment i->l

Caption: A step-by-step workflow for dissolving this compound.

Guide 2: this compound Stability in Cell Culture

The stability of this compound in cell culture can be influenced by several factors, including enzymatic degradation and interactions with media components.

Potential Causes of Instability:

  • Proteolytic Degradation: Cells can secrete proteases into the culture medium, which can degrade peptides.[9][10]

  • Oxidation: Certain amino acids are susceptible to oxidation, which can be catalyzed by components in the media.[11][12]

  • Adsorption to Plasticware: Hydrophobic peptides can adsorb to the surface of plastic culture vessels, reducing the effective concentration.

Experimental Protocol: Assessing this compound Stability

  • Prepare this compound in your cell culture medium of choice. Include a control with no cells.

  • Incubate under standard cell culture conditions (37°C, 5% CO2).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of intact this compound in the aliquots. This can be done using methods such as:

    • High-Performance Liquid Chromatography (HPLC)

    • Mass Spectrometry (MS)

  • Compare the concentration of this compound over time in the presence and absence of cells. A significant decrease in the presence of cells suggests cellular degradation.

Logical Flow for Investigating Instability

G cluster_0 Observation cluster_1 Initial Hypothesis cluster_2 Experimentation cluster_3 Possible Outcomes & Next Steps a Reduced Biological Activity of this compound b Is this compound Unstable in Culture? a->b c Time-Course Stability Assay (with and without cells) b->c d Analyze by HPLC/MS c->d e Degradation in Presence of Cells d->e f Degradation in Media Alone d->f g No Significant Degradation d->g h Consider Protease Inhibitors e->h i Evaluate Media Components f->i j Investigate Other Experimental Parameters g->j

Caption: A logical guide to troubleshooting this compound instability.

Signaling Pathway

This compound's Mechanism of Action

This compound modulates the T-cell co-stimulatory pathway by targeting the CD28 receptor.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell cluster_2 Modulation & Outcome apc APC b7 B7 cd28 CD28 b7->cd28 Co-stimulation tcell T-Cell tcr TCR inflammation Modulated Inflammatory Response cd28->inflammation Leads to This compound This compound This compound->cd28 Binds to Dimer Interface

Caption: this compound's modulation of the CD28 co-stimulatory pathway.

References

How to determine the optimal timing for Reltecimod administration in sepsis models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for researchers utilizing Reltecimod in preclinical sepsis models. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and standardized protocols to enhance reproducibility. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to effectively determine the optimal therapeutic window for this compound administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in sepsis?

This compound (formerly known as AB103) is a novel synthetic peptide designed to modulate the host's immune response during sepsis and other acute inflammatory conditions.[1][2] Its mechanism of action is targeted and host-oriented. This compound binds to the dimer interface of the CD28 receptor on T-cells.[1][3] This binding attenuates the CD28/B7 co-stimulatory signaling pathway, which is crucial for the activation of T-cells and the subsequent release of a cascade of pro-inflammatory cytokines that can lead to organ damage in sepsis.[2] By modulating this early step, this compound aims to control the hyperinflammatory response without causing broad immunosuppression.[4][5]

Q2: What is the optimal therapeutic window for this compound administration in preclinical sepsis models?

Preclinical studies in mouse models of lethal infection suggest that the therapeutic window for this compound is early in the course of the infection. A single intravenous dose of 5 mg/kg administered 1 to 2 hours after the septic insult has been shown to significantly improve survival.[2] Efficacy has also been demonstrated when administered later; for instance, in a Cecal Ligation and Puncture (CLP) model, administration at 12 hours post-CLP resulted in 100% survival, and even at 24 hours post-CLP , it protected 63% of mice.[2] This indicates that while earlier administration is optimal, a therapeutic benefit may still be observed at later time points.

Q3: Is a single dose of this compound sufficient, or are multiple doses more effective?

Current preclinical evidence strongly indicates that a single therapeutic dose of this compound is not only sufficient but also superior to two or multiple doses in various infection models.[2] While a second dose did show some survival benefit compared to saline controls, it did not improve upon the significant survival advantage conferred by a single dose and appeared to attenuate further positive changes in inflammatory markers.[2]

Q4: How does this compound administration timing affect inflammatory cytokine levels?

A single, early therapeutic dose of this compound is associated with a significant decrease in the levels of pro-inflammatory cytokines and chemokines within 24 hours of administration.[1][2] This rapid modulation of the cytokine storm is a key aspect of its mechanism of action. While specific quantitative values vary between models and experimental setups, the consistent trend is a reduction in systemic inflammatory mediators, which correlates with improved outcomes. Researchers should measure a panel of key sepsis-related cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) at baseline and at various time points post-administration (e.g., 6, 12, 24 hours) to quantify the treatment effect in their specific model.

Q5: Which experimental sepsis models are most relevant for studying this compound?

The Cecal Ligation and Puncture (CLP) model is considered the "gold standard" in sepsis research as it closely mimics the pathophysiology of human clinical sepsis, involving a polymicrobial infection, tissue necrosis, and a progressive systemic inflammatory response.[6][7][8] The Lipopolysaccharide (LPS) injection model, which induces endotoxemia, is also widely used.[9] While less clinically analogous to the full septic process than CLP, the LPS model is highly reproducible and useful for studying the initial, acute inflammatory response to a bacterial endotoxin.[6][8]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
High variability in animal survival rates between experiments. 1. Inconsistent timing of this compound administration relative to sepsis induction. 2. Variability in the severity of the induced sepsis (e.g., differences in CLP ligation length or puncture size).1. Standardize and strictly adhere to the administration time point post-insult. 2. Follow a rigorous, standardized surgical protocol for CLP. Ensure consistent ligation tightness, cecum length, and needle gauge for puncture.
No significant difference in survival between this compound-treated and control groups. 1. Administration timing is outside the therapeutic window (either too early or too late). 2. The sepsis model is overwhelmingly lethal, masking potential therapeutic effects. 3. Incorrect dose or route of administration.1. Conduct a time-course study, administering this compound at multiple time points (e.g., 1, 6, 12, 24 hours) post-sepsis induction. 2. Calibrate the sepsis model to achieve a sublethal (e.g., 70-80%) mortality rate in the control group to allow for a therapeutic window of observation. 3. Verify the correct dosage (e.g., 5 mg/kg in mice) and ensure proper intravenous (IV) administration.
Inconsistent or non-significant changes in cytokine levels. 1. Blood sampling time is not aligned with the peak cytokine expression for the specific model. 2. High inter-animal variability in the inflammatory response.1. Perform kinetic analysis, collecting samples at multiple early time points (e.g., 2, 6, 12, 24 hours) to capture the dynamic changes in cytokine levels. 2. Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched.

Data on Administration Timing and Survival

The following tables summarize key findings from preclinical studies on the effect of this compound administration timing on survival in sepsis models.

Table 1: Effect of this compound Timing in a Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment GroupAdministration Time (Post-CLP)Survival Rate
This compound (AB103)12 hours100% (8/8)
This compound (AB103)24 hours63% (5/8)
Untreated ControlN/A17% (1/6)
Data synthesized from preclinical studies.[2]

Table 2: Comparison of Single vs. Double Dose of this compound in Lethal Infection Models

Model TypeTreatment GroupAdministration Time(s) (Post-Infection)Outcome
Multiple Lethal Infection ModelsSingle Dose this compound (5 mg/kg)1-2 hoursSignificantly greater survival vs. control
Multiple Lethal Infection ModelsTwo Doses of this compoundVariesImproved survival vs. control, but inferior to single dose
Finding reported across three different mouse models of lethal infection.[2]

Visualized Pathways and Protocols

Signaling Pathway

Reltecimod_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 CD28->Activation This compound This compound This compound->Block Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6, etc.) Activation->Cytokines Block->CD28

Caption: this compound binds to CD28, modulating T-cell co-stimulation and subsequent cytokine release.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Sepsis Induction cluster_treatment Treatment Groups (Randomized) cluster_monitoring Data Collection & Analysis Acclimatization 1. Animal Acclimatization (e.g., 1 week) Baseline 2. Baseline Measurements (Weight, Temperature) Acclimatization->Baseline Induction 3. Induce Sepsis Baseline->Induction CLP CLP Model Induction->CLP Polymicrobial LPS LPS Model Induction->LPS Endotoxemia T0 Control (Vehicle) CLP->T0 4. Administer Treatment LPS->T0 4. Administer Treatment T1 This compound @ T1 (e.g., 2h post-insult) Monitoring 5. Monitor Survival & Health (Daily Scoring) T0->Monitoring T2 This compound @ T2 (e.g., 12h post-insult) T1->Monitoring T3 This compound @ T3 (e.g., 24h post-insult) T2->Monitoring T3->Monitoring Sampling 6. Collect Samples (Blood/Tissue @ defined times) Monitoring->Sampling Analysis 7. Analyze Endpoints (Cytokines, Organ Function) Sampling->Analysis

Caption: Workflow for a study to determine the optimal timing of this compound administration.

Key Experimental Protocols

Cecal Ligation and Puncture (CLP) Model

The CLP model is the most frequently used model for sepsis research due to its clinical relevance.[7][10]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Surgical tools (forceps, scissors, needle drivers)

  • 3-0 silk suture

  • 21-gauge (or other specified gauge) needle

  • 70% ethanol and povidone-iodine for sterilization

  • Wound clips or sutures for closure

  • Warmed sterile saline for resuscitation (e.g., 1 mL subcutaneously)

  • Analgesic (e.g., Buprenorphine)

  • This compound solution and vehicle control (e.g., sterile saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum with a 3-0 silk suture at a specified distance from the distal end (e.g., 1 cm). The amount of ligated cecum determines the severity of sepsis.[11]

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded to ensure patency.[9]

  • Return and Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin in separate layers using appropriate sutures or wound clips.

  • Resuscitation and Analgesia: Immediately administer warmed saline subcutaneously for fluid resuscitation and provide analgesia as per institutional guidelines.[11]

  • This compound Administration: At the predetermined time point (e.g., 2 hours post-CLP), administer this compound or vehicle control intravenously (e.g., via tail vein).

  • Post-Operative Care: Monitor animals closely for signs of distress, temperature, and activity levels. Provide supportive care as needed.

Lipopolysaccharide (LPS) Endotoxemia Model

This model induces a rapid and potent, but sterile, systemic inflammatory response.

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • LPS from E. coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free saline

  • This compound solution and vehicle control

Procedure:

  • Preparation: Weigh each mouse to calculate the precise dose of LPS. Prepare the LPS solution in sterile, pyrogen-free saline to the desired concentration (e.g., 5-20 mg/kg, depending on the desired severity).[9]

  • LPS Administration: Inject the calculated volume of LPS solution intraperitoneally (IP).

  • This compound Administration: At the predetermined time point (e.g., 1 hour post-LPS injection), administer this compound or vehicle control intravenously.

  • Monitoring: Monitor animals for signs of endotoxic shock, including lethargy, piloerection, and hypothermia. Survival is typically monitored for up to 72 hours. Blood samples can be collected at earlier time points (e.g., 2, 6, 12 hours) to assess the peak cytokine response.

References

Technical Support Center: Investigating Potential Off-Target Effects of Reltecimod in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting potential off-target effects of Reltecimod during preclinical studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is a peptide mimetic of the T-cell receptor CD28. Its primary on-target effect is to modulate the host immune response by binding to the dimer interface of CD28 expressed on T-cells. This action attenuates the CD28/B7 co-stimulatory pathway, which is crucial for the induction of multiple pro-inflammatory cytokines. By modulating this pathway, this compound aims to control the hyperinflammatory response associated with conditions like sepsis and necrotizing soft tissue infections, rather than causing broad immunosuppression.[1][2]

Q2: Have specific off-target effects of this compound been reported in preclinical studies?

Publicly available preclinical data for this compound primarily focuses on its on-target mechanism of action and overall safety profile, which has been described as well-tolerated.[3] Specific molecular off-targets have not been detailed in the available literature. However, as with any therapeutic agent, the potential for off-target interactions should be rigorously investigated during preclinical development.

Q3: What are the theoretical off-target concerns for a CD28 modulator like this compound?

Given that this compound modulates a key co-stimulatory pathway in T-cells, theoretical off-target concerns could include:

  • Unintended Immunomodulation: Beyond the desired attenuation of hyperinflammation, there is a potential for unintended suppression or activation of other immune cell subsets.

  • Cytokine Dysregulation: While the intended effect is to reduce pro-inflammatory cytokines, off-target binding could potentially lead to the unexpected release of other cytokines.

  • Cross-reactivity with other Receptors: Although designed to be specific for CD28, the possibility of low-affinity interactions with other structurally related cell surface receptors should be considered.

  • Effects on Non-Immune Cells: Investigation into whether this compound has any effects on cell types that do not express CD28 could reveal unanticipated biological activity.

Q4: What adverse events were observed in clinical trials that might guide preclinical investigation of off-target effects?

In a Phase 3 clinical trial (ACCUTE), this compound was reported to be well-tolerated with an adverse event profile similar to that of the placebo group. The most common adverse events (occurring in approximately 5% of patients) included anemia, acute kidney injury, atrial fibrillation, and peripheral edema.[3] While this is clinical data, these observations can inform preclinical toxicology studies by highlighting organ systems and physiological processes that warrant careful monitoring in animal models.

Troubleshooting Guides

Guide 1: Investigating Unintended Immunomodulatory Effects

Issue: Observation of unexpected changes in immune cell populations or function in in vitro or in vivo models.

Troubleshooting Steps:

  • Comprehensive Immunophenotyping:

    • Protocol: Utilize multi-color flow cytometry to analyze a broad range of immune cell markers in whole blood or tissue samples from treated animals. Include markers for T-cell subsets (CD4+, CD8+, regulatory T-cells), B-cells, NK cells, monocytes, and granulocytes.

    • Rationale: This will help determine if this compound is causing a shift in the proportions or activation status of unintended immune cell populations.

  • Functional Assays:

    • Protocol: Conduct in vitro functional assays using isolated immune cell populations. For example, assess the proliferation of T-cells in response to non-CD28-mediated stimuli or evaluate the phagocytic capacity of macrophages.

    • Rationale: These assays can reveal if this compound is directly impacting the intrinsic function of immune cells through an off-target mechanism.

  • Cytokine Panel Analysis:

    • Protocol: Use a multiplex cytokine assay (e.g., Luminex) to measure a wide array of cytokines and chemokines in plasma or cell culture supernatants.

    • Rationale: This can identify any "cytokine fingerprint" that deviates from the expected on-target modulation of pro-inflammatory cytokines.

Guide 2: Assessing Potential for Off-Target Binding

Issue: Concern that this compound may be interacting with proteins other than CD28.

Troubleshooting Steps:

  • Target Binding Specificity Assays:

    • Protocol: Employ surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to assess the binding kinetics of this compound against a panel of purified, structurally related proteins (e.g., other members of the immunoglobulin superfamily).

    • Rationale: These assays provide quantitative data on binding affinity and specificity, helping to rule out significant interactions with other receptors.

  • Cell-Based Binding Assays:

    • Protocol: Use flow cytometry with fluorescently labeled this compound to assess binding to various cell lines that do not express CD28.

    • Rationale: This can identify potential binding to other cell surface proteins in their native conformation.

  • Computational Screening:

    • Protocol: Utilize in silico methods to screen protein databases for potential off-target binding sites based on the structure of this compound.

    • Rationale: This can provide a list of candidate off-targets for further experimental validation.

Data Presentation

Table 1: Preclinical Monitoring Parameters Based on Clinical Observations

Clinical Adverse EventPreclinical Animal Model Monitoring ParametersRationale
AnemiaComplete Blood Count (CBC) with differential, reticulocyte count, serum iron levels, and examination of bone marrow smears.To detect any drug-induced effects on hematopoiesis.
Acute Kidney InjurySerum creatinine, blood urea nitrogen (BUN), urinalysis (for proteinuria, hematuria, and casts), and histopathological examination of kidney tissue.To assess for direct or indirect renal toxicity.
Atrial FibrillationElectrocardiogram (ECG) monitoring in large animal models (e.g., non-human primates), and evaluation of cardiac ion channel activity in in vitro assays.To screen for potential pro-arrhythmic effects.
Peripheral EdemaRegular monitoring of body weight, clinical observation for swelling, and measurement of serum albumin levels.To identify potential effects on vascular permeability or fluid balance.

Experimental Protocols

Protocol 1: In Vivo Assessment of Immunotoxicity in a Rodent Model

  • Animal Model: C57BL/6 mice (or a relevant disease model).

  • Dosing: Administer this compound or vehicle control intravenously at multiple dose levels.

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 24, and 72 hours post-dose) for flow cytometry and cytokine analysis.

  • Flow Cytometry: Stain whole blood with antibody panels to identify and quantify major immune cell populations (T-cells, B-cells, NK cells, monocytes, neutrophils).

  • Cytokine Analysis: Prepare plasma and analyze using a multiplex cytokine/chemokine assay.

Protocol 2: Off-Target Binding Screen Using Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize a panel of purified recombinant proteins (potential off-targets) onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the sensor chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to monitor the association and dissociation of this compound.

  • Kinetic Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A high KD value for an off-target protein would indicate a weak and likely non-significant interaction.

Visualizations

Reltecimod_On_Target_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC B7 CD28 CD28 APC->CD28 Co-stimulation TCR TCR Activation T-Cell Activation (Pro-inflammatory Cytokine Release) CD28->Activation Signal 2 This compound This compound This compound->CD28 Modulates/ Binds to Interface

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_in_vitro In Vitro / In Silico Screening cluster_in_vivo In Vivo Assessment start Start: Investigate Potential Off-Target Effect comp_screen Computational Binding Screen start->comp_screen binding_assay SPR/BLI Binding Assay (Panel of Proteins) start->binding_assay cell_assay Cell-Based Assays (CD28-negative lines) start->cell_assay animal_model Animal Model Dosing (e.g., Rodent, NHP) start->animal_model decision Potential Off-Target Interaction Identified? comp_screen->decision binding_assay->decision cell_assay->decision immunophenotype Comprehensive Immunophenotyping animal_model->immunophenotype cytokine_panel Multiplex Cytokine Analysis animal_model->cytokine_panel toxicology General Toxicology & Histopathology animal_model->toxicology immunophenotype->decision cytokine_panel->decision toxicology->decision end_neg Conclusion: Low Risk of Off-Target Effect decision->end_neg No end_pos Action: Further Mechanistic Studies Required decision->end_pos Yes

Caption: Experimental workflow for off-target effect investigation.

References

How to mitigate variability in animal responses to Reltecimod treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal responses to Reltecimod treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide that modulates the host's immune response. It acts by binding to the dimer interface of the CD28 receptor on T-cells, thereby attenuating the acute inflammation that can lead to systemic organ failure.[1][2] This mechanism is independent of the pathogen type and avoids concerns of bacterial resistance.[1]

Q2: In which animal models is this compound typically studied?

A2: this compound is often evaluated in animal models that mimic conditions of a dysregulated immune response, such as sepsis and necrotizing soft tissue infections (NSTI). Common models include the Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia models in mice, which simulate polymicrobial sepsis and systemic inflammation, respectively. Models of NSTI often involve the subcutaneous or intramuscular injection of specific bacteria, like Group A Streptococcus.[3]

Q3: What is the recommended dose and route of administration for this compound in mice?

A3: Preclinical studies in mice have shown efficacy with a single intravenous (IV) dose of 5 mg/kg.[4][5][6][7] Interestingly, a single dose has been found to be superior to multiple doses in improving survival in mouse models of lethal infection.[4][6]

Q4: What is the pharmacokinetic profile of this compound?

A4: this compound has a short plasma half-life, but it demonstrates a sustained pharmacodynamic effect.[4] This is attributed to its rapid distribution to and enrichment in lymphatic tissues where it can modulate the immune response.[4]

Q5: What are the expected effects of this compound on inflammatory markers?

A5: In animal models of sepsis, a single therapeutic dose of this compound has been associated with an early (within 24 hours) decrease in the levels of various pro-inflammatory cytokines and chemokines.[4] This modulation of the cytokine storm is a key aspect of its therapeutic effect.

Troubleshooting Guides

Variability in animal responses is a significant challenge in preclinical studies. The following guides provide potential causes and solutions for common issues encountered during this compound experiments.

Issue 1: High Variability in Survival Rates

Description: Significant and inconsistent differences in survival rates are observed between animals within the same treatment group (this compound or control).

Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent Sepsis Induction (CLP Model) - Standardize Surgical Technique: Ensure consistent ligation length of the cecum, needle gauge for puncture, and number of punctures. Document these parameters for each animal. - Minimize Surgical Trauma: Handle tissues gently and keep the duration of the surgery consistent. - Consistent Fecal Extrusion: Gently squeeze the cecum to extrude a small, consistent amount of fecal matter.
Variable Response to LPS - Use a Standardized LPS Lot: Different lots of LPS can have varying potency. Use the same lot for the entire study. - Ensure Accurate Dosing: Carefully calculate and administer the LPS dose based on individual animal weight.
Differences in Animal Characteristics - Use Age- and Sex-Matched Animals: Both age and sex can significantly influence the immune response. - Use a Single Mouse Strain: Different mouse strains have different susceptibilities to sepsis.
Inconsistent Supportive Care - Standardize Fluid Resuscitation: Provide a consistent volume and timing of fluid resuscitation to all animals. - Consistent Analgesia: Use a standardized analgesic regimen, as some analgesics can modulate the immune response.
Issue 2: Inconsistent Cytokine/Chemokine Levels

Description: High variability in plasma or peritoneal lavage fluid cytokine and chemokine concentrations within the same experimental group.

Potential Cause Troubleshooting/Mitigation Strategy
Variable Sepsis Severity - Implement the standardization strategies for CLP and LPS models as described in the "High Variability in Survival Rates" section.
Inconsistent Sample Collection and Processing - Standardize Timing of Blood/Tissue Collection: Collect samples at consistent time points post-sepsis induction and treatment. - Use a Consistent Collection Method: For example, use cardiac puncture or retro-orbital bleeding consistently. - Process Samples Promptly and Consistently: Centrifuge blood for plasma at a standardized speed and duration, and store samples at a consistent temperature (-80°C) to prevent cytokine degradation.
Assay Variability - Use a Validated Multiplex Immunoassay: This allows for the simultaneous measurement of multiple cytokines from a small sample volume. - Run all samples from a single experiment on the same plate to minimize inter-assay variability. - Include appropriate controls (e.g., standards, blanks, and internal controls) to ensure assay performance.
Issue 3: Lack of Expected Therapeutic Effect of this compound

Description: No significant difference in survival, clinical scores, or inflammatory markers between the this compound-treated group and the control group.

Potential Cause Troubleshooting/Mitigation Strategy
Suboptimal Dosing or Timing of Administration - Confirm Accurate Dosing: Ensure the correct dose of this compound (e.g., 5 mg/kg for mice) is administered based on individual animal weight. - Administer this compound Promptly: this compound is most effective when administered early after the septic insult. Standardize the time between sepsis induction and treatment.
Severity of the Sepsis Model - Model is too Severe: An overwhelmingly severe septic insult may not be rescuable by immunomodulation. Consider reducing the severity of the CLP (e.g., shorter ligation, smaller needle gauge) or the LPS dose. - Model is too Mild: A very mild septic insult may resolve on its own, masking the therapeutic effect of this compound. Consider increasing the severity of the model.
Issues with Drug Formulation or Administration - Ensure Proper Drug Solubilization and Storage: Follow the manufacturer's instructions for reconstituting and storing this compound. - Confirm IV Administration: Ensure the full dose is administered intravenously. Infiltration into surrounding tissue will reduce efficacy.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol induces polymicrobial sepsis and is considered a gold standard in sepsis research.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • 3-0 silk suture

  • 22-gauge needle

  • 70% ethanol

  • Sterile saline

  • This compound (5 mg/kg) or vehicle control (e.g., sterile saline)

Procedure:

  • Anesthetize the mouse and shave the abdomen.

  • Disinfect the surgical area with 70% ethanol.

  • Make a 1-cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with the 3-0 silk suture at a predetermined distance from the distal end (e.g., 50% of the cecal length). The length of the ligation is a critical determinant of sepsis severity.

  • Puncture the ligated cecum once through-and-through with the 22-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.

  • Administer subcutaneous sterile saline (e.g., 1 ml) for fluid resuscitation.

  • Administer this compound (5 mg/kg) or vehicle control intravenously via the tail vein at a standardized time post-CLP (e.g., 1-2 hours).

  • Monitor animals closely for clinical signs of sepsis (piloerection, lethargy, huddling) and survival.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model induces a systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • LPS from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • This compound (5 mg/kg) or vehicle control

Procedure:

  • Weigh each mouse to calculate the precise dose of LPS and this compound.

  • Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.

  • Administer LPS via intraperitoneal (IP) injection. The dose of LPS will determine the severity of the endotoxemia and should be optimized for the specific research question.

  • Administer this compound (5 mg/kg) or vehicle control intravenously via the tail vein at a standardized time relative to the LPS injection (e.g., 30 minutes before or 1 hour after).

  • Monitor animals for clinical signs of endotoxemia (lethargy, ruffled fur, hypothermia) and survival.

  • Collect blood samples at predetermined time points (e.g., 2, 6, 24 hours post-LPS) for cytokine analysis.

Visualizations

This compound Mechanism of Action and Experimental Workflow

Reltecimod_Workflow cluster_Sepsis_Induction Sepsis Induction cluster_Treatment Treatment cluster_Animal_Response Animal Response cluster_Readouts Experimental Readouts CLP Cecal Ligation & Puncture (CLP) Dysregulated_Immunity Dysregulated Immune Response CLP->Dysregulated_Immunity LPS Lipopolysaccharide (LPS) Injection LPS->Dysregulated_Immunity This compound This compound (5 mg/kg IV) Survival Survival Analysis This compound->Survival Cytokines Cytokine/Chemokine Measurement This compound->Cytokines Clinical_Score Clinical Scoring This compound->Clinical_Score Vehicle Vehicle Control (IV) Vehicle->Survival Vehicle->Cytokines Vehicle->Clinical_Score Dysregulated_Immunity->this compound Dysregulated_Immunity->Vehicle CD28_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activates CD28 CD28 CD28->Lck PI3K PI3K CD28->PI3K Recruits Grb2 Grb2 CD28->Grb2 Recruits B7 B7 (on APC) B7->CD28 Binds This compound This compound This compound->CD28 Binds to dimer interface Lck->PI3K Lck->Grb2 PKC_theta PKCθ Lck->PKC_theta Activates Akt Akt PI3K->Akt Activates Vav Vav Grb2->Vav Activates Ras_Rac Ras/Rac Vav->Ras_Rac Activates NFkB NF-κB PKC_theta->NFkB AP1 AP-1 PKC_theta->AP1 NFAT NFAT PKC_theta->NFAT Enhances transcription Akt->NFkB Leads to activation Ras_Rac->AP1 Leads to formation Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene AP1->Cytokine_Gene NFAT->Cytokine_Gene

References

Reltecimod Technical Support Center: Optimizing Single-Dose Administration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with Reltecimod (formerly AB103). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide that acts as a selective T-cell costimulation blocker.[1] It functions by binding to the dimer interface of the CD28 receptor on T-cells.[2] This interaction modulates the acute inflammatory response that can lead to systemic organ failure, without causing broad immunosuppression.[3][4] By targeting this early step in the host immune response, this compound's activity is independent of the pathogen type.[2]

Q2: What is the recommended single-dose administration protocol for this compound in a clinical research setting?

A2: In the Phase 3 ACCUTE trial for Necrotizing Soft Tissue Infections (NSTI), this compound was administered as a single intravenous dose of 0.5 mg/kg.[5][6] This infusion was given over 10 minutes, in conjunction with standard of care, which includes surgical debridement, antibiotic therapy, and supportive care.[3] The timing of administration in the trial was within 6 hours of the diagnosis of NSTI.[5][6]

Q3: Why is a single dose of this compound considered optimal?

A3: Preclinical studies in mouse models of lethal infection have shown that a single intravenous dose of this compound (5 mg/kg) resulted in significantly greater survival compared to saline-treated controls.[7] Notably, in these models, the administration of a single therapeutic dose was superior to two or multiple doses.[7] A single dose was associated with an early decrease in cytokine and chemokine levels, an effect that was not improved by a second dose.[7]

Q4: What are the key efficacy endpoints to monitor when assessing this compound's effect in a clinical setting?

A4: The primary endpoint used in the ACCUTE trial was the Necrotizing Infection Clinical Composite Endpoint (NICCE). A patient was considered a "responder" if they met all five of the following criteria at Day 28:

  • Alive at Day 28

  • ≤ 3 debridements through Day 14

  • No amputation performed after the first debridement

  • Day 14 modified Sequential Organ Failure Assessment (mSOFA) score ≤ 1

  • Reduction of ≥ 3 mSOFA score points between Baseline and Day 14[8][9]

A key secondary endpoint is the resolution of organ dysfunction, which has been shown to be associated with improved 90-day mortality.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal efficacy in a preclinical animal model Timing of Administration: this compound is most effective when administered early in the inflammatory cascade.In the CLP mouse model, administer this compound 1-2 hours after the procedure for optimal results.[7]
Dosage: The dosage used may not be optimal for the specific animal model.The effective dose in mouse models of infection was a single intravenous dose of 5 mg/kg.[7] Dose-response studies may be necessary for other models.
Severity of Infection: The induced infection may be too severe for the therapeutic to show a significant effect.Adjust the severity of the CLP model by modifying the ligation site or the needle gauge used for puncture to achieve a model with a predictable and clinically relevant mortality rate.[10]
Variability in in vitro T-cell activation assay results Cell Health: Poor viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.Ensure proper handling and isolation of cells. Use fresh PBMCs for optimal results.
Antibody Coating: Inconsistent coating of anti-CD3 antibodies on the culture plates.Ensure even coating of anti-CD3 antibodies at a concentration of 1-5 µg/mL and proper washing to remove unbound antibodies.
This compound Concentration: The concentrations of this compound used may not be in the optimal range for inhibition.Perform a dose-response curve with this compound to determine the IC50 for the specific assay conditions.
Difficulty in preparing this compound for administration Lack of Formulation Information: The precise details for reconstitution of the lyophilized product are not available.Note: The following is general guidance. Always refer to the manufacturer's product-specific instructions for reconstitution. Aseptically reconstitute the vial with Sterile Water for Injection, USP. Swirl gently to dissolve. The reconstituted solution should be further diluted in a compatible infusion solution (e.g., 0.9% Sodium Chloride) to the final desired concentration for intravenous administration.
Monitoring for Adverse Events Identifying Potential Side Effects: It is crucial to monitor for any adverse events during the experiment.In the ACCUTE trial, this compound was well-tolerated, with an adverse event profile similar to placebo. The most common adverse events reported (in ~5% of patients) were anemia and acute kidney injury.[2] Monitor complete blood counts and renal function parameters.

Data Presentation

Table 1: Phase 3 ACCUTE Trial Efficacy Outcomes (Modified Intent-to-Treat Population)

Outcome This compound (n=142) Placebo (n=148) P-value
NICCE Success 48.6%39.9%0.135
Resolution of Organ Dysfunction 65.1%52.6%0.041

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Table 2: Phase 3 ACCUTE Trial Efficacy Outcomes (Per-Protocol Population)

Outcome This compound Placebo P-value
NICCE Success 54.3%40.3%0.021
Resolution of Organ Dysfunction 70.9%53.4%0.005

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay to Assess this compound Activity

Objective: To evaluate the ability of this compound to modulate T-cell activation in vitro.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • Anti-human CD3 monoclonal antibody (clone OKT3)

  • Soluble anti-human CD28 monoclonal antibody

  • This compound (at various concentrations)

  • 96-well flat-bottom culture plates

  • Flow cytometer

  • Cell proliferation dye (e.g., CFSE)

  • Cytokine analysis kit (e.g., ELISA for IL-2 and IFN-γ)

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 5 µg/mL in sterile PBS. Incubate for 2 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS to remove unbound antibody.

  • Cell Preparation: Isolate PBMCs from heparinized blood using Ficoll density-gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium. For proliferation assays, label the cells with a cell proliferation dye according to the manufacturer's instructions.

  • Treatment and Stimulation: Add 2 x 10^5 cells to each well of the anti-CD3 coated plate. Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL. Add this compound at the desired final concentrations to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • Analysis:

    • Proliferation: Harvest the cells and analyze by flow cytometry to determine the dilution of the cell proliferation dye as a measure of cell division.

    • Cytokine Production: Collect the culture supernatants and measure the concentration of IL-2 and IFN-γ using ELISA.

Protocol 2: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Objective: To evaluate the in vivo efficacy of a single dose of this compound in a polymicrobial sepsis model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • This compound (5 mg/kg)

  • Sterile 0.9% saline

  • Buprenorphine for analgesia

Methodology:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.

  • Cecal Ligation and Puncture: Ligate the cecum with a 3-0 silk suture at a position that is 50% of the distance between the distal pole and the base of the cecum to induce mid-grade sepsis.[10] Puncture the cecum once through-and-through with a 21-gauge needle.[1] A small amount of feces can be extruded to ensure patency.

  • Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures or wound clips.

  • Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[10] Administer buprenorphine for post-operative pain relief.

  • This compound Administration: At 1-2 hours post-CLP, administer a single intravenous dose of this compound (5 mg/kg) or vehicle control.

  • Monitoring: Monitor the mice for survival, weight loss, and clinical signs of sepsis over a period of 7-14 days. Blood and tissue samples can be collected at specified time points for cytokine analysis and bacterial load determination.

Visualizations

Reltecimod_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Activation Downstream Signaling B7 B7 Ligand CD28 CD28 Receptor B7->CD28 Co-stimulatory Signal PI3K_Akt PI3K/Akt Pathway CD28->PI3K_Akt Activation NFkB NF-κB Pathway CD28->NFkB Activation TCR TCR Cytokine_Production Pro-inflammatory Cytokine Production PI3K_Akt->Cytokine_Production NFkB->Cytokine_Production This compound This compound This compound->CD28 Inhibits Binding

Caption: this compound's mechanism of action on the CD28 signaling pathway.

Experimental_Workflow_CLP start Start clp Cecal Ligation and Puncture (CLP) Surgery start->clp resuscitation Fluid Resuscitation (1 mL Saline s.c.) clp->resuscitation treatment Administer this compound (5 mg/kg i.v.) or Vehicle Control (1-2h post-CLP) resuscitation->treatment monitoring Monitor Survival, Weight, and Clinical Score treatment->monitoring end Endpoint Analysis monitoring->end

Caption: Experimental workflow for the in vivo CLP mouse model.

Troubleshooting_Logic suboptimal_efficacy Suboptimal Efficacy Observed invivo In Vivo Model? suboptimal_efficacy->invivo Yes invitro In Vitro Assay? suboptimal_efficacy->invitro No timing Check Timing of Administration invivo->timing dosage Verify Dosage invivo->dosage severity Assess Model Severity invivo->severity cell_viability Check Cell Viability invitro->cell_viability coating Verify Antibody Coating invitro->coating concentration Optimize this compound Concentration invitro->concentration

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Reltecimod Technical Support Center: Troubleshooting Unexpected Cytokine Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected cytokine profiles following in vitro or in vivo experiments with Reltecimod. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cytokine profiles?

A1: this compound is a modulator of the CD28 co-stimulatory pathway on T-cells.[1][2][3] By binding to CD28, it attenuates the host's acute inflammatory response.[2][4] In conditions characterized by a "cytokine storm," such as Necrotizing Soft Tissue Infection (NSTI), this compound is expected to decrease the levels of pro-inflammatory cytokines.[5][6][7] Key cytokines expected to be downregulated include those associated with T-cell activation and the systemic inflammatory response, such as IL-2, IFN-γ, TNF-α, IL-1β, and IL-6.[1][8][9]

Q2: At what time point post-treatment should I expect to see changes in cytokine levels?

A2: Pre-clinical studies in animal models have shown that a single dose of this compound can lead to a decrease in cytokine and chemokine levels within 24 hours.[6] However, the optimal timing for observing these changes in your specific experimental model may vary depending on the system (in vitro vs. in vivo), the stimulus used to induce inflammation, and the specific cytokines being measured. A time-course experiment is recommended to determine the peak effect of this compound in your model.

Q3: Can this compound treatment lead to an increase in any cytokines?

A3: While the primary mechanism of this compound is to attenuate pro-inflammatory responses, the immunomodulatory effects can be complex. In some contexts, a shift in the immune response could potentially lead to a relative increase in certain anti-inflammatory or regulatory cytokines as the pro-inflammatory response is dampened. However, a significant increase in major pro-inflammatory cytokines would be considered an unexpected result.

Q4: What are the most common reasons for not observing the expected cytokine modulation?

A4: Several factors can contribute to a lack of expected results, including:

  • Suboptimal drug concentration: The concentration of this compound used may not be optimal for the specific cell type or experimental model.

  • Timing of measurement: The time point chosen for analysis may be too early or too late to capture the peak modulatory effect.

  • Assay variability: Technical issues with the cytokine measurement assay (e.g., ELISA, multiplex) can lead to inaccurate results.

  • Model-specific factors: The nature of the inflammatory stimulus and the specific characteristics of the in vitro or in vivo model can influence the response to this compound.

Troubleshooting Guides

Issue 1: No change or an increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) after this compound treatment.

This is the most common unexpected observation. The following troubleshooting steps can help identify the potential cause.

Potential Cause Troubleshooting Action
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulus.
Inappropriate Timing of Analysis Conduct a time-course experiment, measuring cytokine levels at multiple time points post-treatment (e.g., 6, 12, 24, 48 hours) to identify the window of maximal effect.
Assay Performance Issues Review the quality control data for your cytokine assay. See the "Experimental Protocols" section for best practices in cytokine quantification.
Cell Viability Issues Assess cell viability after this compound treatment. If cell death is significant, it could lead to the release of inflammatory mediators, masking the drug's effect.
Reagent Quality Ensure the quality and proper storage of this compound and all assay reagents.
Activation Stimulus Too Strong The concentration or type of inflammatory stimulus (e.g., LPS, PHA) may be too potent, overwhelming the modulatory capacity of this compound at the tested concentrations. Consider titrating the stimulus.
Issue 2: High variability in cytokine measurements between replicate wells or animals.

High variability can obscure the true effect of this compound.

Potential Cause Troubleshooting Action
Inconsistent Pipetting Review and practice proper pipetting techniques. Use calibrated pipettes and ensure thorough mixing of all reagents and samples.
Edge Effects in Plate-Based Assays Avoid using the outer wells of microplates, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or media.
Incomplete Washing Steps Ensure thorough and consistent washing of ELISA or multiplex assay plates to reduce background noise and variability.
Sample Handling and Storage Process and store all samples consistently. Avoid repeated freeze-thaw cycles of plasma or serum samples.
Animal-to-Animal Variation (in vivo) Increase the number of animals per group to improve statistical power. Ensure consistent handling and treatment of all animals.

Experimental Protocols

Key Experiment: In Vitro Cytokine Modulation Assay

Objective: To determine the effect of this compound on cytokine production by immune cells in response to a pro-inflammatory stimulus.

Methodology:

  • Cell Culture:

    • Culture primary immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs) or a relevant cell line in appropriate culture media.

    • Plate cells at a predetermined density in a multi-well plate.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS or DMSO).

    • Pre-incubate the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) for a specified period (e.g., 1-2 hours). Include a vehicle-only control.

  • Inflammatory Stimulus:

    • Add a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS, Phytohemagglutinin - PHA) to the wells to induce cytokine production. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of target cytokines (e.g., TNF-α, IL-6, IL-2, IFN-γ, IL-10) in the supernatant using a validated ELISA or multiplex immunoassay.

Cytokine Quantification: Best Practices
Parameter Recommendation
Assay Choice For single cytokine analysis, ELISA is a robust method. For analyzing multiple cytokines simultaneously from a small sample volume, a multiplex assay (e.g., Luminex-based) is recommended.[8][10]
Standard Curve Always include a standard curve on each assay plate. Ensure the R-squared value is >0.99.[11]
Quality Controls Include low, medium, and high concentration quality control samples to assess assay accuracy and precision.[11]
Sample Dilution Dilute samples as necessary to fall within the linear range of the standard curve.
Data Analysis Use appropriate software for curve fitting and concentration calculation.

Visualizations

This compound Signaling Pathway

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC B7 CD28 CD28 APC->CD28 Signal 2 (Co-stimulation) TCR TCR Activation T-Cell Activation TCR->Activation CD28->Activation Cytokines Pro-inflammatory Cytokine Production (IL-2, IFN-γ, etc.) Activation->Cytokines This compound This compound This compound->CD28 Blocks Interaction MHC_Antigen MHC-Antigen MHC_Antigen->TCR Signal 1

Caption: this compound blocks the CD28 co-stimulatory signal, modulating T-cell activation.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Unexpected Cytokine Profile (No change or increase in pro-inflammatory cytokines) Check_Concentration Review this compound Concentration Start->Check_Concentration Check_Timing Review Time Point of Analysis Check_Concentration->Check_Timing Optimal Run_Dose_Response Perform Dose-Response Experiment Check_Concentration->Run_Dose_Response Suboptimal Check_Assay Review Cytokine Assay QC Data Check_Timing->Check_Assay Optimal Run_Time_Course Perform Time-Course Experiment Check_Timing->Run_Time_Course Suboptimal Troubleshoot_Assay Troubleshoot Cytokine Assay (See Best Practices) Check_Assay->Troubleshoot_Assay Issues Found Re_evaluate Re-evaluate Cytokine Profile Check_Assay->Re_evaluate QC Pass Run_Dose_Response->Re_evaluate Run_Time_Course->Re_evaluate Troubleshoot_Assay->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected cytokine profiles.

Comparison of Cytokine Assay Technologies

Cytokine_Assay_Comparison ELISA ELISA + High Specificity + Cost-Effective - Single Analyte - Larger Sample Volume Multiplex Multiplex Assay + Multiple Analytes + Small Sample Volume - Potential Cross-Reactivity - Higher Cost & Equipment Needs

Caption: Key differences between ELISA and Multiplex assays for cytokine analysis.[10]

References

Addressing challenges in translating Reltecimod's effects from animal models to humans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reltecimod. The content addresses common challenges encountered when translating the effects of this compound from animal models to human studies.

Troubleshooting Guides & FAQs

Q1: We are observing a significant survival benefit with this compound in our mouse sepsis model (cecal ligation and puncture - CLP), but the reported efficacy in human clinical trials for Necrotizing Soft Tissue Infections (NSTI) seems less pronounced. Why is there a discrepancy?

A1: This is a critical translational challenge. Several factors can contribute to this difference:

  • Different Endpoints: Animal studies often use survival as a primary endpoint. In contrast, human clinical trials for conditions like NSTI may use composite endpoints that include resolution of organ dysfunction, number of debridements, and amputation rates, in addition to mortality.[1] The ACCUTE Phase 3 trial for this compound in NSTI, for instance, used the Necrotizing Infection Clinical Composite Endpoint (NICCE).[2]

  • Species-Specific Differences in CD28 Signaling: this compound modulates the CD28 co-stimulatory pathway. There are known differences in the CD28 signaling cascade between mice and humans. For example, a single amino acid variation in the C-terminal proline-rich motif of CD28 (proline in humans vs. alanine in mice) can lead to differential activation of NF-κB and subsequent pro-inflammatory cytokine expression.[3][4] This could mean that the modulatory effect of this compound is not identical across species.

  • Model Limitations: The CLP model induces a polymicrobial peritonitis, which may not fully recapitulate the complex pathophysiology of human NSTI. Human NSTI involves different pathogens, tissue destruction, and often occurs in patients with multiple comorbidities, which are typically not replicated in standardized animal models.[5]

Q2: We are struggling to determine the optimal dosing regimen for this compound in our animal model. Should we be using single or multiple doses?

A2: Studies in mouse models of lethal infection have shown that a single intravenous dose of this compound (e.g., 5 mg/kg) administered 1-2 hours after the infectious challenge provides superior survival benefit compared to two or multiple doses. A second dose did not enhance the positive effects on cytokine reduction and leukocyte profiles and, in some cases, appeared to attenuate them. This suggests that the timing of a single dose early in the inflammatory cascade is crucial. The short plasma half-life of this compound is compensated by its rapid distribution to and retention in lymphatic tissues.

Q3: What is the expected pharmacokinetic profile of this compound in our animal experiments, and how does it compare to humans?

A3: this compound has a very short plasma half-life, ranging from 1 to 8 minutes in both animal models (mice) and humans.[3] However, it quickly redistributes from the blood to lymphatic tissues, where T-cells are concentrated. In mice, the lymphatic concentration of this compound was found to be 22 times higher than the plasma concentration within 20 minutes of administration.[3] This rapid targeting of the site of action is key to its sustained pharmacodynamic effect despite the short plasma residency time.

Q4: We are not observing the expected reduction in pro-inflammatory cytokines in our in vitro human peripheral blood mononuclear cell (PBMC) assay after this compound treatment. What could be the issue?

A4: Several factors could be at play:

  • Activation State of T-cells: this compound modulates the CD28 co-stimulatory signal, which is dependent on a primary signal from the T-cell receptor (TCR). Ensure that the T-cells in your assay are adequately stimulated to express CD28 and are receiving a primary activation signal.

  • Readout Timing: The effects of this compound on cytokine production can be time-dependent. Consider performing a time-course experiment to capture the optimal window of modulation.

  • Species-Specific Differences: As mentioned, human and mouse CD28 signaling can differ. If your previous experience is with murine cells, the response in human cells may not be identical in magnitude or kinetics.[3][4]

Data Presentation

Table 1: Comparison of this compound Efficacy Data in Animal Models vs. Human Clinical Trials

ParameterAnimal Model (Mouse CLP)Human Clinical Trial (ACCUTE - NSTI)
Primary Indication Sepsis (induced)Necrotizing Soft Tissue Infections (NSTI)
Primary Endpoint SurvivalNecrotizing Infection Clinical Composite Endpoint (NICCE) Success
Treatment Group Outcome Significantly greater survival with a single 5 mg/kg dose compared to saline control.48.6% NICCE success in the modified Intent-to-Treat (mITT) population.
Control Group Outcome Lower survival rate in the saline-treated control group.39.9% NICCE success in the placebo group in the mITT population.
Statistical Significance p < 0.05 for survival benefit.p = 0.135 for the primary endpoint in the mITT population.
Secondary Endpoint Early (within 24h) decrease in cytokine/chemokine levels.Resolution of organ dysfunction: 65.1% in the this compound group vs. 52.6% in the placebo group (mITT, p = 0.041).
Reference Edgar et al. (2019)Bulger et al. (2020)

Table 2: Pharmacokinetic Profile of this compound

ParameterAnimal Models (Mouse)Humans
Plasma Half-life 1 - 8 minutes1 - 8 minutes
Distribution Rapid redistribution from blood to lymphatic tissues.Assumed to be similar to animal models.
Lymphatic Concentration 22 times higher than plasma concentration at 20 minutes post-administration.Not directly measured, but expected to be the primary site of action.
Reference Edgar et al. (2019)Edgar et al. (2019)

Experimental Protocols

Key Experiment: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This protocol is a widely accepted model for inducing polymicrobial sepsis and is considered a gold standard in sepsis research.[5]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol and povidone-iodine for disinfection

  • Warming pad

  • Sterile saline for resuscitation

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a predetermined distance from the distal end (the degree of ligation determines the severity of sepsis).

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

  • Closure: Return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips.

  • Resuscitation and Analgesia: Administer pre-warmed sterile saline subcutaneously for fluid resuscitation. Provide post-operative analgesia as required.

  • This compound Administration: Administer this compound or placebo intravenously at the desired time point post-CLP (e.g., 1-2 hours).

  • Monitoring: Monitor the mice for signs of sepsis and survival over a predetermined period (e.g., 7-14 days).

Mandatory Visualizations

Reltecimod_Signaling_Pathway cluster_TCell T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 (Activation) PI3K PI3K CD28->PI3K TCR->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) NFkB->Cytokines Transcription This compound This compound This compound->CD28 Binds to dimer interface, modulates signaling

Caption: this compound's modulation of the CD28 co-stimulatory pathway in T-cell activation.

Experimental_Workflow start Start: Animal Model of Sepsis/NSTI clp Induce Sepsis (e.g., Cecal Ligation and Puncture) start->clp treatment Administer Single IV Dose of this compound or Placebo clp->treatment monitoring Monitor Survival and Collect Samples (Blood, Tissue) treatment->monitoring analysis Analyze Endpoints: - Survival Rate - Cytokine Levels - Organ Dysfunction Markers monitoring->analysis translation Translational Challenges: - Endpoint Differences - Species-Specific Immunology - Disease Model Fidelity analysis->translation human_trials Human Clinical Trials (NSTI) enrollment Patient Enrollment with Confirmed NSTI human_trials->enrollment human_treatment Administer Single Dose of This compound or Placebo enrollment->human_treatment human_monitoring Monitor Clinical Outcomes (NICCE, Organ Function) human_treatment->human_monitoring human_analysis Analyze Primary and Secondary Endpoints human_monitoring->human_analysis human_analysis->translation

Caption: Workflow comparing preclinical animal studies and human clinical trials of this compound.

References

Best practices for storing and handling the Reltecimod peptide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reltecimod Peptide

Welcome to the technical support center for this compound. This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with the this compound peptide.

Disclaimer: The following guidelines are based on established best practices for handling synthetic peptides. Always consult the manufacturer-specific data sheet for this compound for definitive storage, reconstitution, and handling instructions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide upon arrival?

For long-term storage, lyophilized this compound should be stored at -20°C or preferably -80°C in a tightly sealed container, protected from light.[1][2] For short-term use (days to weeks), storage at 4°C is acceptable.[3] It is crucial to prevent moisture contamination, as it will significantly decrease the long-term stability of the peptide.[1][4]

Q2: What is the proper procedure for weighing the lyophilized peptide?

Because lyophilized peptides are often hygroscopic (tend to absorb moisture from the air), the vial should be allowed to equilibrate to room temperature in a desiccator before opening.[5][4] This prevents condensation from forming inside the vial. Weigh the desired amount quickly in a clean, controlled environment and then tightly reseal the container, purging with an inert gas like nitrogen or argon if possible to minimize oxidation.[4]

Q3: How do I reconstitute this compound?

There is no universal solvent for all peptides.[3] The choice of solvent depends on the peptide's amino acid sequence and polarity. A general approach is to start with sterile, purified water. If solubility is an issue, sonication may help.[5] For peptides that are difficult to dissolve, testing a small amount first is recommended.[3] Always use sterile buffers or solvents to avoid contamination.[1] A detailed general protocol for reconstitution is provided in the "Experimental Protocols" section.

Q4: How should I store this compound after it has been reconstituted in a solution?

Peptide solutions are much less stable than their lyophilized form. For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[2] This prevents degradation from repeated freeze-thaw cycles.[4] Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln have limited stability in solution.[3]

Q5: What is this compound's mechanism of action?

This compound is a synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic.[6] It modulates the host's immune response by binding to the dimer interface of CD28 on T-cells, which attenuates the hyperinflammatory response seen in severe infections without completely blocking the immune signal.[7][8][9][10] This action is independent of the pathogen type.[7][11]

Data Presentation

Table 1: General Storage Recommendations for Synthetic Peptides like this compound

FormConditionTemperatureRecommended DurationKey Considerations
Lyophilized Long-Term-20°C to -80°CMonths to Years[12][13]Protect from moisture and light.[1][4] Allow vial to reach room temperature in a desiccator before opening.[5][4]
Short-Term4°CDays to Weeks[5][3]Keep tightly sealed and desiccated.
Reconstituted Long-Term-20°C to -80°CWeeks to Months[5]Aliquot to avoid freeze-thaw cycles.[2] Stability is sequence-dependent.[4]
Short-Term2°C to 8°CUp to 1 WeekUse sterile buffer (pH 5-6).[3] Avoid microbial contamination.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Peptide won't dissolve - Incorrect solvent.- Peptide has aggregated.- Concentration is too high.- Review the peptide's properties (hydrophobicity, charge) to select a more appropriate solvent (e.g., dilute acetic acid for basic peptides, dilute ammonia for acidic ones).- Try gentle warming or sonication.[5]- Attempt to dissolve at a lower concentration.
Cloudy or precipitated solution - Low peptide stability at the solution pH or temperature.- Microbial contamination.- The solution may be supersaturated.- Check the pH of the solution; peptides are often most stable at pH 5-6.[3]- Use sterile buffers and handling techniques.[1]- Do not use a solution that appears cloudy or has precipitates.[13]
Loss of activity / Inconsistent results - Peptide degradation due to improper storage.- Multiple freeze-thaw cycles.- Oxidation of sensitive amino acids (Cys, Met, Trp).- Adsorption of the peptide to the vial surface.[4]- Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture.[2]- Aliquot reconstituted solutions to minimize freeze-thaw cycles.- For sensitive peptides, use degassed buffers and consider purging vials with inert gas.- Use low-protein-binding tubes or glass vials for hydrophobic peptides.[4]

Experimental Protocols

Protocol: General Reconstitution of Lyophilized this compound

This protocol provides a general workflow for solubilizing lyophilized peptides. The optimal solvent must be determined based on the specific properties of this compound.

Materials:

  • Vial of lyophilized this compound

  • Appropriate solvent (e.g., sterile distilled water, sterile 0.1% acetic acid, or another suitable buffer)

  • Low-protein-binding polypropylene or glass vials

  • Sterile pipette tips

  • Vortex mixer (optional)

  • Bath sonicator (optional)

  • Desiccator

Methodology:

  • Equilibration: Before opening, place the vial of lyophilized this compound in a desiccator and allow it to warm to room temperature. This critical step prevents condensation and moisture contamination.[5][3][4]

  • Solvent Selection: Based on the known properties of this compound or preliminary solubility tests, select an appropriate sterile solvent. For a new peptide, sterile water is a common starting point.[3]

  • Reconstitution:

    • Carefully uncap the vial.

    • Add the desired volume of the selected solvent to the vial to achieve a stock solution at a higher concentration than required for the final assay.[3]

    • Replace the cap and gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Assessing Solubility:

    • If the peptide does not fully dissolve, a brief sonication (5-10 minutes) in a water bath may be helpful.[5] Avoid excessive heating of the sample.

    • If solubility remains an issue, consider trying a different solvent on a small test amount of the peptide.

  • Storage of Stock Solution:

    • Once the peptide is fully dissolved, it is ready for use.

    • For storage, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C. Avoid using frost-free freezers due to their temperature fluctuations.[14]

Visualizations

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Use & Storage Receive Receive Lyophilized This compound Equilibrate Equilibrate Vial in Desiccator Receive->Equilibrate Store at -80°C Weigh Weigh Peptide Quickly Equilibrate->Weigh AddSolvent Add Sterile Solvent Weigh->AddSolvent Dissolve Gently Mix (Vortex/Sonicate) AddSolvent->Dissolve Check Check for Complete Dissolution Dissolve->Check Use Use in Experiment Immediately Check->Use Yes Aliquot Aliquot into Single-Use Volumes Check->Aliquot Yes Store Store Aliquots at -80°C Aliquot->Store Avoid Freeze-Thaw

Caption: Experimental workflow for handling this compound from receipt to storage.

G cluster_membrane T-Cell Membrane TCR TCR CD28 CD28 Dimer Activation T-Cell Activation & Inflammatory Response CD28->Activation Leads to APC APC (Antigen Presenting Cell) APC->TCR Antigen Presentation B7 B7 Ligand APC->B7 B7->CD28:p1 Co-stimulation (Signal 2) This compound This compound This compound->CD28:p2 Binds to Dimer Interface Modulation Modulation of Inflammation Activation->Modulation Inhibited by This compound

Caption: Simplified signaling pathway showing this compound's mechanism of action.

References

How to control for batch-to-batch variability of Reltecimod

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for batch-to-batch variability of Reltecimod. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic peptide that acts as a selective T-cell costimulation blocker.[1] Its primary mechanism of action is to bind to the dimer interface of the CD28 receptor expressed on T-cells.[1][2] This interaction modulates the acute inflammatory response that can lead to systemic organ failure in conditions like necrotizing soft tissue infections (NSTI).[1][2] By attenuating, but not completely inhibiting, this critical co-stimulatory pathway, this compound helps to control the dysregulated immune response.[3] this compound is also known by the code designation AB103.[4][5]

Q2: What are the potential sources of batch-to-batch variability in this compound?

As a synthetic peptide, batch-to-batch variability in this compound can arise from several sources throughout the manufacturing process. These include:

  • Raw Materials: Variations in the quality and purity of the amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).

  • Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated sequences.

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence.

  • Purification: Differences in the efficiency of purification processes, such as high-performance liquid chromatography (HPLC), can result in varying levels of process-related impurities.

  • Lyophilization and Handling: Variations in the final lyophilization process can affect the water content and stability of the peptide. Inconsistent handling and storage can also contribute to degradation.

Q3: What are the critical quality attributes (CQAs) to monitor for this compound to ensure batch consistency?

To ensure the consistency and quality of each batch of this compound, the following CQAs should be rigorously monitored:

  • Identity: Confirmation of the correct amino acid sequence and molecular weight.

  • Purity: Assessment of the percentage of the desired peptide and the levels of impurities.

  • Potency: Measurement of the biological activity of this compound, which is its ability to modulate the CD28 signaling pathway.

  • Structure: Characterization of the primary and potentially higher-order structure.

  • Quantity: Accurate determination of the peptide content.

  • Physicochemical Properties: Appearance, solubility, and water content.

Troubleshooting Guides

Problem: I am observing inconsistent results in my in vitro/in vivo experiments with different batches of this compound.

This is a common issue that can often be attributed to batch-to-batch variability. The following troubleshooting steps and analytical checks can help identify the root cause.

Step 1: Verify the Identity and Purity of Each Batch

It is crucial to confirm that each batch of this compound meets the required specifications for identity and purity.

Experimental Protocol: Identity and Purity Analysis

  • Mass Spectrometry (MS) for Identity:

    • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

    • Procedure:

      • Reconstitute a small amount of each this compound batch in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

      • Analyze the samples on the mass spectrometer to determine the molecular weight.

    • Acceptance Criteria: The observed molecular weight should be within a narrow range of the theoretical molecular weight of this compound (C₄₆H₇₂N₁₀O₁₅S; Molecular Weight: 1037.19 g/mol ).[5]

  • High-Performance Liquid Chromatography (HPLC) for Purity:

    • Method: Reversed-Phase HPLC (RP-HPLC) is a standard method for assessing the purity of peptides.

    • Procedure:

      • Develop a stability-indicating HPLC method capable of separating this compound from its potential impurities.

      • Prepare solutions of each this compound batch at a known concentration.

      • Inject the samples onto the HPLC system.

      • Analyze the resulting chromatograms to determine the peak area of this compound relative to the total peak area.

    • Acceptance Criteria: The purity of each batch should meet the pre-defined specification (e.g., >98%).

Data Presentation: Batch-to-Batch Purity and Identity Comparison

Batch NumberObserved Molecular Weight ( g/mol )Purity by HPLC (%)
Batch A1037.1598.5
Batch B1037.2196.2
Batch C1037.1899.1
Specification 1037.2 ± 0.5 ≥98.0

In this example, Batch B falls below the purity specification, which could explain inconsistent experimental results.

Step 2: Quantify the Peptide Content of Each Batch

Lyophilized peptides can contain varying amounts of water and counter-ions, which can affect the actual peptide concentration in your experiments.

Experimental Protocol: Peptide Content Analysis

  • Amino Acid Analysis (AAA):

    • Method: This is the gold standard for determining peptide content.

    • Procedure:

      • Hydrolyze a known weight of each this compound batch to its constituent amino acids.

      • Separate and quantify the amino acids using a suitable analytical method (e.g., ion-exchange chromatography with post-column ninhydrin detection or pre-column derivatization followed by RP-HPLC).

      • Calculate the peptide content based on the amount of each amino acid detected.

Data Presentation: Batch-to-Batch Peptide Content Comparison

Batch NumberPeptide Content by AAA (%)
Batch A85.3
Batch B78.9
Batch C88.1
Specification ≥80.0

In this example, Batch B has a lower peptide content, which would lead to a lower effective concentration in experiments if not accounted for.

Step 3: Assess the Biological Activity (Potency) of Each Batch

Even if batches have similar purity and peptide content, differences in their biological activity can lead to inconsistent results. A cell-based potency assay is essential to confirm consistent biological performance.

Experimental Protocol: Cell-Based Potency Assay

  • Principle: Measure the ability of this compound to modulate the CD28-mediated co-stimulation of T-cells. This can be assessed by measuring the inhibition of cytokine production (e.g., IL-2) in a T-cell activation assay.

  • Procedure:

    • Culture a suitable T-cell line (e.g., Jurkat cells) or primary T-cells.

    • Stimulate the T-cells with a combination of a primary T-cell receptor (TCR) activator (e.g., anti-CD3 antibody) and a CD28 co-stimulator (e.g., anti-CD28 antibody or B7-expressing cells).

    • Treat the stimulated cells with a dilution series of each this compound batch.

    • After an appropriate incubation period, measure the concentration of a key cytokine (e.g., IL-2) in the cell culture supernatant using an ELISA.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each batch.

Data Presentation: Batch-to-Batch Potency Comparison

Batch NumberIC₅₀ (nM)
Batch A15.2
Batch B25.8
Batch C14.9
Specification 10 - 20

In this example, Batch B shows a significantly higher IC₅₀, indicating lower potency, which would likely lead to reduced efficacy in experiments.

Visualizations

This compound Quality Control Workflow

G This compound Quality Control Workflow cluster_0 Batch Receipt and Initial Checks cluster_1 Analytical Characterization cluster_2 Biological Activity Assessment cluster_3 Decision cluster_4 Outcome A This compound Batch B Appearance and Solubility Testing A->B C Identity Confirmation (Mass Spectrometry) B->C D Purity Assessment (RP-HPLC) C->D E Peptide Content (Amino Acid Analysis) D->E F Cell-Based Potency Assay (e.g., IL-2 Inhibition) E->F G Meets Specifications? F->G H Release for Experimental Use G->H Yes I Reject Batch G->I No

Caption: Workflow for the quality control of this compound batches.

Modulatory Action of this compound on the CD28 Signaling Pathway

G Modulatory Action of this compound on CD28 Signaling cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell B7 B7 Ligand CD28 CD28 Receptor B7->CD28 Binds PI3K PI3K Activation CD28->PI3K Lck Lck Activation CD28->Lck Downstream Downstream Signaling (e.g., IL-2 Production) PI3K->Downstream Lck->Downstream This compound This compound This compound->CD28 Binds and Modulates

References

Optimizing flow cytometry panels for studying Reltecimod's effects on immune cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting flow cytometry experiments to investigate the immunomodulatory effects of Reltecimod.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism and its study using flow cytometry.

Q1: What is this compound and what is its mechanism of action? this compound is a small synthetic peptide that modulates the host's immune response.[1] Its primary mechanism involves binding to the dimer interface of the CD28 receptor on T-cells.[2][3] This interaction does not block but rather attenuates CD28/B7 co-stimulatory signaling, which is crucial for T-cell activation and the subsequent release of pro-inflammatory cytokines.[4][5] By modulating this early step in the T-cell response, this compound aims to control the hyperinflammatory cascade seen in conditions like necrotizing soft tissue infections (NSTI) and sepsis, without causing broad immunosuppression.[1][2]

Q2: Which immune cell populations are most relevant to study when investigating this compound's effects? Given its mechanism, the primary targets for analysis are T-cells . However, because this compound is designed to quell a systemic inflammatory response, it is also crucial to study monocytes and neutrophils , which are key players in the innate immune response characteristic of sepsis and severe infections.[5][6]

  • T-Cells: To directly assess the impact on the drug's target. Key subsets include CD4+ (helper) and CD8+ (cytotoxic) T-cells.[7][8]

  • Monocytes: To understand downstream effects on the innate immune system. Monocyte activation is a critical component of the inflammatory response in sepsis.[9][10]

  • Neutrophils: As first responders in bacterial infections, their activation state is a key indicator of the inflammatory environment that this compound aims to modulate.[11][12]

Q3: What are the expected effects of this compound on immune cells in a flow cytometry assay? this compound is expected to attenuate T-cell activation.[4] Therefore, in an in vitro stimulation assay (e.g., using anti-CD3/CD28 antibodies or bacterial superantigens), treatment with this compound is expected to result in:

  • Reduced expression of early T-cell activation markers like CD69 and CD25 (IL-2Rα).

  • Decreased expression of later activation markers such as HLA-DR and CD38.[13]

  • Potentially reduced T-cell proliferation.

  • Modulated cytokine production (requires intracellular staining).

Effects on monocytes and neutrophils would be downstream and may manifest as a reduction in their activation state, indicated by changes in surface markers like CD11b, CD86, and CD66b.[12]

Section 2: Designing Optimized Flow Cytometry Panels

Optimizing your antibody panel is critical for obtaining high-quality, reproducible data. The following tables provide recommended starting panels for studying key immune cell populations.

T-Cell Activation and Differentiation Panel

This panel is designed to identify major T-cell subsets and quantify their activation and differentiation status.

MarkerFluorochrome SuggestionPurposeCell Population
Viability Dyee.g., Ghost Dye™ Violet 510Exclude dead cellsAll
CD3e.g., APC-R700Pan T-Cell MarkerT-Cells
CD4e.g., BUV395Helper T-Cell LineageT-Helper Cells
CD8e.g., BUV496Cytotoxic T-Cell LineageT-Cytotoxic Cells
CD69e.g., PEEarly Activation MarkerActivated T-Cells
CD25 (IL-2Rα)e.g., APCEarly/Mid Activation MarkerActivated T-Cells, Tregs
HLA-DRe.g., FITCLate Activation MarkerActivated T-Cells
CD45RAe.g., PE-Cy7Naïve/Effector MarkerT-Cell Subsets
CCR7 (CD197)e.g., BV786Naïve/Memory MarkerT-Cell Subsets
Monocyte Subset and Activation Panel

This panel identifies the three main monocyte subsets (classical, intermediate, non-classical) and assesses their activation.

MarkerFluorochrome SuggestionPurposeCell Population
Viability Dyee.g., Ghost Dye™ Violet 510Exclude dead cellsAll
CD45e.g., APC-H7Pan-Leukocyte MarkerLeukocytes
CD14e.g., FITCMonocyte MarkerMonocytes
CD16e.g., PerCP-Cy5.5Subset IdentificationIntermediate/Non-Classical Monocytes
HLA-DRe.g., PEAntigen Presentation/ActivationMonocytes
CD86e.g., APCCo-stimulatory/Activation MarkerMonocytes
CD11be.g., PE-Cy7Adhesion/Activation MarkerMonocytes, Neutrophils
CCR2e.g., BV605Classical Monocyte MarkerClassical Monocytes
Neutrophil Activation Panel

This panel is focused on identifying neutrophils and measuring key markers of activation and degranulation.

MarkerFluorochrome SuggestionPurposeCell Population
Viability Dyee.g., Ghost Dye™ Violet 510Exclude dead cellsAll
CD45e.g., APC-H7Pan-Leukocyte MarkerLeukocytes
CD16e.g., PerCP-Cy5.5Neutrophil MarkerNeutrophils
CD66be.g., APCGranulocyte/Activation MarkerNeutrophils
CD11be.g., PE-Cy7Adhesion/Upregulated on ActivationNeutrophils
CD62Le.g., FITCAdhesion/Shed upon ActivationNeutrophils
CD63e.g., PEDegranulation MarkerActivated Neutrophils

Section 3: Experimental Protocols

Protocol: In Vitro T-Cell Activation Assay with Human PBMCs

This protocol details a common method to assess the effect of this compound on T-cell activation.

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound (at desired concentrations)

  • T-Cell stimulation agents (e.g., Anti-CD3/Anti-CD28 antibodies, T-Cell TransAct™).[13][14]

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Pre-titrated fluorescently conjugated antibodies (see T-Cell Panel above)

  • Viability Dye

  • 96-well U-bottom plates

2. Cell Culture and Stimulation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in complete RPMI medium and count. Adjust cell density to 1 x 10^6 cells/mL.

  • Plate 100 µL of cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Add this compound at various concentrations to the appropriate wells. Include a vehicle-only control. Pre-incubate for 1-2 hours at 37°C, 5% CO2.

  • Add stimulation agents (e.g., pre-coated anti-CD3/soluble anti-CD28) to the wells. Include an unstimulated control.

  • Incubate for 24-48 hours at 37°C, 5% CO2.

3. Antibody Staining:

  • Harvest cells into FACS tubes or a V-bottom plate. Centrifuge at 300 x g for 5 minutes.

  • Wash cells with 2 mL of cold PBS. Centrifuge and decant supernatant.

  • Stain for viability: Resuspend cells in 100 µL of PBS containing the viability dye. Incubate for 20 minutes at 4°C in the dark.

  • Wash cells with 2 mL of FACS buffer. Centrifuge and decant.

  • Block Fc receptors: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc blocking reagent. Incubate for 10 minutes at 4°C.

  • Prepare the antibody cocktail containing all surface markers at their pre-titrated optimal concentrations.

  • Add 50 µL of the antibody cocktail to the cells. Vortex gently.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with 2 mL of FACS buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer for acquisition.

4. Flow Cytometry Acquisition:

  • Use single-stained controls (beads or cells) for each fluorochrome to calculate the compensation matrix.

  • Use unstained and Fluorescence Minus One (FMO) controls to set gates correctly.

  • Acquire samples on the flow cytometer, ensuring consistent settings across all samples. Collect an adequate number of events (e.g., >50,000 live, single cells).

Section 4: Troubleshooting Guide

Q1: I am seeing weak or no signal for my target marker. What should I do?

  • Check Antibody Titration: The antibody may be too dilute. Always titrate each new antibody lot to determine the optimal concentration for your specific cell type and protocol.

  • Verify Target Expression: Confirm that your cell type is expected to express the target antigen. For activation markers, expression may require cell stimulation.

  • Check Fluorochrome Brightness: Pair markers with low expression levels (rare antigens) with bright fluorochromes (e.g., PE, APC).

  • Assess Cell Viability: Dead cells can non-specifically bind antibodies and lose antigen expression. Ensure you are gating on a viable cell population.

  • Review Fixation/Permeabilization (for intracellular targets): If staining for intracellular cytokines, ensure your fixation and permeabilization protocol is appropriate for the target and does not quench the fluorochrome's signal. Tandem dyes can be particularly sensitive to fixation agents.[15]

Q2: My data has high background fluorescence. How can I reduce it?

  • Use an Fc Block: Immune cells, particularly monocytes, express Fc receptors that can non-specifically bind antibodies. Always pre-incubate your cells with an Fc blocking solution.

  • Wash Adequately: Ensure sufficient washing steps are performed after antibody incubation to remove unbound antibodies. Consider adding a small amount of detergent to the wash buffer.[15]

  • Titrate Antibodies: Using too much antibody is a common cause of high background. Perform proper titration to find the concentration that provides the best signal-to-noise ratio.

  • Check for Dead Cells: Dead cells are "sticky" and contribute significantly to background. Use a viability dye to exclude them from your analysis.

  • Use Isotype Controls Correctly: Isotype controls can help determine if background is due to non-specific binding to Fc receptors. However, they should be used judiciously and at the same concentration as the primary antibody.

Q3: My compensation looks incorrect, and populations are skewed. What went wrong?

  • Use the Right Controls: The single-stain compensation control must use the exact same fluorochrome as the experimental sample. Using FITC to compensate for GFP, for example, will lead to errors.[16][17]

  • Controls Must Be Bright Enough: The positive population in your compensation control should be at least as bright as any signal you expect in your fully stained sample. Dim controls lead to under-compensation.[18]

  • Treat Controls and Samples Identically: Your single-stain controls must undergo the same processing as your experimental samples, including fixation and permeabilization steps, as these can alter the spectral properties of fluorochromes.[16][17]

  • Check Instrument Settings: Compensation is dependent on instrument voltages (PMT settings). Do not change voltages after the compensation matrix has been calculated and applied.[19]

  • Review Tandem Dye Quality: Tandem dyes (e.g., PE-Cy7, APC-H7) can degrade over time with exposure to light and fixation, leading to uncoupling and incorrect spectral signatures. Use fresh, high-quality reagents and store them properly.[19]

Section 5: Visualizations

This compound Mechanism of Action

Reltecimod_MoA cluster_TCell T-Cell APC pMHC TCR TCR APC->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 Dimer B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation (Cytokine Release, Proliferation) CD28->Activation This compound This compound This compound->CD28 Binds to Dimer Interface & Modulates Signal 2

Caption: this compound binds to the CD28 dimer, modulating co-stimulation (Signal 2) and T-cell activation.

Experimental Workflow for Flow Cytometry

Flow_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Isolate PBMCs B 2. Stimulate Cells (± this compound) A->B C 3. Stain Cells (Viability, Surface Abs) B->C F 6. Acquire Samples C->F D 4. Prepare Controls (Unstained, Single-Stains, FMOs) E 5. Set Compensation & Voltages D->E E->F G 7. Apply Compensation F->G H 8. Gate Populations (Live -> Singles -> T-Cells) G->H I 9. Quantify Marker Expression & Frequencies H->I

Caption: Standard workflow from sample preparation and acquisition to final data analysis.

Troubleshooting Logic for Weak Signal

Troubleshooting_Logic start Problem: Weak or No Signal q1 Is the target an activation marker? start->q1 a1_yes Ensure cells were properly stimulated. q1->a1_yes Yes q2 Was the antibody titrated? q1->q2 No a1_yes->q2 a2_no Titrate antibody to find optimal concentration. q2->a2_no No q3 Is the fluorochrome bright enough for the antigen density? q2->q3 Yes a2_no->q3 a3_no Re-design panel: Use bright dye for low-expression marker. q3->a3_no No end Signal Improved q3->end Yes a3_no->end

Caption: A logical progression for troubleshooting issues related to weak fluorescent signals.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Reltecimod and Other Immunomodulators in Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host immune response to infection leading to life-threatening organ dysfunction. The quest for effective treatments has led to the development of various immunomodulatory agents aimed at restoring immune homeostasis. This guide provides an objective comparison of the novel immunomodulator, Reltecimod, with other prominent immunomodulatory agents used in the management of sepsis, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a synthetic peptide that modulates the CD28 co-stimulatory pathway on T-cells, has shown promise in resolving organ dysfunction in patients with severe infections that can lead to sepsis.[1][2][3] This guide compares its efficacy with established and investigational immunomodulators, including anti-TNF agents, interleukin-1 receptor antagonists (IL-1RA), corticosteroids, granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-7 (IL-7). The comparison is based on key clinical outcomes such as mortality rates and the resolution of organ dysfunction, drawing from placebo-controlled trials.

Quantitative Data Comparison

The following tables summarize the efficacy of this compound and other immunomodulators in clinical trials involving patients with sepsis or conditions leading to sepsis. It is important to note that these are not from head-to-head trials and patient populations may vary.

Table 1: Efficacy of Immunomodulators on Mortality in Sepsis

ImmunomodulatorTrial/StudyPatient Populationn28-Day Mortality (Treatment)28-Day Mortality (Placebo)Relative Risk Reduction/Odds Ratio
This compound ACCUTE (in NSTI)Necrotizing Soft Tissue Infection with organ dysfunction29015%15%No significant difference
Anti-TNF-α mAb Meta-analysisSepsis8,89635.2%37.5%RR 0.93 (95% CI 0.88-0.98)[4]
Anakinra (IL-1RA) Re-analysis of Phase IIISepsis with HBD/DIC4334.6%64.7%47% reduction[5]
Corticosteroids Meta-analysisSepsis/Septic Shock3,418 (treatment), 3,416 (control)31.0%35.5%RR 0.88 (95% CI 0.79-0.98)[6]
GM-CSF Meta-analysisSepsis2,380No significant differenceNo significant differenceRR 0.93 (95% CI 0.79-1.11)[7]
IL-7 IRIS-7Septic Shock with lymphopenia27Not powered for mortalityNot powered for mortalityN/A

HBD/DIC: Hepatic and Biliary Dysfunction/Disseminated Intravascular Coagulation NSTI: Necrotizing Soft Tissue Infection RR: Relative Risk

Table 2: Efficacy of Immunomodulators on Organ Dysfunction in Sepsis

ImmunomodulatorTrial/StudyPatient PopulationKey Organ Dysfunction EndpointOutcome (Treatment vs. Placebo)
This compound ACCUTE (in NSTI)Necrotizing Soft Tissue Infection with organ dysfunctionResolution of organ dysfunction by Day 1470.9% vs. 53.4% (p=0.005)[8]
Corticosteroids Meta-analysisSepsisReduction in SOFA score at 7 daysWeighted Mean Difference: -1.47 (95% CI -2.01 to -0.92)
GM-CSF Meta-analysisSepsisIncreased rate of reversal from infectionRR 1.34 (95% CI 1.11 to 1.62)[9]

SOFA: Sequential Organ Failure Assessment

Signaling Pathways and Mechanisms of Action

The efficacy of these immunomodulators stems from their distinct mechanisms of action, targeting different aspects of the dysregulated immune response in sepsis.

This compound (CD28 Modulator)

This compound is a synthetic peptide that binds to the dimer interface of the CD28 receptor on T-cells.[1] This modulation of the CD28 co-stimulatory signal attenuates the hyperinflammatory response without causing broad immunosuppression.[2][3]

Reltecimod_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) TCR TCR Inflammatory_Cytokines Inflammatory Cytokine Production CD28->Inflammatory_Cytokines Activates Antigen Antigen Antigen->TCR Signal 1 This compound This compound This compound->CD28 Modulates

Caption: this compound modulates the CD28 co-stimulatory signal on T-cells.

Anti-TNF Agents

These agents, typically monoclonal antibodies or soluble receptors, neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a key mediator in the early stages of sepsis.

AntiTNF_Mechanism TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Inflammation Pro-inflammatory Signaling Cascade TNFR->Inflammation Activates AntiTNF Anti-TNF Agent AntiTNF->TNFa Neutralizes

Caption: Anti-TNF agents neutralize TNF-α, inhibiting downstream inflammation.

Interleukin-1 Receptor Antagonists (e.g., Anakinra)

Anakinra is a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1RA). It competitively inhibits the binding of the pro-inflammatory cytokines IL-1α and IL-1β to their receptor, thereby dampening the inflammatory cascade.

IL1RA_Mechanism IL1 IL-1α / IL-1β IL1R IL-1 Receptor IL1->IL1R Binds Inflammation Pro-inflammatory Signaling IL1R->Inflammation Activates Anakinra Anakinra (IL-1RA) Anakinra->IL1R Blocks

Caption: Anakinra blocks the IL-1 receptor, preventing pro-inflammatory signaling.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

GM-CSF is a cytokine that can enhance the function of innate immune cells, such as neutrophils and monocytes. In sepsis, it is investigated for its potential to reverse sepsis-induced immunosuppression.

GMCSF_Mechanism GMCSF GM-CSF GMCSFR GM-CSF Receptor GMCSF->GMCSFR Binds Myeloid_Cells Neutrophils, Monocytes GMCSFR->Myeloid_Cells Stimulates Immune_Function Enhanced Phagocytosis & Antigen Presentation Myeloid_Cells->Immune_Function Leads to IL7_Mechanism IL7 IL-7 IL7R IL-7 Receptor IL7->IL7R Binds Lymphocytes T-Cells, B-Cells IL7R->Lymphocytes Stimulates Proliferation_Survival Increased Proliferation & Survival Lymphocytes->Proliferation_Survival Leads to ACCUTE_Workflow Patient_Screening Patient Screening (NSTI with Organ Dysfunction) Randomization Randomization (1:1) Patient_Screening->Randomization Intervention Single IV Dose This compound (0.5 mg/kg) Randomization->Intervention Control Single IV Dose Placebo Randomization->Control Standard_of_Care Standard of Care for all patients (Surgery, Antibiotics, Supportive Care) Intervention->Standard_of_Care Control->Standard_of_Care Follow_up Follow-up to Day 90 Standard_of_Care->Follow_up Endpoints Primary: NICCE Secondary: Resolution of Organ Dysfunction, 90-day mortality Follow_up->Endpoints

References

A Comparative Analysis of Reltecimod and Anti-TNF Alpha Therapy in Preclinical Models of Septic Shock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two therapeutic strategies for septic shock, Reltecimod and anti-Tumor Necrosis Factor (TNF) alpha therapy, based on available preclinical data. While direct head-to-head comparative studies in a single septic shock model are not available in the published literature, this document synthesizes findings from various preclinical studies to offer insights into their respective mechanisms of action and efficacy.

Executive Summary

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Septic shock, a subset of sepsis, is characterized by profound circulatory, cellular, and metabolic abnormalities, leading to a significantly increased risk of mortality. The pathophysiology of septic shock involves a complex interplay of pro-inflammatory and anti-inflammatory responses, with cytokines such as TNF-alpha playing a central role in the initial hyper-inflammatory phase. This has led to the development of therapies targeting specific components of the immune response.

This guide focuses on two such therapies:

  • This compound (formerly AB103): A novel synthetic peptide that modulates the T-cell co-stimulatory pathway.

  • Anti-TNF alpha therapy: A class of biologic drugs that neutralize the activity of TNF-alpha.

Due to the absence of direct comparative preclinical studies, this guide will present the available data for each therapeutic agent separately, with a clear delineation of the experimental models and conditions.

Data Presentation

The following tables summarize quantitative data from various preclinical studies on this compound and anti-TNF alpha therapies in models of septic shock. It is crucial to note that the data presented for each drug are from different studies with distinct experimental protocols; therefore, a direct comparison of the absolute values may be misleading.

Table 1: Survival Outcomes in Animal Models of Sepsis
Therapeutic AgentSepsis ModelAnimal ModelDosage and AdministrationSurvival Rate (Treatment vs. Control)Source
This compound Cecal Ligation and Puncture (CLP)Mouse5 mg/kg, single intravenous dose, 1-2 hours post-infectionSignificantly greater survival compared to saline-treated controls.[1][2]Edgar et al. (2019)
E. coli PeritonitisMouseCombined with suboptimal antibiotics 4 hours post-infection100% survival vs. 20% with antibiotics alone.[2]Edgar et al. (2019)
Lipopolysaccharide (LPS) Induced EndotoxemiaMouseSingle dose following LPS injection73% survival vs. 20% in controls.[2]Edgar et al. (2019)
Infliximab (Anti-TNFα)Cecal Ligation and Puncture (CLP)Rat7 mg/kg, intraperitoneal, 24 hours prior to CLPImproved survival.[3]Ozer et al. (2017)
Cecal Ligation and Puncture (CLP)Rat5 mg/kg, subcutaneous, 2 hours post-CLP37.5% survival vs. 0% in CLP group at 7 days.[4][5]Al-Harbi et al. (2022)
Etanercept (Anti-TNFα)Not directly evaluated for survival in the reviewed sepsis models.
Table 2: Modulation of Inflammatory Cytokines in Animal Models of Sepsis
Therapeutic AgentSepsis ModelAnimal ModelKey Cytokine FindingsSource
This compound Mouse models of lethal infectionMouseEarly (within 24h) decrease in cytokine/chemokine levels.[1][2]Edgar et al. (2019)
Human PBMCsIn vitroStrongly attenuated LPS-induced TNF-alpha and IL-6.[2]Edgar et al. (2019)
Infliximab (Anti-TNFα)Cecal Ligation and Puncture (CLP)RatBlocked CLP-induced increases in serum TNF-alpha, IL-1beta, and IL-6.[3]Ozer et al. (2017)
Cecal Ligation and Puncture (CLP)RatSignificant reduction in serum levels of TNF-alpha, IL-1beta, and IL-6 compared to untreated septic rats.[5]Al-Harbi et al. (2022)
Etanercept (Anti-TNFα)H1N1 Influenza InfectionMouseSignificantly inhibited the increase of TNF-alpha, IL-6, and IFN-gamma in lung tissue.[6]Liu et al. (2016)
TNF receptor-associated periodic syndrome (TRAPS)HumanIncreased plasma concentrations of TNF-alpha, possibly by increasing its stability.[7]Churchman et al. (2010)

Experimental Protocols

The two most common animal models used to study sepsis and septic shock are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis originating from a perforated bowel.

Methodology:

  • Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Surgical Preparation: The abdomen is shaved and disinfected.

  • Laparotomy: A midline incision is made through the skin and peritoneum to expose the cecum.

  • Cecal Ligation: The cecum is ligated with a suture at a specific distance from the distal end. The degree of ligation determines the severity of the resulting sepsis.

  • Puncture: The ligated portion of the cecum is punctured once or twice with a needle of a specific gauge. The size of the needle also influences the severity of sepsis. A small amount of fecal matter may be extruded to ensure patency.

  • Closure: The cecum is returned to the abdominal cavity, and the peritoneum and skin are closed with sutures or surgical clips.

  • Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation with warmed saline is administered subcutaneously or intraperitoneally. Analgesics are provided to minimize pain.

Lipopolysaccharide (LPS) Induced Sepsis Model

The LPS model induces a sterile, systemic inflammatory response by administering a component of the outer membrane of Gram-negative bacteria. This model is highly reproducible and allows for the study of the initial, hyper-inflammatory phase of sepsis.

Methodology:

  • LPS Preparation: Lyophilized LPS from a specific bacterial strain (e.g., E. coli O111:B4) is reconstituted in sterile, pyrogen-free saline to the desired concentration.

  • Administration: A specific dose of LPS is administered to the animal (typically a mouse or rat) via intraperitoneal or intravenous injection. The dose determines the severity of the resulting endotoxemia and septic shock.

  • Monitoring: Animals are closely monitored for signs of sepsis, including lethargy, piloerection, and changes in body temperature.

  • Sham Control: Control animals receive an injection of sterile saline.

Mandatory Visualization

Signaling Pathways

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) TCR TCR T-Cell_Activation T-Cell Activation & Pro-inflammatory Cytokine Release TCR->T-Cell_Activation CD28->T-Cell_Activation Antigen Antigen Antigen->TCR Signal 1 This compound This compound This compound->CD28 Modulates

Caption: this compound modulates T-cell activation by binding to CD28.

AntiTNF_Signaling_Pathway TNF_alpha TNF-alpha TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-kB, MAPK) TNFR->Signaling_Cascade Inflammation Pro-inflammatory Gene Expression & Cytokine Production Signaling_Cascade->Inflammation Anti_TNF_alpha Anti-TNF alpha Therapy Anti_TNF_alpha->TNF_alpha Neutralizes

Caption: Anti-TNF alpha therapy neutralizes TNF-alpha, preventing receptor binding.

Experimental Workflow

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Sepsis_Induction Induce Sepsis (CLP or LPS) Animal_Model->Sepsis_Induction Treatment_Groups Administer Treatment (this compound, Anti-TNF alpha, or Vehicle Control) Sepsis_Induction->Treatment_Groups Monitoring Monitor Survival and Clinical Signs Treatment_Groups->Monitoring Sample_Collection Collect Blood and Tissue Samples Monitoring->Sample_Collection Analysis Analyze Cytokine Levels, Organ Damage Markers, etc. Sample_Collection->Analysis

Caption: A generalized workflow for preclinical evaluation of sepsis therapies.

Conclusion

This guide provides a comparative overview of this compound and anti-TNF alpha therapy for septic shock based on available preclinical data. This compound acts by modulating T-cell co-stimulation, while anti-TNF alpha therapies directly neutralize a key pro-inflammatory cytokine. Both approaches have shown promise in preclinical models of sepsis by improving survival and reducing inflammatory markers.

References

A Tale of Two CD28 Modulators: A Comparative Analysis of Reltecimod and the Superagonist TGN1412

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – November 10, 2025 – In the landscape of immunomodulatory therapeutics, the CD28 receptor on T-cells has been a focal point of intense research and development. This guide provides a comprehensive comparative analysis of two agents that target this critical co-stimulatory molecule: Reltecimod, a novel peptide designed to modulate aberrant immune responses, and TGN1412, a CD28 superagonist infamous for its catastrophic first-in-human clinical trial. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, experimental data, and signaling pathways.

Executive Summary

This compound and TGN1412 represent two starkly contrasting approaches to modulating T-cell activity through the CD28 receptor. This compound, a synthetic peptide, acts as a selective T-cell co-stimulation blocker by binding to the dimer interface of CD28, thereby attenuating the hyperinflammatory response seen in conditions like necrotizing soft tissue infections (NSTI).[1][2] In contrast, TGN1412 is a humanized monoclonal antibody that acts as a superagonist, potently activating T-cells independent of T-cell receptor (TCR) engagement by binding to the C''D loop of CD28.[3][4][5][6][7] This fundamental difference in their interaction with CD28 leads to profoundly different immunological and clinical outcomes. While this compound has shown a favorable safety profile and potential efficacy in reducing organ dysfunction in critically ill patients, TGN1412 induced a life-threatening "cytokine storm" in healthy volunteers.[8][9]

Mechanism of Action and Binding Site

This compound is a small synthetic peptide that targets the homodimer interface of the CD28 receptor.[1][2] By binding to this site, it is hypothesized to induce conformational changes in the CD28 molecule that reduce its ability to bind to its natural ligands, B7-1 (CD80) and B7-2 (CD86), without completely blocking the interaction.[10] This modulatory action is thought to down-regulate the formation of the immunological synapse and subsequent downstream signaling, thereby attenuating excessive T-cell activation and the resulting inflammatory cascade.[8][10]

TGN1412 , on the other hand, is a monoclonal antibody that binds to a distinct epitope on the CD28 molecule known as the C''D loop.[3][4] This binding is unique to superagonistic antibodies and allows for the clustering of CD28 receptors in a manner that triggers potent T-cell activation, bypassing the need for a primary signal from the T-cell receptor (TCR).[3][5] This TCR-independent activation leads to a massive and uncontrolled proliferation of T-cells and a subsequent surge in cytokine production.[3][11]

Comparative Performance and Experimental Data

The divergent mechanisms of this compound and TGN1412 are reflected in their dramatically different performance in preclinical and clinical settings.

Clinical Trial Outcomes

The most striking comparison comes from their respective clinical trials.

This compound (ACCUTE Phase 3 Trial): In a Phase 3 randomized, double-blind, placebo-controlled study (ACCUTE) in patients with necrotizing soft tissue infections (NSTI), a single 0.5 mg/kg intravenous dose of this compound was administered.[9] The trial's primary endpoint was a composite of clinical outcomes. While the study did not meet its primary endpoint in the modified intent-to-treat (mITT) population, it did show a statistically significant improvement in the resolution of organ dysfunction in the per-protocol population.[9] Importantly, this compound was well-tolerated, with an adverse event profile similar to that of the placebo group.[12]

TGN1412 (Phase 1 Trial): The first-in-human trial of TGN1412 in 2006 resulted in a severe and life-threatening cytokine release syndrome (CRS), or "cytokine storm," in all six healthy volunteers who received the drug.[11][13] Within hours of administration of a 0.1 mg/kg dose, the subjects experienced multi-organ failure, requiring intensive care.[13] This catastrophic event highlighted critical differences in the immune response to TGN1412 between humans and the preclinical animal models used (cynomolgus macaques).

Cytokine Release Profile

The starkest quantitative difference between the two agents lies in their effect on cytokine levels.

This compound: While specific quantitative data on cytokine reduction from human clinical trials of this compound are not extensively published, preclinical studies in mouse models of lethal infection have shown that a single dose of this compound was associated with an early decrease in cytokine and chemokine levels within 24 hours.[8] In a Phase 2 trial for NSTI, it was noted that this compound treatment was associated with reduced cytokine levels compared to placebo, though specific values were not provided in the available literature.[10]

TGN1412: The TGN1412 clinical trial resulted in a massive release of pro-inflammatory cytokines. Peak plasma concentrations of key cytokines were reported to be extraordinarily high:

  • TNF-α: > 5000 pg/mL

  • IFN-γ: > 5000 pg/mL

  • IL-2: > 5000 pg/mL[14]

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have replicated this massive cytokine release, particularly when TGN1412 is immobilized to mimic cell surface presentation. In such assays, IL-2 release has been identified as a key predictive marker for a TGN1412-like response, with levels reaching 2894–6051 pg/mL.[15]

CytokineThis compound (Effect)TGN1412 (Peak Plasma Levels in Humans)TGN1412 (In Vitro PBMC Assay - Immobilized)
TNF-α Decrease (observed in preclinical models)> 5000 pg/mLSignificant release
IFN-γ Decrease (observed in preclinical models)> 5000 pg/mLSignificant release
IL-2 Not reported> 5000 pg/mL2894–6051 pg/mL
IL-6 Not reportedSignificant increaseSignificant release
IL-8 Not reportedSignificant increaseSignificant release
IL-10 Not reportedSignificant increaseSignificant release

Note: Quantitative data for this compound's effect on human cytokine levels is limited in the public domain.

Signaling Pathways

The distinct binding sites and mechanisms of action of this compound and TGN1412 translate into different intracellular signaling cascades.

This compound's Modulatory Pathway:

This compound's binding to the CD28 dimer interface is thought to allosterically modulate the receptor's conformation, thereby attenuating the signal transduction that follows the binding of B7 ligands. This leads to a dampened activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial for T-cell activation, proliferation, and cytokine production.

Reltecimod_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD28_dimer CD28 Dimer PI3K PI3K CD28_dimer->PI3K Activation (Reduced) B7 B7 Ligand B7->CD28_dimer Binding (Attenuated) This compound This compound This compound->CD28_dimer Binds to dimer interface Akt Akt PI3K->Akt Activation (Reduced) NFkB NF-κB Akt->NFkB Activation (Reduced) Cytokine_Production Cytokine Production NFkB->Cytokine_Production Transcription (Reduced)

This compound's proposed modulatory effect on the CD28 signaling pathway.

TGN1412's Superagonistic Pathway:

TGN1412's binding to the C''D loop of CD28 leads to potent, TCR-independent activation of downstream signaling. This involves the recruitment and activation of PI3K and subsequently the NF-κB pathway.[10][16][17][18] Notably, this superagonistic signaling does not lead to the phosphorylation of key TCR-proximal signaling molecules like TCRζ and ZAP-70, highlighting its unique, TCR-independent mechanism.[3]

TGN1412_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD28 CD28 PI3K PI3K CD28->PI3K Potent Activation TGN1412 TGN1412 TGN1412->CD28 Binds to C''D loop TCR TCR ZAP70 ZAP-70 TCR->ZAP70 No Activation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokine_Storm Cytokine Storm NFkB->Cytokine_Storm Massive Transcription

TGN1412's superagonistic activation of the CD28 signaling pathway.

Experimental Protocols

In Vitro Cytokine Release Assay (PBMC Stimulation)

This protocol is a generalized representation for assessing cytokine release from human peripheral blood mononuclear cells (PBMCs) upon stimulation with immunomodulatory agents.

Objective: To quantify the in vitro release of cytokines from human PBMCs following exposure to a test article.

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Human peripheral blood from healthy donors.

  • Test articles (this compound, TGN1412) and controls (e.g., isotype control for antibodies, vehicle for peptides).

  • 96-well tissue culture plates (flat-bottom).

  • Cytokine detection kits (e.g., ELISA or multiplex bead-based immunoassay).

Methodology:

  • PBMC Isolation: a. Dilute fresh human peripheral blood 1:1 with phosphate-buffered saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer containing plasma and platelets, and collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Cell Plating and Stimulation: a. Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI medium. b. For an aqueous phase assay , add 100 µL of the cell suspension to each well of a 96-well plate. Then add 100 µL of the test article at various concentrations (prepared in complete RPMI medium). c. For a solid phase (immobilized) assay (particularly relevant for antibodies like TGN1412): i. Coat the wells of a 96-well plate with the test article (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C. ii. Wash the wells three times with PBS to remove any unbound antibody. iii. Add 200 µL of the PBMC suspension to each coated well. d. Include appropriate controls: media alone (negative control), vehicle control, and a positive control (e.g., phytohemagglutinin (PHA) or anti-CD3/anti-CD28 beads).

  • Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, or 72 hours.

  • Supernatant Collection and Cytokine Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well. c. Analyze the supernatants for cytokine concentrations (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Experimental_Workflow Blood_Collection 1. Collect Human Peripheral Blood PBMC_Isolation 2. Isolate PBMCs (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cell_Plating 3. Plate PBMCs in 96-well plate PBMC_Isolation->Cell_Plating Stimulation 4. Add Test Article (this compound or TGN1412) Cell_Plating->Stimulation Incubation 5. Incubate at 37°C (24-72 hours) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis 7. Analyze Cytokines (ELISA / Multiplex) Supernatant_Collection->Cytokine_Analysis

References

Validating the Binding Affinity of Reltecimod to the CD28 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Reltecimod's binding to the CD28 receptor, a critical interaction for its immunomodulatory function. While specific quantitative binding affinity data for this compound is not publicly available, this document summarizes known information and compares it with an alternative CD28-targeting molecule, FR104, for which binding affinity has been experimentally determined. This guide also includes detailed, representative experimental protocols for measuring peptide-receptor binding affinities and visual diagrams to illustrate key concepts and workflows.

Introduction to this compound and the CD28 Receptor

This compound (formerly known as AB103 or p2TA) is a synthetic peptide designed to modulate the host's immune response by targeting the T-cell co-stimulatory receptor, CD28.[1][2][3] By binding to the dimer interface of CD28, this compound attenuates the acute inflammatory response, making it a potential therapeutic for conditions like necrotizing soft tissue infections (NSTI).[4][5][6][7] The CD28 receptor plays a pivotal role in T-cell activation, and its modulation can prevent the excessive cytokine release associated with severe inflammatory conditions.

Comparative Analysis of Binding Affinity

A direct quantitative comparison of the binding affinity of this compound to the CD28 receptor is challenging due to the absence of publicly available dissociation constants (Kd). However, we can compare the available information for this compound with that of FR104, a monovalent Fab' antibody fragment that also targets CD28.

MoleculeTypeTargetBinding Affinity (Kd)Method
This compound Synthetic PeptideCD28Not Publicly Available-
FR104 Monovalent Fab' AntibodyCD282.54 x 10-9 MSurface Plasmon Resonance (SPR)

Table 1: Comparison of Binding Affinities to the CD28 Receptor.

While a specific Kd value for this compound is not available, its biological activity in modulating the immune response suggests a significant interaction with the CD28 receptor.[4][8] For FR104, a specific binding affinity has been determined using Surface Plasmon Resonance, indicating a high-affinity interaction with the CD28 receptor.

Experimental Protocols for Determining Binding Affinity

To validate the binding affinity of a peptide like this compound to the CD28 receptor, several biophysical techniques can be employed. Below are detailed, representative protocols for three common methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant (Kd) of a peptide binding to the CD28 receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human CD28 protein

  • Synthetic peptide (e.g., this compound)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of CD28:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the recombinant CD28 protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell is prepared similarly but without the CD28 protein to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the synthetic peptide in running buffer over both the CD28-immobilized and reference flow cells.

    • Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases.

  • Regeneration:

    • After each peptide injection, inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of a peptide binding to the CD28 receptor.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human CD28 protein

  • Synthetic peptide (e.g., this compound)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Sample Preparation:

    • Dialyze both the CD28 protein and the peptide against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both protein and peptide solutions.

  • ITC Experiment:

    • Fill the sample cell with the CD28 protein solution.

    • Fill the injection syringe with the peptide solution at a concentration typically 10-20 times that of the protein.

    • Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to measure binding affinity through a competitive binding assay format.

Objective: To estimate the binding affinity (IC50, as an approximation of Kd) of a peptide to the CD28 receptor.

Materials:

  • 96-well microtiter plates

  • Recombinant human CD28 protein

  • Biotinylated peptide with known binding to CD28 (competitor)

  • Unlabeled synthetic peptide (e.g., this compound)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Plate Coating:

    • Coat the wells of a microtiter plate with recombinant CD28 protein.

    • Incubate and then wash the plate.

  • Blocking:

    • Block the remaining protein-binding sites in the wells with blocking buffer.

  • Competitive Binding:

    • Add a fixed concentration of the biotinylated competitor peptide along with varying concentrations of the unlabeled test peptide (this compound) to the wells.

    • Incubate to allow for competitive binding to the immobilized CD28.

  • Detection:

    • Wash the plate to remove unbound peptides.

    • Add streptavidin-HRP conjugate, which will bind to the captured biotinylated peptide.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

  • Measurement:

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the concentration of the unlabeled peptide.

    • Determine the concentration of the unlabeled peptide that inhibits 50% of the binding of the biotinylated peptide (IC50). This value can be used as an approximation of the binding affinity.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the CD28 signaling pathway, a typical SPR workflow, and the principle of a competitive ELISA.

cd28_signaling_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7 CD28 CD28 B7->CD28 Co-stimulation (Signal 2) TCR TCR PI3K PI3K Pathway TCR->PI3K Signal 1 CD28->PI3K This compound This compound This compound->CD28 Inhibition NFkB NF-κB Pathway PI3K->NFkB Cytokine Cytokine Production NFkB->Cytokine spr_workflow start Start immobilize Immobilize CD28 on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject measure Measure Association/ Dissociation inject->measure regenerate Regenerate Surface measure->regenerate regenerate->inject Multiple Concentrations analyze Analyze Data (Kd) regenerate->analyze end End analyze->end competitive_elisa cluster_well Microtiter Well CD28 Immobilized CD28 Biotin_this compound Biotinylated Competitor Peptide Biotin_this compound->CD28 Binds This compound This compound (Test Peptide) This compound->CD28 Competes for Binding Streptavidin_HRP Streptavidin-HRP Streptavidin_HRP->Biotin_this compound Binds Signal Colorimetric Signal Streptavidin_HRP->Signal Substrate Substrate Substrate->Streptavidin_HRP Catalyzed by HRP

References

Reltecimod in Necrotizing Soft Tissue Infections: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Necrotizing soft tissue infections (NSTIs) are rapidly progressing bacterial infections characterized by extensive tissue necrosis and a high risk of morbidity and mortality.[1][2] The cornerstone of current standard of care for NSTI is prompt and aggressive surgical debridement, broad-spectrum antibiotic therapy, and intensive supportive care to manage systemic toxicity and organ dysfunction.[1][2][3] Despite these interventions, mortality rates remain high.[1] Reltecimod (formerly AB103) has emerged as a novel adjunctive therapy aimed at modulating the host's inflammatory response to the infection. This guide provides a detailed comparison of this compound with the standard of care in NSTI, supported by data from clinical trials.

Overview of this compound

This compound is a synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic.[4][5][6] Its mechanism of action involves binding to the dimer interface of CD28 on T-cells, thereby modulating the T-cell co-stimulatory pathway.[7][8] This action is intended to attenuate the dysregulated and excessive inflammatory response, often referred to as a "cytokine storm," which is a hallmark of severe infections like NSTI and a primary driver of organ failure.[6][7] By modulating this early step in the immune cascade, this compound aims to reduce the severity of organ dysfunction without causing broad immunosuppression.[7][9]

Standard of Care for NSTI

The established standard of care for necrotizing soft tissue infections is a multi-faceted approach that includes:

  • Early and Aggressive Surgical Debridement: This is the most critical component, involving the surgical removal of all necrotic and infected tissue.[1][2][10] Multiple debridements are often necessary to control the infection.[1]

  • Broad-Spectrum Antibiotics: Immediate administration of intravenous antibiotics is crucial to combat the causative bacteria.[1][3] The initial choice of antibiotics is typically broad to cover a range of potential pathogens and is later tailored based on culture results.[3]

  • Hemodynamic and Organ Support: Patients with NSTI frequently develop sepsis and multi-organ dysfunction, requiring intensive care unit (ICU) management. This includes fluid resuscitation, vasopressors to maintain blood pressure, mechanical ventilation, and renal replacement therapy as needed.[1]

Clinical Trial Data: this compound vs. Placebo in Conjunction with Standard of Care

The primary evidence for this compound's efficacy comes from a multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial (ACCUTE trial).[4][9] In this study, patients with NSTI received a single intravenous dose of this compound (0.5 mg/kg) or placebo within six hours of diagnosis, in addition to receiving the standard of care.[4][5]

Efficacy Endpoints

The following tables summarize the key quantitative outcomes from the ACCUTE trial. The study utilized two analysis populations: the modified Intent-to-Treat (mITT) population, which included all randomized patients who received the study drug, and the per-protocol (PP) population, which excluded patients with major protocol violations.[5]

Table 1: Necrotizing Infection Clinical Composite Endpoint (NICCE) Success [4][5]

PopulationThis compound (Success Rate)Placebo (Success Rate)P-value
mITT48.6%39.9%0.135
PP54.3%40.3%0.021

NICCE was a composite endpoint defined as being alive at day 28, requiring three or fewer debridements, having no amputation beyond the first operation, and resolution of organ dysfunction by day 14.[4][11]

Table 2: Resolution of Organ Dysfunction [4][5]

PopulationThis compound (Resolution Rate)Placebo (Resolution Rate)P-value
mITT65.1%52.6%0.041
PP70.9%53.4%0.005

Resolution of organ dysfunction was a key component of the composite endpoint and was also analyzed as a standalone outcome.[4]

Table 3: 28-Day Mortality [4][5]

Treatment GroupMortality Rate
This compound15%
Placebo15%

There was no difference in the 28-day mortality rate between the two groups.[4][5]

Experimental Protocols

ACCUTE Phase 3 Clinical Trial Methodology
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][5]

  • Patient Population: Adults with a surgical confirmation of necrotizing soft tissue infection and evidence of organ dysfunction, defined by a modified Sequential Organ Failure Assessment (mSOFA) score of ≥3.[4][5][12]

  • Intervention: A single intravenous dose of this compound (0.5 mg/kg) or a matching placebo administered within 6 hours of the initial surgical debridement.[4][13] All patients received the standard of care, including surgical debridement, antibiotics, and supportive therapy.[11]

  • Primary Endpoint: The primary endpoint was a composite of clinical parameters known as the Necrotizing Infection Clinical Composite Endpoint (NICCE). A patient was considered a "responder" if they met all of the following criteria:

    • Alive at Day 28.

    • Required three or fewer surgical debridements by Day 14.

    • Did not undergo amputation after the first surgical procedure.

    • Achieved resolution of organ dysfunction by Day 14, defined as a mSOFA score of ≤1 and a reduction of ≥3 points from baseline.[11]

  • Statistical Analysis: The primary analysis was conducted on the modified Intent-to-Treat (mITT) population. A pre-specified per-protocol (PP) analysis was also performed.[5]

Visualizations

Signaling Pathway of this compound

Reltecimod_Mechanism_of_Action cluster_APC APC cluster_T_Cell T-Cell APC Antigen Presenting Cell (APC) T_Cell T-Cell TCR TCR Activation T-Cell Activation CD28 CD28 MHC_Peptide MHC-Peptide MHC_Peptide->TCR Signal 1 (Antigen Recognition) B7 B7 B7->CD28 Signal 2 (Co-stimulation) This compound This compound This compound->CD28 Binds to dimer interface Modulation Modulation of Inflammatory Response This compound->Modulation Cytokine_Storm Cytokine Storm & Organ Dysfunction Activation->Cytokine_Storm Modulation->Cytokine_Storm Inhibits

Caption: this compound's mechanism of action in modulating T-cell activation.

Experimental Workflow of the ACCUTE Clinical Trial

ACCUTE_Trial_Workflow Screening Patient Screening (NSTI Diagnosis & mSOFA >= 3) Randomization Randomization (1:1) Screening->Randomization Reltecimod_Arm This compound (0.5 mg/kg) + Standard of Care Randomization->Reltecimod_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_up Follow-up (28 Days) Reltecimod_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Assessment: Necrotizing Infection Clinical Composite Endpoint (NICCE) Follow_up->Primary_Endpoint

Caption: Workflow of the ACCUTE Phase 3 clinical trial for this compound in NSTI.

Conclusion

The addition of a single dose of this compound to the standard of care for necrotizing soft tissue infections did not result in a statistically significant improvement in the primary composite endpoint in the modified Intent-to-Treat population of the ACCUTE trial.[4][5] However, a significant improvement in this endpoint was observed in the per-protocol analysis.[4][5]

Importantly, this compound was associated with a statistically significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[4][5][14] This suggests a potential benefit of this compound in mitigating the systemic effects of NSTI. There was no difference in 28-day mortality between the this compound and placebo groups.[4][5] this compound was well-tolerated, with an adverse event profile similar to that of the placebo.[14]

For researchers and drug development professionals, these findings indicate that while this compound did not meet its primary endpoint in the broader patient population, its positive effect on organ dysfunction warrants further investigation. Future studies could explore its efficacy in specific subgroups of NSTI patients or in different dosing regimens. The ACCUTE trial also highlights the challenges of conducting clinical trials in this severe and heterogeneous disease, and the importance of robust and clinically meaningful endpoints. The FDA has accepted the New Drug Application for this compound for the treatment of suspected organ dysfunction or failure in patients with NSTI, with a decision expected in late 2021.[7]

References

A Head-to-Head Comparison of Reltecimod and Other T-Cell Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Reltecimod with other T-cell modulators, supported by available experimental and clinical data. The content is intended for an audience with a background in immunology and drug development.

Introduction to T-Cell Modulation

T-cell modulation represents a cornerstone of modern immunotherapy, with applications spanning autoimmune diseases, organ transplantation, and severe inflammatory conditions. These therapies function by either suppressing or activating T-cell responses to achieve a therapeutic outcome. This guide focuses on a comparison of four key T-cell modulators: this compound, a novel CD28 mimetic peptide; Abatacept and Belatacept, both CTLA-4-Ig fusion proteins; and Alefacept, an LFA-3-IgG1 fusion protein. Each of these agents targets distinct aspects of T-cell activation and function, leading to different clinical profiles and applications.

Mechanism of Action and Signaling Pathways

The therapeutic effects of these modulators are dictated by their specific molecular targets and their impact on T-cell signaling cascades.

This compound is a synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic.[1][2] It binds to the dimer interface of CD28 on T-cells, thereby modulating the acute inflammation that can lead to systemic organ failure.[3][4] This action is thought to down-regulate the hyperinflammatory response seen in severe infections without causing complete immunosuppression.[5] While the precise downstream signaling consequences are not fully elucidated, its binding to the CD28 dimer interface is hypothesized to induce conformational changes that reduce its binding to B7 ligands, thereby attenuating T-cell co-stimulation.[5]

Abatacept and Belatacept are both CTLA-4-Ig fusion proteins. Abatacept consists of the extracellular domain of human cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) fused to a modified Fc portion of human IgG1.[6][7] Belatacept is a second-generation molecule with two amino acid substitutions in the CTLA-4 domain, resulting in a higher binding affinity for its ligands.[8][9] Both molecules function by binding to CD80 and CD86 on antigen-presenting cells (APCs), which competitively inhibits the binding of these co-stimulatory ligands to the CD28 receptor on T-cells.[6][10][11] This blockade of the CD28 co-stimulatory signal prevents full T-cell activation, leading to a state of anergy or non-responsiveness.[11][12] This inhibition ultimately leads to the downregulation of pro-inflammatory cytokine production and T-cell proliferation.[13][14]

Alefacept is a fusion protein composed of the extracellular domain of human leukocyte function-associated antigen-3 (LFA-3) fused to the Fc portion of human IgG1.[15][16] It has a dual mechanism of action. Firstly, it binds to the CD2 molecule on the surface of T-lymphocytes, blocking the interaction between CD2 and its natural ligand LFA-3 on APCs.[15][17] This interference inhibits T-cell activation and proliferation.[17] Secondly, the Fc portion of alefacept can bind to FcγRIII receptors on natural killer (NK) cells, leading to the apoptosis of memory-effector T-cells.[6][15]

Below are diagrams illustrating the signaling pathways affected by these T-cell modulators.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC MHC-Antigen TCR TCR APC->TCR Signal 1 B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation

Figure 1: Simplified T-Cell Activation Pathway.

Reltecimod_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 CD80/CD86 CD28 CD28 Dimer B7->CD28 Reduced Binding Activation T-Cell Activation (Modulated) CD28->Activation This compound This compound This compound->CD28 Binds to Dimer Interface

Figure 2: Mechanism of Action of this compound.

Abatacept_Belatacept_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 CD80/CD86 CD28 CD28 B7->CD28 Blocked Activation T-Cell Activation (Inhibited) Abatacept_Belatacept Abatacept / Belatacept (CTLA-4-Ig) Abatacept_Belatacept->B7 Binds

Figure 3: Mechanism of Action of Abatacept and Belatacept.

Alefacept_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell LFA3 LFA-3 CD2 CD2 LFA3->CD2 Blocked Activation T-Cell Activation (Inhibited) Apoptosis Apoptosis CD2->Apoptosis NK_Cell NK Cell NK_Cell->CD2 Induces Apoptosis Alefacept Alefacept (LFA-3-IgG1) Alefacept->CD2 Binds Alefacept->NK_Cell Binds via Fc

Figure 4: Mechanism of Action of Alefacept.

Comparative Data

The following tables summarize key quantitative data for this compound, Abatacept, Belatacept, and Alefacept, including their molecular characteristics, binding affinities, and clinical efficacy from pivotal trials.

Table 1: Molecular and Binding Characteristics

FeatureThis compoundAbataceptBelataceptAlefacept
Molecule Type Synthetic PeptideCTLA-4-Ig Fusion ProteinCTLA-4-Ig Fusion ProteinLFA-3-IgG1 Fusion Protein
Target CD28 Dimer InterfaceCD80/CD86CD80/CD86CD2
Binding Affinity (Kd) Micromolar range (exact value not published)[5]CD80: ~0.42 µM[18][19]Higher than Abatacept[9][20]CD2: 9–22 μM (for LFA-3)[20]

Table 2: Clinical Efficacy

DrugIndicationKey Clinical TrialEfficacy EndpointResult
This compound Necrotizing Soft Tissue Infections (NSTI)ACCUTE (Phase 3)[2][21][22]Resolution of organ dysfunction (Day 14, PP analysis)70.9% (this compound) vs. 53.4% (Placebo), P = 0.005
Abatacept Rheumatoid Arthritis (RA)AIM (Phase 3)[23]ACR20 Response (6 months)67.9% (Abatacept) vs. 39.7% (Placebo)
ATTAIN (Phase 3)[23]ACR20 Response (6 months)50.4% (Abatacept) vs. 19.5% (Placebo)
Belatacept Renal TransplantationBENEFIT (Phase 3)Patient/Graft Survival (12 months)95% (Belatacept) vs. 93% (Cyclosporine)
Acute Rejection (12 months)17% (Belatacept) vs. 7% (Cyclosporine)
Alefacept Plaque PsoriasisPhase 3 (IM)[6][24]PASI 75 Response (Week 14)33% (15mg Alefacept) vs. 8% (Placebo)
Phase 3 (IV, 2 courses)[25]PASI 75 Response40% (Alefacept) vs. 8% (Placebo)

Table 3: Safety and Adverse Events

DrugCommon Adverse Events (>5%)Serious Adverse Events
This compound Anemia, acute kidney injury, atrial fibrillation, peripheral edema[16]Not significantly different from placebo in the ACCUTE trial
Abatacept Headache, upper respiratory tract infection, nasopharyngitis, nausea[3][15][26]Serious infections (e.g., pneumonia, sepsis), malignancies[7][15]
Belatacept Anemia, diarrhea, urinary tract infection, constipation, nausea, vomiting, headache, peripheral edema[10]Post-transplant lymphoproliferative disorder (PTLD), particularly in EBV-seronegative patients; serious infections; malignancies[10][27]
Alefacept Pharyngitis, dizziness, cough, nausea, pruritus, myalgia, chills, injection site reactions[11][17][28]Lymphopenia (CD4+ count reduction), malignancies, serious infections, hypersensitivity reactions[1][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of these T-cell modulators are outlined below.

T-Cell Proliferation Assay

This assay is fundamental to assessing the inhibitory or modulatory effects of these drugs on T-cell activation.

T_Cell_Proliferation_Assay cluster_workflow T-Cell Proliferation Assay Workflow start Isolate T-Cells (e.g., from PBMCs) culture Culture T-Cells with Stimulant (e.g., anti-CD3/anti-CD28 antibodies or APCs) start->culture treat Treat with T-Cell Modulator (this compound, Abatacept, etc.) culture->treat incubate Incubate for 48-72 hours treat->incubate measure Measure Proliferation (e.g., [3H]-thymidine incorporation or CFSE dye dilution) incubate->measure end Analyze Data measure->end

Figure 5: Workflow for a T-Cell Proliferation Assay.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Further purify T-cells using negative selection magnetic beads.[4][17]

  • Cell Culture: Plate the purified T-cells in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.[17]

  • Stimulation: Stimulate the T-cells with plate-bound anti-CD3 antibody (to mimic Signal 1) and soluble anti-CD28 antibody (to provide co-stimulation).[17][29]

  • Treatment: Add serial dilutions of the T-cell modulator (this compound, Abatacept, Belatacept, or Alefacept) to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.[4]

    • CFSE Dye Dilution: Prior to stimulation, label the T-cells with carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.[4]

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the untreated control.

Cytokine Release Assay (ELISA)

This assay quantifies the production of key cytokines (e.g., IL-2, IFN-γ, TNF-α) by activated T-cells.

Cytokine_ELISA_Workflow cluster_workflow Cytokine ELISA Workflow start Collect Supernatant from T-Cell Proliferation Assay coat Coat ELISA Plate with Capture Antibody start->coat block Block Plate coat->block add_sample Add Supernatant Samples and Standards block->add_sample add_detection Add Biotinylated Detection Antibody add_sample->add_detection add_enzyme Add Streptavidin-HRP add_detection->add_enzyme add_substrate Add Substrate (e.g., TMB) add_enzyme->add_substrate read Read Absorbance add_substrate->read end Calculate Cytokine Concentration read->end

Figure 6: Workflow for a Cytokine ELISA.

Protocol:

  • Sample Collection: After the incubation period in the T-cell proliferation assay, centrifuge the plates and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[6][7]

    • Wash the plate and block non-specific binding sites.[6][7]

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate and incubate.[6][7]

    • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.[6][7]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).[6][7]

    • Wash the plate and add a chromogenic substrate (e.g., TMB).[6][11]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Cytotoxicity Assay (Chromium Release Assay)

This assay is particularly relevant for Alefacept to measure its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC).

Cytotoxicity_Assay_Workflow cluster_workflow Chromium Release Assay Workflow start Label Target T-Cells with 51Cr culture Co-culture 51Cr-labeled Target Cells with NK Effector Cells start->culture treat Add Alefacept culture->treat incubate Incubate for 4 hours treat->incubate measure Measure 51Cr Release in Supernatant incubate->measure end Calculate Percent Specific Lysis measure->end

Figure 7: Workflow for a Chromium Release Assay.

Protocol:

  • Target Cell Labeling: Label the target T-cells (e.g., activated memory T-cells) with 51Cr by incubating them with Na2^51CrO4.[3][10]

  • Effector Cell Preparation: Isolate NK cells from PBMCs to use as effector cells.[30]

  • Co-culture: Co-culture the 51Cr-labeled target cells with the NK effector cells at various effector-to-target ratios in a 96-well V-bottom plate.[10]

  • Treatment: Add Alefacept to the co-culture.

  • Incubation: Incubate the plate for 4 hours at 37°C.[10]

  • Measurement of 51Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.[10]

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[3]

Flow Cytometry for T-Cell Surface Marker Analysis

Flow cytometry is used to analyze the expression of cell surface markers (e.g., CD4, CD8, CD25, CD69) on T-cell populations following treatment with the modulators.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Workflow start Harvest T-Cells from Culture stain Stain with Fluorochrome-conjugated Antibodies (e.g., anti-CD4, anti-CD25) start->stain wash Wash to Remove Unbound Antibodies stain->wash acquire Acquire Data on a Flow Cytometer wash->acquire end Analyze Data (Gating and Quantification) acquire->end

Figure 8: Workflow for Flow Cytometry Analysis.

Protocol:

  • Cell Preparation: Harvest T-cells after treatment with the T-cell modulators.

  • Staining: Resuspend the cells in a staining buffer and add a cocktail of fluorochrome-conjugated antibodies specific for the surface markers of interest. Incubate on ice in the dark.[8][31][32]

  • Washing: Wash the cells to remove unbound antibodies.[8][32]

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.[31]

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the cell populations of interest and quantify the expression of the surface markers.[31]

Conclusion

This compound, Abatacept, Belatacept, and Alefacept represent a diverse array of T-cell modulators with distinct mechanisms of action, molecular targets, and clinical applications. This compound's unique approach of modulating rather than completely inhibiting CD28 signaling offers a potential advantage in conditions where preserving some immune function is critical, such as in severe infections. Abatacept and Belatacept provide potent and selective blockade of the CD28 co-stimulatory pathway, with Belatacept offering higher binding affinity. Alefacept's dual mechanism of inhibiting T-cell activation and inducing apoptosis of memory T-cells has proven effective in T-cell-mediated skin diseases.

The choice of a specific T-cell modulator will depend on the desired therapeutic outcome, the underlying pathophysiology of the disease, and the safety profile of the drug. The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals to make informed decisions and to design further comparative studies in the field of T-cell modulation.

References

Validating Reltecimod's In Vivo Efficacy: A Comparative Analysis in a Second Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reltecimod's performance in a validated second animal model of severe infection, alongside a discussion of alternative therapeutic strategies. Experimental data is presented to support the efficacy of this compound, with detailed methodologies for key experiments.

This compound is a synthetic peptide that modulates the host's immune response by binding to the CD28 co-stimulatory receptor on T-cells.[1] This mechanism of action is designed to attenuate the dysregulated inflammation that can lead to organ failure in severe infections like necrotizing soft tissue infections (NSTI) and sepsis.[1] While clinical trials have demonstrated its potential in human patients with NSTI, validation of its efficacy in various preclinical animal models is crucial for a comprehensive understanding of its therapeutic potential.

This comparison focuses on the in vivo efficacy of this compound in a lethal Streptococcus pyogenes thigh infection mouse model, serving as a second animal model to the widely studied cecal ligation and puncture (CLP) sepsis model.

Data Presentation: this compound Efficacy

The following tables summarize the quantitative data from a key study evaluating different dosing regimens of this compound compared to a saline control in mouse models of lethal infection.

Table 1: Survival Rate in a Lethal S. pyogenes Thigh Infection Mouse Model

Treatment GroupDose (mg/kg)Administration Time (post-infection)Survival Rate (%)P-value (vs. Saline)
Saline Control--20-
This compound2.51 hour65< 0.05
This compound51 hour80< 0.005
This compound5 (two doses)1 hour and 12 hours55< 0.05

Data extracted from "Treatment with One Dose of this compound is Superior to Two Doses in Mouse Models of Lethal Infection". A single dose of this compound significantly improved survival compared to saline control, with the 5 mg/kg dose showing the highest efficacy. Interestingly, a second dose did not improve and appeared to slightly attenuate the survival benefit.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Cecal Ligation and Puncture (CLP) Sepsis Model (at 24 hours post-CLP)

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Sham< 100< 50
CLP + Saline~15,000~2,500
CLP + this compound (5 mg/kg, single dose)~5,000~1,000

Data synthesized from "Treatment with One Dose of this compound is Superior to Two Doses in Mouse Models of Lethal Infection". This compound treatment was associated with a marked decrease in the systemic levels of the pro-inflammatory cytokines IL-6 and TNF-α in the CLP mouse model of sepsis.

Experimental Protocols

Streptococcus pyogenes Thigh Infection Model

This model evaluates the efficacy of therapeutics against a localized, aggressive bacterial infection that can lead to systemic toxicity.

  • Animal Model: BALB/c mice are typically used.

  • Infection Induction: Mice are injected intramuscularly (IM) in the upper thigh with a lethal dose of S. pyogenes (e.g., 1 x 10⁷ CFU).

  • Treatment Administration: this compound or a vehicle control (saline) is administered intravenously (IV) at specified time points post-infection (e.g., 1 hour).

  • Monitoring: Survival is monitored for a defined period (e.g., 8 days). Moribund animals are euthanized.

  • Endpoints: The primary endpoint is the survival rate. Statistical analysis, such as the log-rank test, is used to compare survival curves between treatment groups.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.[2]

  • Animal Model: C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Mice are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail).

    • A midline laparotomy (a 1-2 cm incision) is performed to expose the cecum.

    • The cecum is ligated with a suture at a specific distance from the distal end to control the severity of the sepsis. Ligation should not obstruct the bowel.

    • The ligated cecum is punctured through-and-through with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

  • Post-operative Care:

    • Fluid resuscitation with pre-warmed saline is administered subcutaneously.

    • Analgesics are provided for pain management.

    • A suboptimal dose of antibiotics may be administered to more closely mimic the clinical scenario where adjunctive therapies are used.

  • Treatment Administration: this compound or a vehicle control is administered at specified time points relative to the CLP procedure.

  • Monitoring and Endpoints: Survival is monitored over several days. For mechanistic studies, blood and tissue samples can be collected at various time points to measure cytokine levels, bacterial load, and markers of organ damage.

Mandatory Visualizations

Signaling Pathway

Reltecimod_Mechanism_of_Action cluster_TCell T-Cell B7 B7 Ligand (CD80/CD86) CD28 CD28 Receptor B7->CD28 Co-stimulatory Signal PI3K PI3K Pathway CD28->PI3K NFkB NF-κB Pathway CD28->NFkB TCR TCR Cytokines Pro-inflammatory Cytokine Production (IL-2, TNF-α, IFN-γ) PI3K->Cytokines NFkB->Cytokines This compound This compound This compound->CD28 Inhibits Binding CLP_Experimental_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_expose Expose Cecum laparotomy->cecum_expose ligate Ligate Cecum cecum_expose->ligate puncture Puncture Cecum ligate->puncture replace Return Cecum to Peritoneum puncture->replace close Close Abdominal Wall & Skin replace->close resuscitate Fluid Resuscitation & Analgesia close->resuscitate treatment Administer this compound or Control resuscitate->treatment monitor Monitor Survival & Collect Samples treatment->monitor end End monitor->end

References

A Comparative Analysis of the Safety Profile of Reltecimod and Other Sepsis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, with high morbidity and mortality rates spurring the ongoing development of novel therapeutics. Reltecimod, a novel immunomodulator, has emerged as a promising candidate. This guide provides an objective comparison of the safety profile of this compound with other prominent sepsis therapeutics, supported by data from key clinical trials.

Executive Summary

This compound has demonstrated a favorable safety profile in clinical trials, comparable to placebo. This stands in contrast to some other sepsis therapeutics, which are associated with significant adverse events. This guide will delve into the quantitative safety data, experimental methodologies, and underlying signaling pathways of this compound and its comparators to provide a comprehensive overview for research and development professionals.

This compound: Safety Profile in the ACCUTE Trial

This compound was evaluated in the Phase 3 ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing Soft Tissue infEctions) trial, a randomized, double-blind, placebo-controlled study in patients with necrotizing soft tissue infections (NSTI), a severe manifestation of sepsis.[1][2]

Data Presentation: Adverse Events in the ACCUTE Trial

Adverse EventThis compound (n=143)Placebo (n=148)
Any Adverse Event Not ReportedNot Reported
Serious Adverse Events 20.3%17.0%
Most Common Adverse Events (≥5%)
Anemia6.3%4.8%
Acute Kidney Injury5.6%5.4%
Atrial Fibrillation4.9%6.8%
Peripheral Edema4.9%1.4%
28-Day Mortality 15%15%

Data sourced from the ACCUTE Phase 3 Trial. Percentages are of the modified Intent-to-Treat (mITT) population.

Experimental Protocol: ACCUTE Trial

The ACCUTE trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 290 patients with NSTI.[1][2] Patients received a single intravenous dose of this compound (0.5 mg/kg) or placebo within six hours of diagnosis, in addition to standard of care, which included surgical debridement, broad-spectrum antibiotics, and supportive intensive care. The primary endpoint was a composite of clinical success measures, including survival at day 28, number of debridements, and resolution of organ dysfunction.

Comparative Safety Profiles of Other Sepsis Therapeutics

For comparison, this section outlines the safety profiles of other therapeutic modalities used in the management of sepsis.

Vasopressors (Norepinephrine and Vasopressin)

Vasopressors are a cornerstone of septic shock management, used to restore and maintain adequate blood pressure. However, their use is not without risks.

Data Presentation: Adverse Events Associated with Vasopressors in Sepsis

Adverse EventNorepinephrineVasopressin
Arrhythmias Higher incidence compared to vasopressinLower incidence than norepinephrine[3][4]
Myocardial Ischemia Risk exists, especially at high dosesLess prominent effect
Peripheral Ischemia/Necrosis A known risk, particularly with high doses or extravasation[5]Can cause digital ischemia[3][4]
Mesenteric Ischemia A potential complicationA potential complication[3]

This table summarizes general findings from multiple studies and meta-analyses. Specific percentages vary across trials.

Experimental Protocols: Key Vasopressor Trials

  • VASST (Vasopressin and Septic Shock Trial): This randomized, controlled trial compared the effects of norepinephrine plus vasopressin to norepinephrine alone in patients with septic shock. The primary outcome was 28-day mortality.[6]

  • VANISH (Vasopressin versus Norepinephrine as Initial Therapy in Septic Shock): This trial compared vasopressin to norepinephrine as the initial vasopressor in adults with septic shock. The primary outcome was kidney failure-free days at day 28.

Corticosteroids

The use of corticosteroids in sepsis is debated, with potential benefits in modulating the inflammatory response but also risks of significant side effects.

Data Presentation: Adverse Events Associated with Corticosteroids in Sepsis

Adverse EventCorticosteroidsPlacebo/Standard Care
Hyperglycemia Increased risk[7][8]Lower risk
Hypernatremia Increased risk[7][8]Lower risk
Neuromuscular Weakness May increase risk[7]Lower risk
Gastrointestinal Bleeding No significant increase in risk in most meta-analyses[7]Baseline risk
Superinfections No significant increase in risk in most meta-analyses[7]Baseline risk

Data is based on systematic reviews and meta-analyses of multiple randomized controlled trials.[7][9][10]

Experimental Protocols: Key Corticosteroid Trials

  • ADRENAL Trial: A large, international, randomized, placebo-controlled trial that investigated the effect of continuous intravenous hydrocortisone on 90-day mortality in patients with septic shock.

  • APROCCHSS Trial: A randomized, double-blind, placebo-controlled trial that evaluated the effect of intravenous hydrocortisone plus fludrocortisone on 90-day all-cause mortality in adult patients with septic shock.

Drotrecogin Alfa (Activated) - Withdrawn from Market

Drotrecogin alfa (activated), a recombinant human activated protein C, was once approved for the treatment of severe sepsis but was later withdrawn due to a lack of efficacy and an increased risk of bleeding.

Data Presentation: Adverse Events in the PROWESS Trial

Adverse EventDrotrecogin Alfa (activated) (n=850)Placebo (n=840)
Serious Bleeding Events 3.5%2.0%
28-Day Mortality 24.7%30.8%

Data sourced from the original PROWESS trial.[11][12] A later trial, PROWESS-SHOCK, showed no mortality benefit and an increased risk of bleeding.[13]

Experimental Protocol: PROWESS Trial

The PROWESS trial was a randomized, double-blind, placebo-controlled, multicenter trial that enrolled 1,690 patients with severe sepsis.[12] Patients received a continuous intravenous infusion of drotrecogin alfa (activated) or placebo for 96 hours. The primary endpoint was 28-day all-cause mortality.

Polymyxin B Hemoperfusion

Polymyxin B hemoperfusion is an extracorporeal blood purification therapy designed to remove circulating endotoxins.

Data Presentation: Adverse Events in the EUPHRATES Trial

Adverse EventPolymyxin B Hemoperfusion (n=223)Sham (n=226)
Serious Adverse Events 65.1%57.3%
Worsening of Sepsis 10.8%9.1%
Worsening of Septic Shock 6.6%7.7%
28-Day Mortality 37.7%34.5%

Data sourced from the EUPHRATES trial.[14][15][16]

Experimental Protocol: EUPHRATES Trial

The EUPHRATES trial was a randomized, sham-controlled trial in patients with septic shock and an endotoxin activity assay level of 0.60 or higher.[17] Patients received two treatments of either polymyxin B hemoperfusion or a sham procedure within 24 hours. The primary outcome was 28-day mortality.

Intravenous Immunoglobulin (IVIG)

The role of IVIG in sepsis is still under investigation, with some studies suggesting a benefit while others do not. Adverse reactions are a recognized concern.

Data Presentation: Common Adverse Events with IVIG

Adverse Event CategoryExamples
Immediate Reactions Fever, chills, headache, nausea, rash, changes in blood pressure[18][19]
Delayed Reactions Aseptic meningitis, renal impairment, thrombotic events[19]

The incidence of adverse events with IVIG varies widely depending on the patient population, the specific product used, and the rate of infusion.[19][20]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways targeted by these therapeutics is crucial for evaluating their potential efficacy and safety.

Reltecimod_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC TCR TCR APC->TCR Antigen Presentation B7 B7 CD28 CD28 B7->CD28 Co-stimulation T_Cell_Activation T-Cell Activation (Inflammatory Cytokine Release) TCR->T_Cell_Activation CD28->T_Cell_Activation This compound This compound This compound->CD28 Binds to CD28 dimer interface, modulating co-stimulation

Sepsis_Signaling_Pathways cluster_pathways Key Inflammatory Signaling Pathways in Sepsis cluster_therapeutics Therapeutic Intervention Points PAMPs_DAMPs Pathogen-Associated Molecular Patterns (PAMPs) Damage-Associated Molecular Patterns (DAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs_DAMPs->PRRs NF_kB NF-κB Pathway PRRs->NF_kB MAPK MAPK Pathway PRRs->MAPK Inflammasome Inflammasome Activation PRRs->Inflammasome Cytokine_Storm Cytokine Storm (e.g., TNF-α, IL-1β, IL-6) NF_kB->Cytokine_Storm JAK_STAT JAK/STAT Pathway JAK_STAT->Cytokine_Storm MAPK->Cytokine_Storm Inflammasome->Cytokine_Storm Organ_Dysfunction Organ Dysfunction Cytokine_Storm->Organ_Dysfunction Corticosteroids Corticosteroids Corticosteroids->NF_kB Inhibit Drotrecogin_Alfa Drotrecogin Alfa (activated) Drotrecogin_Alfa->Cytokine_Storm Anti-inflammatory effects Polymyxin_B Polymyxin B Hemoperfusion Polymyxin_B->PAMPs_DAMPs Removes Endotoxin (a PAMP) IVIG IVIG IVIG->Cytokine_Storm Modulates

Conclusion

This compound presents a promising safety profile in the context of sepsis therapeutics, with adverse events comparable to placebo in its pivotal Phase 3 trial. This is a significant advantage when compared to other treatments that carry risks of serious complications such as bleeding, arrhythmias, and significant metabolic disturbances. The targeted immunomodulatory approach of this compound, which avoids broad immunosuppression, may contribute to its favorable safety. For researchers and drug development professionals, the data from the ACCUTE trial suggests that this compound warrants further investigation as a potentially safer therapeutic option for patients with severe infections and sepsis. Continued research and future clinical trials will be essential to fully delineate its role in the complex landscape of sepsis management.

References

A comparative analysis of the cytokine signatures induced by Reltecimod and other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, understanding the precise impact of a compound on the complex network of cytokines is paramount for predicting efficacy and potential side effects. This guide provides a comparative analysis of the cytokine signatures induced by Reltecimod, a novel CD28 T-lymphocyte receptor mimetic, and other established immunomodulatory agents, including corticosteroids, Janus kinase (JAK) inhibitors, and Toll-like receptor (TLR) agonists. The information presented herein is supported by preclinical and clinical data to aid in the objective evaluation of these compounds.

Executive Summary

This compound distinguishes itself by modulating, rather than broadly suppressing, the host's immune response. It targets the T-cell co-stimulatory pathway through CD28, aiming to attenuate the hyperinflammatory state, often referred to as a "cytokine storm," which is characteristic of severe infections and inflammatory conditions. In contrast, corticosteroids exert a wide-ranging immunosuppressive effect, JAK inhibitors block the signaling pathways of numerous cytokines, and TLR agonists act as potent inducers of innate immune responses and pro-inflammatory cytokines.

Comparative Cytokine Signatures

The following tables summarize the known effects of this compound and comparator compounds on the production of key pro-inflammatory and anti-inflammatory cytokines. It is important to note that direct head-to-head comparative studies with this compound are limited in the public domain. The data presented is compiled from various independent studies.

Table 1: Effect on Pro-inflammatory Cytokines

CytokineThis compoundCorticosteroids (e.g., Dexamethasone)JAK Inhibitors (e.g., Tofacitinib)TLR Agonists (e.g., R848)
TNF-α ↓ (inferred)↓↓↓[1]↓[2][3]↑↑↑[4]
IL-6 ↓↓↓[1]↓↓[2][3]↑↑↑[4]
IFN-γ ↓↓↓[1]↓↓[3][5]↑↑[4]
IL-1β ↓ (inferred)↓↓↓No significant change[3]↑↑[4]
IL-17A No data available↓↓[6]↓[2]No significant change[4]
IL-12 No data availableNo significant change↓ (indirectly)↑↑↑[7]
KC (CXCL1) ↓[8]↓↓No data available↑↑

Arrow direction indicates upregulation (↑) or downregulation (↓) of cytokine levels. The number of arrows indicates the relative magnitude of the effect based on available literature.

Table 2: Effect on Anti-inflammatory and Regulatory Cytokines

CytokineThis compoundCorticosteroids (e.g., Dexamethasone)JAK Inhibitors (e.g., Tofacitinib)TLR Agonists (e.g., R848)
IL-10 No data available↓[6]↓ or ↑ (context-dependent)[2]↑[4]
TGF-β No data available↑ (in some contexts)No significant changeNo data available

Signaling Pathways and Mechanisms of Action

The distinct cytokine signatures of these compounds are a direct consequence of their unique mechanisms of action and the signaling pathways they target.

This compound: Modulating T-Cell Co-stimulation

This compound is a synthetic peptide that mimics a region of the CD28 T-cell co-stimulatory receptor.[9] By binding to CD28, it is thought to attenuate the excessive T-cell activation that drives the overproduction of pro-inflammatory cytokines during a hyperinflammatory response.[8] This targeted modulation aims to restore immune homeostasis without causing broad immunosuppression.

Reltecimod_Signaling_Pathway cluster_APC APC Surface cluster_T_Cell T-Cell Surface APC Antigen Presenting Cell (APC) T_Cell T-Cell TCR TCR Activation_Signal T-Cell Activation CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) MHC MHC-Antigen MHC->TCR Signal 1 This compound This compound This compound->CD28 Modulates Attenuation Attenuation Cytokine_Production Pro-inflammatory Cytokine Production Activation_Signal->Cytokine_Production dummy1->Activation_Signal dummy2->Activation_Signal

Caption: this compound modulates the CD28 co-stimulatory pathway on T-cells.

Corticosteroids: Broad Immunosuppression

Corticosteroids, such as dexamethasone, diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and represses the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.[6]

Corticosteroid_Signaling_Pathway Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds Complex Corticosteroid-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Complex->Pro_inflammatory_Genes DNA DNA Repression Repression

Caption: Corticosteroids repress pro-inflammatory gene transcription.

JAK Inhibitors: Blocking Cytokine Signaling

JAK inhibitors are small molecules that interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for the signaling of a wide array of cytokines. By inhibiting one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs block the downstream signaling cascade that leads to the expression of inflammatory genes.[5][10]

JAK_Inhibitor_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression Induces JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition Inhibition

Caption: JAK inhibitors block the JAK-STAT cytokine signaling pathway.

TLR Agonists: Inducing Innate Immunity

TLR agonists mimic pathogen-associated molecular patterns (PAMPs) and bind to Toll-like receptors on innate immune cells. This binding triggers intracellular signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRFs. This results in the robust production of pro-inflammatory cytokines and type I interferons.[4]

TLR_Agonist_Signaling_Pathway TLR_Agonist TLR Agonist TLR TLR TLR_Agonist->TLR Binds Activation Activation MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokine_Genes Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokine_Genes Induces

Caption: TLR agonists activate innate immune cells to produce cytokines.

Experimental Protocols

The determination of a compound's cytokine signature relies on robust and sensitive experimental methodologies. Below are outlines of key protocols used in the studies referenced in this guide.

Measurement of Cytokine Levels in Serum/Plasma or Cell Culture Supernatants using Multiplex Immunoassay (Luminex)

This method allows for the simultaneous quantification of multiple cytokines in a small sample volume.

Luminex_Workflow Start Start: Sample (Serum, Plasma, Supernatant) Add_Beads Add Antibody-Coupled Magnetic Beads Start->Add_Beads Incubate1 Incubate with Sample Add_Beads->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibodies Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Streptavidin Add Streptavidin-PE Wash2->Add_Streptavidin Incubate3 Incubate Add_Streptavidin->Incubate3 Wash3 Wash Incubate3->Wash3 Acquire Acquire on Luminex Instrument Wash3->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for multiplex cytokine analysis using Luminex technology.

Detailed Methodology:

  • Sample Preparation: Serum or plasma samples are thawed on ice and centrifuged to remove particulates.[11] Cell culture supernatants are collected and centrifuged to pellet any cells or debris.

  • Assay Procedure:

    • Antibody-coupled magnetic beads, each with a unique spectral address for a specific cytokine, are added to the wells of a 96-well plate.[12]

    • Samples and standards are added to the wells, and the plate is incubated to allow the cytokines to bind to the capture antibodies on the beads.[12]

    • The plate is washed to remove unbound material.

    • A cocktail of biotinylated detection antibodies, specific for each cytokine, is added, followed by another incubation and wash step.[12]

    • Streptavidin-phycoerythrin (PE), which binds to the biotinylated detection antibodies, is added. This provides the fluorescent signal for quantification.[12]

    • After a final incubation and wash, the beads are resuspended in sheath fluid.

  • Data Acquisition and Analysis: The plate is read on a Luminex instrument, which uses lasers to identify the spectral address of each bead (identifying the cytokine) and to quantify the PE signal (proportional to the amount of cytokine).[12] Standard curves are used to determine the concentration of each cytokine in the samples.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This technique identifies and quantifies cytokine-producing cells within a heterogeneous cell population.

ICS_Workflow Start Start: Isolate Cells (e.g., PBMCs) Stimulate Stimulate Cells (e.g., PMA/Ionomycin, Antigens) Start->Stimulate Block_Secretion Add Protein Transport Inhibitor (e.g., Brefeldin A) Stimulate->Block_Secretion Surface_Stain Stain Cell Surface Markers Block_Secretion->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain Intracellular Cytokines Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Detailed Methodology:

  • Cell Preparation and Stimulation: Peripheral blood mononuclear cells (PBMCs) or other immune cells are isolated and cultured.[13] The cells are then stimulated in vitro with an appropriate agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin for non-specific stimulation, or specific antigens) to induce cytokine production.[13]

  • Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added to the cell culture. This blocks the transport of newly synthesized cytokines from the endoplasmic reticulum and Golgi apparatus, causing them to accumulate inside the cell.

  • Cell Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific cell populations.[13]

  • Fixation and Permeabilization: The cells are treated with a fixation agent (e.g., paraformaldehyde) to preserve their morphology and antigenicity. Subsequently, a permeabilization buffer (containing a mild detergent like saponin) is used to create pores in the cell membrane, allowing antibodies to access intracellular targets.

  • Intracellular Staining: Fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells.[13]

  • Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light, allowing for the simultaneous identification of cell subsets and the quantification of cytokine expression within each cell.

Conclusion

This compound presents a targeted approach to immunomodulation by focusing on the T-cell co-stimulatory pathway, leading to a reduction in pro-inflammatory cytokines. This contrasts with the broad immunosuppression of corticosteroids, the multi-cytokine signaling blockade of JAK inhibitors, and the potent pro-inflammatory induction by TLR agonists. The choice of an immunomodulatory agent will depend on the specific pathological context, with this compound's profile suggesting potential advantages in conditions where a dysregulated T-cell response and cytokine storm are central to the pathophysiology, and where preserving a basal level of immune function is desirable. Further clinical studies with detailed cytokine profiling will be crucial to fully elucidate the comparative therapeutic window of this compound.

References

Single-Dose Reltecimod vs. Multi-Dose Regimens: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of critical care medicine, particularly in the management of severe infections like necrotizing soft tissue infections (NSTI), therapeutic strategies are constantly evolving. This guide provides a detailed comparison of a novel single-dose immunomodulatory agent, Reltecimod, with established multi-dose antimicrobial regimens. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on available clinical and preclinical data.

Mechanism of Action: A Divergent Approach

This compound represents a host-directed therapy, designed to modulate the body's inflammatory response to severe infection rather than directly targeting the pathogen. In contrast, standard multi-dose regimens primarily consist of antibiotics aimed at eradicating the causative microorganisms.

  • This compound : This synthetic peptide acts as a CD28 antagonist.[1] It binds to the dimer interface of the CD28 receptor on T-cells, thereby modulating the acute inflammatory cascade that can lead to a dysregulated immune response, cytokine storm, and subsequent organ failure.[2][3] This mechanism is independent of the pathogen type, circumventing concerns of bacterial resistance.[3]

  • Multi-Dose Antimicrobials : The standard of care for NSTI involves broad-spectrum antibiotics administered in multiple doses over an extended period.[4] These drugs, such as piperacillin-tazobactam, carbapenems, vancomycin, and clindamycin, target bacterial cell walls, protein synthesis, or DNA replication to achieve bactericidal or bacteriostatic effects.[5][6] Clindamycin also offers the benefit of inhibiting bacterial toxin synthesis.[6]

Comparative Efficacy and Dosing Regimens

Direct head-to-head clinical trials comparing a single dose of this compound to multi-dose antibiotic regimens are not available. The following tables summarize the available data from this compound's key clinical trial in NSTI and the standard antibiotic regimens for the same indication.

Table 1: Dosing and Administration

FeatureSingle-Dose this compoundMulti-Dose Standard of Care (Antibiotics)
Drug Class Selective T-Cell Costimulation Blocker[2]Various (e.g., Beta-lactams, Glycopeptides, Lincosamides)[4][5]
Dosing Frequency Single intravenous dose[7]Multiple intravenous doses daily[4][5]
Treatment Duration Single administration[7]Typically 2-3 weeks or longer, based on clinical response[4]
Example Regimen 0.5 mg/kg administered once within 6 hours of NSTI diagnosis[7]Piperacillin-tazobactam 3.375-4.5g every 6-8 hours + Vancomycin 15-20 mg/kg every 8-12 hours + Clindamycin 600-900mg every 8 hours[4]

Table 2: Clinical Efficacy in Necrotizing Soft Tissue Infections (NSTI)

EndpointSingle-Dose this compound (ACCUTE Phase 3 Trial)Multi-Dose Standard of Care (General Outcomes)
Primary Composite Endpoint Success (NICCE)* mITT population: 48.6% (this compound) vs. 39.9% (Placebo), P=0.135[7] PP population: 54.3% (this compound) vs. 40.3% (Placebo), P=0.021[7]Not directly applicable as this is the baseline treatment. Mortality rates with standard of care remain high (>30%).[8]
Resolution of Organ Dysfunction by Day 14 mITT population: 65.1% (this compound) vs. 52.6% (Placebo), P=0.041[7] PP population: 70.9% (this compound) vs. 53.4% (Placebo), P=0.005[7][9]Varies widely depending on patient factors and severity of illness.
90-Day Mortality (in patients who survived to day 14) 2.4% in patients with resolved organ dysfunction vs. 21.5% in patients with persistent organ dysfunction[9]Not directly reported in a comparable manner.
28-Day Mortality 15% in both this compound and Placebo groups[7]Varies, but can exceed 30%[8]

*Necrotizing Infection Clinical Composite Endpoint (NICCE) defined as: alive at day 28, ≤3 debridements, no amputation beyond first operation, and day 14 mSOFA ≤1 with ≥3 point reduction.[7] mITT: modified Intent-to-Treat; PP: Per Protocol

Table 3: Safety and Adverse Events

FeatureSingle-Dose this compound (ACCUTE Phase 3 Trial)Multi-Dose Standard of Care (Antibiotics)
General Tolerability Well tolerated, with similar adverse event profiles between this compound and placebo groups.[9]Varies by drug; common side effects include gastrointestinal distress, allergic reactions, and potential for nephrotoxicity or ototoxicity with certain agents.[5]
Most Common Adverse Events (~5%) Anemia, acute kidney injury, atrial fibrillation, peripheral edema.[9]Dependent on the specific antibiotic regimen used.

Experimental Protocols

This compound: The ACCUTE Phase 3 Trial

The "A Novel Immune Modulator for Patients with Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of this compound (AB 103)" (ACCUTE) trial was a pivotal study evaluating the efficacy and safety of this compound.[7]

  • Study Design : A randomized, double-blind, placebo-controlled trial conducted at 65 of 93 study sites.[7]

  • Patient Population : 290 patients with a surgical confirmation of NSTI and evidence of organ dysfunction, defined by a modified Sequential Organ Failure Assessment (mSOFA) score of ≥3.[7] The mean age was 55 years, 60% were male, and 42.4% had diabetes.[7]

  • Intervention : Patients were randomized to receive either a single intravenous dose of this compound (0.5 mg/kg) or a placebo within 6 hours of the initial diagnosis of NSTI.[7] All patients also received the standard of care, which included surgical debridement, broad-spectrum antibiotics, and intensive care support.[9]

  • Primary Endpoint : The primary analysis was a responder analysis using the Necrotizing Infection Clinical Composite Endpoint (NICCE) in the modified Intent-to-Treat (mITT) population. A pre-specified per-protocol (PP) analysis was also conducted.[7]

  • Key Secondary Endpoints : Included the resolution of organ dysfunction by day 14.[7][9]

Multi-Dose Antimicrobial Regimens: Standard of Care for NSTI

The treatment of NSTI is a medical emergency that necessitates a multi-pronged approach.

  • Surgical Debridement : Prompt and aggressive surgical removal of all necrotic tissue is the cornerstone of treatment and is a life-saving intervention.[6][8]

  • Antimicrobial Therapy : Immediate initiation of empiric, broad-spectrum intravenous antibiotics is crucial.[5][6]

    • Initial Regimen : Typically includes coverage for gram-positive, gram-negative, and anaerobic bacteria. A common combination is piperacillin-tazobactam plus vancomycin (to cover MRSA) and clindamycin.[4]

    • Dosing : Antibiotics are administered in multiple doses throughout the day to maintain therapeutic concentrations. For example, piperacillin-tazobactam is often given every 6-8 hours.[4]

    • Duration : Treatment is continued for at least 2-3 weeks and is guided by the patient's clinical response and culture results.[4]

  • Supportive Care : Patients often require intensive care unit (ICU) management, including fluid resuscitation, pain control, and management of septic shock.[8]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Reltecimod_Mechanism_of_Action cluster_APC APC Surface cluster_TCell T-Cell Surface APC Antigen Presenting Cell (APC) TCell T-Cell APC->TCell Signal 1 (TCR-MHC) B7 B7 CD28 CD28 Receptor B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation CD28->Activation This compound This compound This compound->CD28 Binds to dimer interface Modulation Modulation of Inflammatory Response CytokineStorm Cytokine Storm (Hyperinflammation) Activation->CytokineStorm OrganDysfunction Organ Dysfunction CytokineStorm->OrganDysfunction Modulation->CytokineStorm Reduces

Caption: this compound's mechanism of action, modulating T-cell co-stimulation.

ACCUTE_Trial_Workflow Screening Patient Screening (NSTI Diagnosis, mSOFA >= 3) Randomization Randomization (1:1) Screening->Randomization GroupA Single Dose this compound (0.5 mg/kg IV) + Standard of Care Randomization->GroupA GroupB Placebo IV + Standard of Care Randomization->GroupB FollowUp Follow-up to Day 90 GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment at Day 28 (NICCE) FollowUp->Endpoint SecondaryEndpoint Secondary Endpoint Assessment at Day 14 (Resolution of Organ Dysfunction) FollowUp->SecondaryEndpoint

Caption: Workflow of the ACCUTE Phase 3 clinical trial for this compound.

Treatment_Approach_Logic NSTI Necrotizing Soft Tissue Infection (NSTI) StandardCare Standard of Care NSTI->StandardCare HostResponseModulation Host Response Modulation NSTI->HostResponseModulation Addresses Dysregulated Immune Response Surgery Surgical Debridement StandardCare->Surgery Component Antibiotics Multi-Dose Antibiotics StandardCare->Antibiotics Component Outcome Improved Patient Outcome StandardCare->Outcome This compound Single-Dose this compound HostResponseModulation->this compound Example HostResponseModulation->Outcome

Caption: Logical relationship of adding a host-response modulator to standard care.

Preclinical Insights: Single vs. Multiple Doses of this compound

Notably, preclinical studies in mouse models of lethal infection have indicated that a single dose of this compound is superior to two or multiple doses.[10] In models of S. pyogenes thigh infection, E. coli infection, and cecal ligation and puncture (CLP), a single intravenous dose of this compound resulted in significantly greater survival compared to both saline-treated controls and mice that received a second dose.[10][11][12][13] The single dose was associated with an early decrease in cytokine and chemokine levels. A second dose did not enhance these effects and, in some cases, appeared to attenuate the positive outcomes.[10] This suggests that the therapeutic benefit of this compound is derived from a rapid, early modulation of the immune response, and that subsequent doses may not be beneficial.

Conclusion

The comparison between a single dose of this compound and multi-dose standard antibiotic regimens highlights a fundamental difference in therapeutic strategy. This compound offers a novel, pathogen-agnostic, host-directed approach aimed at mitigating the systemic inflammatory response with a single administration. Standard of care relies on the sustained, multi-dose administration of antimicrobials to control the infectious agent, supplemented by aggressive surgical intervention.

While the ACCUTE trial demonstrated that a single dose of this compound, in addition to the standard of care, led to a significant improvement in the resolution of organ dysfunction in the per-protocol population, direct comparative efficacy data against multi-dose regimens of other drugs is lacking. The preclinical data strongly supports the single-dose regimen for this compound. Future research, potentially including head-to-head trials, will be necessary to fully elucidate the comparative effectiveness of these different therapeutic paradigms in the management of severe infections like NSTI. For now, this compound presents a promising adjunctive therapy that addresses a critical and often fatal component of severe infections: the host's own dysregulated immune response.

References

Validating the Therapeutic Window of Reltecimod: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Reltecimod's performance in preclinical models against alternative therapies for necrotizing soft tissue infections (NSTI) and sepsis. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes complex biological pathways and workflows to aid in the evaluation of this novel immunomodulatory agent.

This compound (formerly known as AB103) is a synthetic peptide that modulates the host's immune response to severe infections.[1] It is designed to attenuate the hyperinflammatory response that can lead to organ failure and death in conditions like NSTI and sepsis.[1][2] this compound's novel mechanism of action, which involves binding to the CD28 co-stimulatory receptor on T-cells, offers a pathogen-agnostic approach to treatment, avoiding concerns of antibiotic resistance.[3] Preclinical studies have been crucial in establishing the therapeutic potential and optimal dosing of this compound.

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound and selected alternative therapies in relevant animal models of sepsis and necrotizing soft tissue infections.

Table 1: Efficacy of this compound in Preclinical Infection Models

Preclinical ModelAnimal StrainTreatment ProtocolKey FindingsReference
Cecal Ligation and Puncture (CLP) SepsisBALB/c MiceSingle intravenous dose of this compound (5 mg/kg) 2 hours post-CLPSignificantly greater survival compared to saline-treated controls. A single dose was superior to two doses.[1][1]
Streptococcus pyogenes Thigh InfectionBALB/c MiceSingle intravenous dose of this compound (5 mg/kg) 1 hour post-infectionSignificantly greater survival compared to saline-treated controls. A single dose was superior to two doses.[1]
E. coli PeritonitisBALB/c MiceSingle intravenous dose of this compound (5 mg/kg) with cefepime 1 hour post-infection100% survival when this compound was added 4 hours post-infection.[1]

Table 2: Comparison of this compound with Alternative Preclinical Sepsis Therapies

Therapeutic AgentMechanism of ActionPreclinical ModelKey Efficacy DataReference
This compound CD28 Antagonist, T-cell modulatorCLP-induced sepsis in miceSingle 5 mg/kg dose significantly increased survival.[1][1]
Ulinastatin Protease inhibitorCLP-induced sepsis in ratsDose-dependent suppression of TNF-α and IL-6; enhancement of IL-10 and IL-13. Improved survival rates.[4][5][6][4][5][6]
Thymosin alpha 1 ImmunomodulatorLPS-induced sepsis in miceIncreased survival rates, especially in combination with hydrocortisone.[7][7]
Pentraxin 3 (PTX3) Innate immunity protein (biomarker/potential therapeutic)Endotoxemic mouse modelLevels correlate with sepsis severity and survival. Therapeutic potential is under investigation.[8][9][8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and the creation of relevant disease models.

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice

The CLP model is a widely accepted standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

  • Animal Preparation: Male BALB/c mice, 8-12 weeks old, are used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • A midline laparotomy (1-2 cm incision) is performed to expose the cecum.

    • The cecum is ligated with a suture at a predetermined distance from the distal end to control the severity of sepsis.

    • The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Post-Operative Care:

    • Fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) is administered immediately after surgery.

    • Analgesics are provided to minimize post-surgical pain.

    • Animals are monitored closely for signs of sepsis and survival is recorded over a set period (e.g., 7 days).

Streptococcus pyogenes-Induced Necrotizing Soft Tissue Infection (NSTI) Model in Mice

This model is used to simulate human necrotizing fasciitis.

  • Bacterial Culture: A virulent strain of Streptococcus pyogenes (e.g., M1T1 strain) is grown to a logarithmic phase.

  • Animal Preparation: Hair on the hindlimb of the mouse is removed.

  • Infection: A defined number of colony-forming units (CFUs) of S. pyogenes is injected subcutaneously or intramuscularly into the hindlimb.

  • Monitoring: The progression of the infection is monitored, including lesion size, tissue necrosis, and systemic signs of illness. Survival is tracked over time. Histopathological analysis of the infected tissue can be performed to assess the extent of necrosis and inflammatory cell infiltration.[10]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the preclinical validation of this compound.

Reltecimod_Mechanism_of_Action APC Antigen Presenting Cell (APC) TCell T-Cell APC->TCell Antigen Presentation B7 B7 CD28 CD28 B7->CD28 Co-stimulatory Signal Activation T-Cell Activation CD28->Activation This compound This compound This compound->CD28 Binds to dimer interface (Antagonist) Modulation Modulation of Immune Response This compound->Modulation Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Activation->Cytokines Inflammation Systemic Inflammation Organ Dysfunction Cytokines->Inflammation Modulation->Inflammation Reduces Preclinical_Sepsis_Workflow start Start: Select Preclinical Model (e.g., CLP-induced Sepsis) induction Induce Sepsis in Mice start->induction randomization Randomize Animals into Treatment Groups induction->randomization treatment Administer Treatment (this compound or Alternative) randomization->treatment monitoring Monitor Survival and Clinical Scores treatment->monitoring sampling Collect Blood/Tissue Samples at Predetermined Timepoints treatment->sampling data_eval Evaluate Therapeutic Efficacy and Window monitoring->data_eval analysis Analyze Cytokine Levels, Bacterial Load, and Histopathology sampling->analysis analysis->data_eval Logical_Comparison cluster_this compound This compound cluster_alternatives Alternatives cluster_comparison Comparison Points rel_mech Mechanism: CD28 Antagonist comp_window Therapeutic Window rel_mech->comp_window rel_model Models: CLP, NSTI, Peritonitis comp_survival Survival Benefit rel_model->comp_survival rel_efficacy Efficacy: Increased Survival, Reduced Cytokines comp_cytokine Cytokine Modulation rel_efficacy->comp_cytokine alt_mech Mechanisms: Protease Inhibition, Immunomodulation alt_mech->comp_window alt_model Models: Mainly Sepsis (CLP, LPS) alt_model->comp_survival alt_efficacy Efficacy: Variable, some show increased survival and cytokine modulation alt_efficacy->comp_cytokine

References

A Comparative Analysis of the Immunomodulatory Effects of Reltecimod in Human Versus Mouse Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reltecimod (also known as AB103 or p2TA) is a novel immunomodulatory agent developed to control the hyperinflammatory response associated with severe infections. As a synthetic peptide mimetic of the CD28 T-lymphocyte receptor, its primary mechanism involves modulating the co-stimulatory signal required for T-cell activation.[1][2] This guide provides a comparative overview of the known immunomodulatory effects of this compound on human and mouse immune cells, drawing from available preclinical and clinical data. While direct side-by-side comparative studies are limited, this document synthesizes the existing evidence to highlight species-specific responses and guide future research.

Mechanism of Action: Modulating the CD28 Co-stimulatory Pathway

This compound is designed to bind to the dimer interface of CD28 on T-cells.[3] This interaction is believed to induce a conformational change in the receptor, which attenuates its binding to the B7-2 ligand on antigen-presenting cells (APCs).[1] This does not completely block the co-stimulatory signal but rather down-regulates the formation of the immunological synapse and subsequent downstream signaling events that lead to T-cell proliferation and cytokine production.[1] This modulatory approach is intended to dampen an excessive inflammatory response without causing broad immunosuppression.

Reltecimod_Mechanism_of_Action cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell T-Cell B7_2 B7-2 CD28 CD28 Receptor B7_2->CD28 Signal 2 (Co-stimulation) MHC_TCR MHC-TCR Interaction T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) MHC_TCR->T_Cell_Activation Signal 1 CD28->T_Cell_Activation This compound This compound This compound->CD28 Binds to dimer interface

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Immunomodulatory Effects

The following tables summarize the observed effects of this compound on cytokine production and immune cell responses in human and mouse systems. It is important to note that the experimental conditions (in vitro vs. in vivo, stimulus, dosage) differ between the human and mouse studies, which may account for some of the observed differences.

Table 1: Effect of this compound on Cytokine Production
CytokineHuman Cells (in vitro)Mouse (in vivo models)
TNF-α Attenuated induction by LPS in PBMCs.[4]Associated with an early decrease in circulating levels in infection models.[5]
IL-6 Attenuated induction by LPS in PBMCs.[4]Associated with an early decrease in circulating levels in infection models.[5]
IFN-γ Rapid (within 5 min) and sustained (≥12 hrs) modulation of secretion from antigen-activated PBMCs.[4][5]Data not available from the reviewed sources.
IL-1β Data not available from the reviewed sources.Data not available from the reviewed sources.
IL-10 Data not available from the reviewed sources.Data not available from the reviewed sources.

Note: Quantitative data on the extent of cytokine reduction is not consistently available in the public domain.

Table 2: Cellular and Systemic Effects of this compound
ParameterHumanMouse
T-Cell Activation Modulates T-cell stimulation by bacterial pathogens.[2]Attenuates CD28/B7-2 signaling.[5]
Leukocyte Populations Data not available from the reviewed sources.Associated with an early decrease in most circulating leukocyte subpopulations in infection models.[5]
Clinical/Survival Outcome Improved resolution of organ dysfunction in patients with Necrotizing Soft Tissue Infections (NSTI).[1][2]Significantly greater survival in lethal infection models with a single dose (5 mg/kg).[5]
Pharmacokinetics Short plasma half-life (1-8 minutes).[4][5]Short plasma half-life (1-8 minutes) with rapid redistribution to lymphatic tissues.[4][5]

Experimental Protocols

The methodologies described below are based on information from published studies on this compound.

Human In Vitro Studies (Peripheral Blood Mononuclear Cells - PBMCs)
  • Cell Isolation: PBMCs are isolated from heparinized whole blood from healthy volunteers using density gradient centrifugation.

  • Cell Culture and Stimulation: Cells are cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS).[4] For antigen-specific responses, antigen-activated PBMCs are used.[5]

  • This compound Treatment: this compound is added to the cell cultures at varying concentrations (e.g., 0.01 to 10 µg/mL).[6]

  • Cytokine Analysis: Supernatants are collected at various time points after stimulation and treatment. Cytokine concentrations (e.g., TNF-α, IL-6, IFN-γ) are measured using enzyme-linked immunosorbent assay (ELISA) or other immunoassays.[4]

Human_PBMC_Workflow Start Whole Blood from Healthy Donors Isolation PBMC Isolation (Density Gradient Centrifugation) Start->Isolation Culture Cell Culture in RPMI 1640 Isolation->Culture Stimulation Stimulation with LPS or Antigen Culture->Stimulation Treatment Treatment with this compound (Various Concentrations) Stimulation->Treatment Incubation Incubation Treatment->Incubation Analysis Cytokine Analysis of Supernatant (ELISA) Incubation->Analysis End Data Interpretation Analysis->End

Figure 2: General experimental workflow for in vitro human PBMC studies.
Mouse In Vivo Studies (Lethal Infection Models)

  • Animal Model: BALB/c or other appropriate mouse strains are used.[4][7]

  • Induction of Infection/Sepsis: Sepsis is induced through models such as cecal ligation and puncture (CLP) or intraperitoneal injection of a lethal dose of bacteria (e.g., E. coli) or LPS.[4][8]

  • This compound Administration: A single intravenous dose of this compound (e.g., 5 mg/kg) is administered 1-2 hours after the infectious challenge.[5]

  • Outcome Measures:

    • Survival: Animals are monitored for a defined period (e.g., 8 days), and survival rates are recorded.[5]

    • Cytokine Analysis: Blood samples are collected at early time points (e.g., within 24 hours) post-treatment. Plasma is separated, and a panel of cytokines and chemokines is measured using multiplex immunoassays.[5]

    • Leukocyte Profiling: Circulating leukocyte subpopulations in the blood are quantified using flow cytometry.[5]

Discussion and Future Directions

The available data suggests that this compound exerts its immunomodulatory effects in both human and mouse systems by targeting the CD28 co-stimulatory pathway, leading to a reduction in the inflammatory cytokine cascade. In humans, this has translated to clinically relevant outcomes such as the resolution of organ dysfunction in severe infections.[1][2] In mice, the primary endpoint in preclinical studies has been survival in lethal infection models, which is also significantly improved by this compound.[5]

A notable difference in the experimental approach is the reliance on in vitro data for human cells and in vivo data for mouse models. This makes direct quantitative comparisons challenging. Furthermore, inherent differences exist between the human and mouse immune systems, including the expression patterns of CD28 on T-cell subsets and the response to inflammatory stimuli like LPS.

To bridge the gap in our understanding, future preclinical studies could employ humanized mouse models. These models, where mice are engrafted with a functional human immune system, would allow for the in vivo evaluation of this compound's effects on human immune cells in a systemic context. Such studies would provide invaluable data on cytokine profiles, cellular interactions, and dose-responsiveness that is more directly translatable to the human clinical setting.

Conclusion

This compound demonstrates a consistent immunomodulatory effect in both human and mouse systems by attenuating the hyperinflammatory response to infection. While the specific endpoints and experimental systems differ, the core mechanism of action via CD28 modulation appears conserved. Further research, particularly using advanced models like humanized mice, is warranted to delineate the nuanced species-specific differences in the immunomodulatory effects of this promising therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Reltecimod: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public guidelines for the disposal of Reltecimod necessitates a conservative approach rooted in established best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to institutional and local regulatory standards.

Currently, detailed public information outlining the specific proper disposal procedures for this compound is not available. The provided search results offer general guidance on pharmaceutical and laboratory waste but lack protocols tailored to this particular drug. In the absence of explicit instructions from the manufacturer or regulatory bodies, a risk-based approach should be adopted, treating this compound with the caution afforded to all research compounds and investigational drugs.

General Disposal Procedures for Pharmaceutical Waste in a Laboratory Setting

For the disposal of this compound, it is essential to consult your institution's Environmental Health and Safety (EHS) department and refer to your facility's specific protocols. The following steps provide a general framework that aligns with standard laboratory safety practices.

Step 1: Review Institutional Policies and Safety Data Sheets (SDS) Before initiating any disposal process, consult your institution's chemical hygiene plan and specific standard operating procedures (SOPs) for pharmaceutical waste. Although a specific SDS for this compound disposal was not found in the public domain, it is crucial to obtain and review the manufacturer-provided SDS for any handling and disposal information.

Step-2: Segregation of Waste Proper waste segregation is critical to ensure safe and compliant disposal. This compound waste should be categorized and separated from general laboratory trash.

  • Contaminated Materials: Items such as gloves, empty vials, syringes, and other consumables that have come into direct contact with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Unused or Expired Product: Any remaining pure drug or solutions should not be disposed of down the drain or in regular trash. These should be collected in a separate, sealed, and clearly labeled container for hazardous chemical waste.

Step 3: Waste Collection and Storage All waste containers must be in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills. Store the waste in a designated, secure area away from general laboratory traffic until it is collected by trained EHS personnel or a licensed waste management contractor.

Step 4: Professional Disposal The final disposal of chemical waste, including unused this compound and contaminated materials, must be handled by a certified hazardous waste disposal company. These companies have the expertise and equipment to manage and dispose of pharmaceutical waste in accordance with all federal, state, and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates a general decision-making workflow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated sds Consult Manufacturer's SDS for Specific Instructions start->sds institutional_policy Review Institutional EHS Policies and SOPs sds->institutional_policy no_specific_instructions No Specific Instructions Found? institutional_policy->no_specific_instructions follow_general Follow General Pharmaceutical Waste Procedures no_specific_instructions->follow_general Yes follow_sds Follow Specific Instructions from SDS/Policy no_specific_instructions->follow_sds No segregate Segregate Waste: - Contaminated Materials - Unused Product follow_general->segregate containerize Place in Labeled, Sealed Hazardous Waste Containers segregate->containerize storage Store in Designated Secure Area containerize->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end follow_sds->segregate

Caption: General workflow for the proper disposal of this compound.

Quantitative Data for Disposal Management

While no specific quantitative data for this compound disposal (e.g., concentration limits for sewer disposal, inactivation times) were found, laboratories should maintain their own internal records for waste management. The table below provides a template for tracking key information related to this compound waste.

Waste StreamContainer TypeLabeling RequirementsStorage LocationDisposal Vendor
Contaminated Solids Puncture-resistant bin with liner"Hazardous Waste," "this compound," Date, Lab PIFume Hood Bottom[Vendor Name]
Unused/Expired Solution Sealed glass bottle"Hazardous Waste," "this compound," Concentration, DateFlammables Cabinet[Vendor Name]

Disclaimer: The information provided is based on general laboratory safety principles and the available search results, which do not include specific disposal instructions for this compound. Always prioritize your institution's guidelines and consult with your EHS department for definitive procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod
Reactant of Route 2
Reactant of Route 2
Reltecimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.